Product packaging for (+)-Neomenthol(Cat. No.:CAS No. 491-01-0)

(+)-Neomenthol

Cat. No.: B7760466
CAS No.: 491-01-0
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
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Description

Menthol (C 10 H 20 O) is a naturally occurring cyclic monoterpene alcohol, primarily obtained from mint oils such as peppermint and cornmint, known for its distinctive cooling sensation and analgesic properties . Its primary mechanism of action is the selective activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensitive receptor in sensory neurons . This activation elicits a perception of cooling without an actual temperature change, making it a valuable tool in sensory and neurological research . Beyond TRPM8, menthol can modulate other ion channels, including voltage-gated sodium and calcium channels, contributing to its local anesthetic and analgesic effects . Research into menthol and its synthetically modified derivatives explores enhanced pharmacological activities, including potent analgesic, anti-inflammatory, and antibacterial effects, driven by structure-activity relationship (SAR) studies . Its research applications are broad, spanning the development of topical analgesics , neurobiological studies on thermoreception and pain pathways , and the formulation of permeation enhancers in drug delivery systems . Furthermore, its anti-inflammatory and potential anticancer activities are areas of active investigation . This product is provided as a high-purity reagent strictly for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B7760466 (+)-Neomenthol CAS No. 491-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
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InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS No.

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
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Melting Point

100 °F (NTP, 1992), -22 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Neomenthol, a naturally occurring cyclic monoterpenoid and a stereoisomer of menthol, is a compound of significant interest across various scientific disciplines, including organic synthesis, pharmacology, and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an illustrative workflow for its application as a chiral auxiliary in asymmetric synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this versatile compound.

Chemical and Physical Properties

This compound is a colorless, clear liquid with a characteristic minty odor.[3][4] It is a p-menthan-3-ol, a class of organic compounds that are derivatives of cyclohexane.[3] The quantitative chemical and physical properties of this compound are summarized in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-ol[5]
Synonyms d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[4][6]
CAS Number 2216-52-6[6]
Molecular Formula C₁₀H₂₀O[3][4][5][6]
Molecular Weight 156.27 g/mol [3][4][5][6]
Appearance Colorless to almost colorless clear liquid[3][4][7]
Odor Menthol-like, minty, sweet[3]
Melting Point -22 °C[3][4][6][8]
Boiling Point 212 °C at 760 mmHg; 95 °C at 12 mmHg[4][5][9]
Density 0.899 g/mL at 25 °C[3][6][8]
Refractive Index (n²⁰/D) 1.461[3][6][9]
Specific Rotation ([α]²⁰/D) +15.0° to +20.0° (neat)[7]
Specific Rotation ([α]²²/D) +17.3° (neat)[3][6]
Solubility Very soluble in alcohol and volatile oils; slightly soluble in water (434 mg/L at 25 °C)[5]
Vapor Pressure 0.8 mmHg at 20 °C[6][8]
Flash Point 82 °C (180 °F)[3][8][9]
pKa 15.30 ± 0.60 (Predicted)[3][8]

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical and physical properties of this compound, as well as a general protocol for its analysis via gas chromatography.

Determination of Melting Point

The melting point of this compound, which is below room temperature, is more accurately described as its freezing point. The determination can be carried out using a cryostat or a low-temperature thermometer and a cooling bath.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

  • Small test tube or sample vial

  • Low-temperature thermometer or thermocouple

  • Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

  • Stirring rod

Procedure:

  • Place a small sample of this compound into the test tube.

  • Insert the low-temperature thermometer into the sample, ensuring the bulb is fully immersed.

  • Slowly cool the sample by immersing the test tube in the cooling bath while gently stirring with the stirring rod to ensure uniform cooling.

  • Observe the sample for the first signs of crystal formation (solidification). The temperature at which the first crystals appear and remain is recorded as the freezing point.

  • To determine the melting point, allow the solidified sample to slowly warm up while stirring. The temperature at which the last crystal melts is recorded as the melting point. For a pure compound, the freezing and melting points should be very close.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A liquid boils when its vapor pressure is equal to the atmospheric pressure. The temperature of the vapor in equilibrium with the boiling liquid is the boiling point.

Apparatus:

  • Distillation flask or a small test tube

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

  • Condenser (for larger volumes)

  • Capillary tube (for micro-method)

Procedure (Micro-method):

  • Place a small amount of this compound (a few milliliters) into a small test tube.

  • Add a boiling chip to ensure smooth boiling.

  • Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.

  • Attach the test tube to a thermometer and suspend the assembly in a heating bath.

  • Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[3][4][10]

Measurement of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, dependent on the substance, concentration, path length, temperature, and wavelength of light.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Sodium lamp (for D-line at 589 nm)

  • Syringe for filling the cell

Procedure:

  • Calibrate the polarimeter by filling the polarimeter cell with a blank solvent (if measuring a solution) or ensuring it is clean and empty (for a neat liquid like this compound) and setting the reading to zero.

  • Carefully fill the polarimeter cell with neat this compound, ensuring there are no air bubbles in the light path.

  • Place the filled cell into the polarimeter.

  • Observe the rotation of the plane-polarized light and adjust the analyzer to determine the angle of rotation.

  • Record the observed rotation (α), the path length in decimeters (l), the temperature (T), and the wavelength of light used (λ).

  • The specific rotation [α] is calculated using the formula for a neat liquid: [α]Tλ = α / (l * d) where 'd' is the density of the liquid in g/mL.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like terpenes.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase in the column.

Apparatus:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Injector system

  • Data acquisition and processing software

General Protocol for Terpene Profiling:

  • Sample Preparation: For a pure sample of this compound, dilute it in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration. If analyzing a mixture, an extraction step may be necessary.[6][9]

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the detector temperature (e.g., 280 °C for FID).

    • Program the column oven temperature. A typical program for terpenes might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) to elute all compounds.

    • Set the carrier gas (e.g., helium or hydrogen) flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a known standard. The area of the peak is proportional to the concentration and can be used for quantitative analysis.[7]

Application in Asymmetric Synthesis: Chiral Auxiliary Workflow

This compound can be utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

The following diagram illustrates a generalized workflow for the use of a chiral auxiliary, such as an ester of this compound, in a diastereoselective reaction.

Asymmetric_Synthesis_Workflow sub Prochiral Substrate intermediate Chiral Substrate- Auxiliary Adduct sub->intermediate Attachment aux This compound (Chiral Auxiliary) aux->intermediate reagent Reagent diastereomer Diastereomeric Product reagent->diastereomer product Chiral Product recovered_aux Recovered This compound intermediate->diastereomer Diastereoselective Reaction diastereomer->product Cleavage diastereomer->recovered_aux

Caption: Generalized workflow for asymmetric synthesis using this compound as a chiral auxiliary.

Signaling Pathways and Biological Activity

While the direct interaction of this compound with specific signaling pathways is an area of ongoing research, studies on its stereoisomer, menthol, and preliminary research on neomenthol itself provide insights into its potential biological activities.

Recent research has indicated that neomenthol exhibits promising anticancer potential. It has been shown to inhibit the proliferation of human epidermoid carcinoma (A431) cells by arresting the cell cycle at the G2/M phase.[2] This effect is linked to its ability to inhibit hyaluronidase activity and interfere with tubulin polymerization.[2] Tubulin is a critical component of microtubules, which are essential for cell division, and its disruption can lead to apoptosis in cancer cells.

Furthermore, studies on menthol isomers have shown interactions with various receptors, including GABA-A receptors and nicotinic acetylcholine receptors (nAChRs).[11] While this compound was found to be inactive in potentiating the binding of a ligand to the GABA-A receptor in one study, the broader family of menthol isomers demonstrates a range of neurological effects, suggesting that further investigation into the specific targets of this compound is warranted.[11]

The following diagram illustrates a simplified conceptual pathway of neomenthol's observed anticancer effects.

Neomenthol_Anticancer_Pathway neomenthol This compound tubulin Tubulin Polymerization neomenthol->tubulin Inhibits hyaluronidase Hyaluronidase Activity neomenthol->hyaluronidase Inhibits microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest Leads to proliferation Cancer Cell Proliferation g2m_arrest->proliferation Inhibits

References

Biosynthesis pathway of menthol isomers including (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Menthol Isomers, Including (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene, is a highly valued natural product extensively utilized in the pharmaceutical, cosmetic, and food industries for its characteristic cooling sensation and minty aroma.[1] The primary natural source of menthol is the essential oil of peppermint (Mentha x piperita), where it is biosynthesized and stored in specialized peltate glandular trichomes.[1] The biosynthesis of (-)-menthol, the most abundant and commercially significant isomer, involves a complex, multi-step enzymatic pathway. This pathway also gives rise to other stereoisomers, including this compound, which contributes to the overall chemical profile and sensory properties of mint essential oils. Understanding the intricacies of this biosynthetic route, the enzymes involved, and their regulation is critical for metabolic engineering efforts aimed at enhancing menthol yield and purity, as well as for the development of novel biocatalytic production systems.

This technical guide provides a comprehensive overview of the menthol biosynthesis pathway, with a specific focus on the enzymatic steps leading to the formation of various isomers, including this compound. It details the key enzymes, their properties, and the subcellular organization of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of the pathway and quantitative data to facilitate comparative studies and applications in drug development and biotechnology.

The Biosynthesis Pathway of Menthol Isomers

The biosynthesis of menthol isomers in Mentha species is an eight-step enzymatic pathway that begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway.[2] The pathway proceeds through a series of cyclization, hydroxylation, oxidation, and reduction reactions to produce a variety of menthol stereoisomers.[1]

The key steps in the pathway are as follows:

  • Geranyl Diphosphate Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the universal C10 monoterpene precursor, geranyl diphosphate (GPP).[2][3]

  • Cyclization to (-)-Limonene: The first committed step of the pathway is the cyclization of GPP to (-)-limonene, catalyzed by (-)-limonene synthase (LS).[1]

  • Hydroxylation: (-)-Limonene undergoes allylic hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by the cytochrome P450 enzyme, (-)-limonene-3-hydroxylase (L3OH).[3][4]

  • Oxidation: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) to form (-)-isopiperitenone.[3]

  • Reduction: (-)-Isopiperitenone reductase (iPR) catalyzes the reduction of the double bond in (-)-isopiperitenone to produce (+)-cis-isopulegone.[3][5]

  • Isomerization: (+)-cis-Isopulegone is subsequently isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase (iPI).[2]

  • Reduction to Menthone and Isomenthone: (+)-Pulegone serves as a branch point in the pathway. It is reduced by (+)-pulegone reductase (PR) to a mixture of (-)-menthone and (+)-isomenthone.[2][6]

  • Final Reduction to Menthol Isomers: The final step determines the stereochemical outcome of the pathway. (-)-Menthone can be reduced by two distinct, stereospecific reductases:

    • (-)-Menthone reductase (MMR) reduces (-)-menthone to the primary product, (-)-menthol .[2][7]

    • (-)-Menthone:neomenthol reductase (MNMR) reduces (-)-menthone to This compound .[2][7][8]

Similarly, (+)-isomenthone can be reduced to (+)-isomenthol and (+)-neoisomenthol.[7] The relative activities of these final reductases are key determinants of the final ratio of menthol isomers in the essential oil.

Pathway Visualization

Menthol_Biosynthesis IPP Isopentenyl Diphosphate (IPP) GPPS GPPS IPP->GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPPS GPP Geranyl Diphosphate (GPP) LS LS GPP->LS Limonene (-)-Limonene L3OH L3OH Limonene->L3OH Isopiperitenol (-)-trans-Isopiperitenol iPD iPD Isopiperitenol->iPD Isopiperitenone (-)-Isopiperitenone iPR iPR Isopiperitenone->iPR Isopulegone (+)-cis-Isopulegone iPI iPI Isopulegone->iPI Pulegone (+)-Pulegone PR PR Pulegone->PR Menthone (-)-Menthone MMR MMR Menthone->MMR MNMR MNMR Menthone->MNMR Isomenthone (+)-Isomenthone Menthol (-)-Menthol Neomenthol This compound GPPS->GPP LS->Limonene L3OH->Isopiperitenol iPD->Isopiperitenone iPR->Isopulegone iPI->Pulegone PR->Menthone PR->Isomenthone MMR->Menthol MNMR->Neomenthol

Caption: The biosynthetic pathway of menthol isomers in Mentha.

Quantitative Data on Key Biosynthetic Enzymes

The catalytic efficiency and substrate specificity of the enzymes in the menthol biosynthesis pathway have been characterized. This quantitative data is crucial for understanding the flux through the pathway and for designing metabolic engineering strategies.

EnzymeSubstrate(s)K_m_k_cat_ (s⁻¹)Optimal pHCofactorProduct(s)Reference(s)
(-)-Isopiperitenone Reductase (iPR)(-)-Isopiperitenone1.0 µM1.35.5NADPH(+)-cis-Isopulegone[6]
NADPH2.2 µM[6]
(+)-Pulegone Reductase (PR)(+)-Pulegone2.3 µM1.85.0NADPH(-)-Menthone, (+)-Isomenthone[6]
NADPH6.9 µM[6]
Menthol Dehydrogenase (MMR)(-)-Menthone~2.5 x 10⁻⁴ MN/A7.5NADPH(-)-Menthol[9]
NADPH~2 x 10⁻⁵ M[9]
Neomenthol Dehydrogenase (MNMR)(-)-Menthone~2.2 x 10⁻⁵ MN/A7.6NADPHThis compound[9]
NADPH~2 x 10⁻⁵ M[9]

N/A: Data not available in the cited literature.

Experimental Protocols

Isolation of Peppermint Glandular Trichomes

This protocol is adapted from methods developed for isolating metabolically active oil glands from Mentha species.[1]

Objective: To obtain a highly enriched fraction of glandular trichomes for enzyme assays or RNA extraction.

Materials:

  • Young, expanding peppermint leaves

  • Isolation buffer (e.g., sorbitol-based buffer with antioxidants)

  • Glass beads (e.g., 0.5 mm diameter)

  • Low-speed centrifuge

  • Nylon mesh filters of various pore sizes (e.g., 100 µm, 40 µm)

Procedure:

  • Gently abrade the surface of young peppermint leaves in ice-cold isolation buffer containing glass beads. This dislodges the glandular trichomes.

  • Filter the resulting suspension through a series of nylon mesh filters to remove larger leaf debris.

  • Collect the filtrate containing the trichomes.

  • Centrifuge the filtrate at low speed to pellet the trichomes.

  • Resuspend the pellet in fresh isolation buffer. The isolated trichomes can then be used for enzyme extraction or RNA isolation.

Enzyme Assay for Menthone Reductases (MMR and MNMR)

This protocol describes a general method for assaying the NADPH-dependent reduction of (-)-menthone.

Objective: To determine the activity of MMR and MNMR in a protein extract.

Materials:

  • Protein extract from isolated glandular trichomes or a heterologous expression system

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH)

  • (-)-Menthone substrate (dissolved in a suitable solvent like ethanol)

  • NADPH solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, protein extract, and (-)-menthone.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

  • The rate of reaction can be calculated using the molar extinction coefficient of NADPH.

  • To differentiate between MMR and MNMR activity, the reaction products must be analyzed by chiral gas chromatography.

Product Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the different menthol stereoisomers produced in an enzymatic reaction or extracted from plant material.[10][11]

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., derivatized cyclodextrin-based column)

  • Helium carrier gas

  • Standards for all menthol isomers

Procedure:

  • Extract the menthol isomers from the reaction mixture or plant material using an appropriate organic solvent (e.g., ethyl acetate).[12]

  • Concentrate the extract if necessary.

  • Inject a small volume of the extract into the GC-MS.

  • Use a suitable temperature program for the GC oven to achieve separation of the isomers on the chiral column.

  • The mass spectrometer is used to identify the individual isomers based on their mass spectra and to quantify them based on peak area.

  • Compare the retention times and mass spectra with those of authentic standards for positive identification.

Experimental Workflow Visualization

Experimental_Workflow Start Peppermint Leaves Isolation Isolation of Glandular Trichomes Start->Isolation Protein_Extraction Protein Extraction Isolation->Protein_Extraction RNA_Extraction RNA Extraction Isolation->RNA_Extraction Enzyme_Assay Enzyme Assay (Spectrophotometry) Protein_Extraction->Enzyme_Assay qRT_PCR Gene Expression Analysis (qRT-PCR) RNA_Extraction->qRT_PCR Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction Data Quantitative Data qRT_PCR->Data GC_MS Product Analysis (Chiral GC-MS) Product_Extraction->GC_MS GC_MS->Data

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the spectroscopic data for (+)-neomenthol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental methodologies, and presents a logical workflow for structural elucidation using spectroscopic techniques.

Spectroscopic Data Summary

The structural identification of this compound, a monoterpenoid alcohol, is definitively achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.11Broad Singlet1HH-CO H
~1.84Multiplet1HIsopropyl CH
~1.72Multiplet2HCyclohexane CH
~1.53Multiplet1HCyclohexane CH
~1.28Multiplet2HCyclohexane CH
~1.08Multiplet2HCyclohexane CH
~0.96Doublet3HIsopropyl CH
~0.92Doublet3HIsopropyl CH
~0.87Doublet3HMethyl-cyclohexane CH

Data compiled from various sources.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ) ppmCarbon Type (DEPT)Assignment
67.57CHC1 (CHOH)
47.88CHC2 (CH-isopropyl)
42.50CH₂C6
34.99CH₂C4
29.05CHC5 (CH-methyl)
25.72CHIsopropyl CH
24.09CH₂C3
22.28CH₃Methyl on Cyclohexane
21.10CH₃Isopropyl CH₃
20.64CH₃Isopropyl CH₃

Data sourced from NOP - Sustainability in the organic chemistry lab course.[3]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Sample Preparation: Liquid Film

Frequency (cm⁻¹)IntensityBond Vibration
3500 - 3200Strong, BroadO-H Stretch (Alcohol)
~2960 - 2850Strong, SharpC-H Stretch (sp³ Hybridized)
1260 - 1050StrongC-O Stretch (Secondary Alcohol)

Characteristic absorption regions for alcohols.[4][5][6]

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

m/z RatioInterpretation
156Molecular Ion (M⁺)
138[M - H₂O]⁺ (Loss of water)
113[M - C₃H₇]⁺ (α-cleavage, loss of isopropyl radical)

Molecular weight is 156.27 g/mol .[7][8] Fragmentation patterns are characteristic of alcohols.[9][10]

Detailed Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective of NMR spectroscopy in this context is to determine the carbon-hydrogen framework of the molecule.[11][12]

  • Sample Preparation : A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[13] The solvent must completely dissolve the analyte.

  • Internal Standard : A small amount of tetramethylsilane (TMS) is often added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition : The prepared sample in a 5 mm NMR tube is placed into the NMR spectrometer.[13] The experiment begins by locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[13] Standard 1D experiments include ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule, based on the absorption of infrared radiation which excites molecular vibrations.[15]

  • Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a "neat" sample.[15] This involves placing one or two drops of the pure liquid between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together to form a thin liquid film.

  • Data Acquisition : The sample holder with the salt plates is placed in the path of the IR beam within the spectrometer. A spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, plotting transmittance or absorbance against wavenumber.

  • Interpretation : The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region is a definitive indicator of an alcohol's O-H group.[4][5] A strong band in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

  • Sample Introduction and Ionization : The sample is injected into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (Electron Ionization - EI). This process removes an electron from the molecule to form a molecular ion (M⁺).

  • Fragmentation : The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments. For alcohols, two primary fragmentation pathways are common:

    • Alpha-Cleavage : The bond between the carbinol carbon (the carbon bearing the -OH group) and an adjacent carbon is broken.[6][9][10]

    • Dehydration : A molecule of water is eliminated, resulting in a fragment with a mass 18 units less than the molecular ion.[6][9][10]

  • Detection : The positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and structural elucidation of this compound.

G Spectroscopic Interpretation Workflow for (+)-Neomenthor cluster_start cluster_techniques Spectroscopic Analysis cluster_ir_data cluster_ms_data cluster_nmr_data cluster_conclusion Unknown Unknown Sample (this compound) IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR NMR Spectroscopy Unknown->NMR IR_Data Broad O-H stretch (~3300 cm⁻¹) C-O stretch (~1100 cm⁻¹) IR->IR_Data MS_Data M⁺ at m/z = 156 Fragments at m/z = 138, 113 MS->MS_Data NMR_Data ¹H: 10 unique signals ¹³C: 10 unique carbons DEPT confirms CH, CH₂, CH₃ count NMR->NMR_Data IR_Interp Functional Group ID: Alcohol IR_Data->IR_Interp Conclusion Structural Elucidation IR_Interp->Conclusion MS_Interp Molecular Formula: C₁₀H₂₀O Confirms Alcohol (loss of H₂O) MS_Data->MS_Interp MS_Interp->Conclusion NMR_Interp Carbon-Hydrogen Framework Connectivity & Stereochemistry NMR_Data->NMR_Interp NMR_Interp->Conclusion Final_Structure Confirmed Structure: This compound Conclusion->Final_Structure

Caption: Logical workflow for the identification of this compound.

References

An In-depth Technical Guide to the Safe Handling of (+)-Neomenthol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (+)-Neomenthol in a laboratory environment. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, and emergency procedures. Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.

Chemical and Physical Properties

This compound is a monoterpenoid compound and a stereoisomer of menthol.[1] It is a clear, colorless liquid with a menthol-like odor.[2][3] Proper understanding of its physical and chemical properties is the first step in safe handling.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O[1][4]
Molecular Weight 156.26 g/mol [4]
CAS Number 2216-52-6[4]
Appearance Clear, colorless liquid[1][2][5]
Odor Menthol-like[3]
Melting Point -22 °C (-8 °F)[1][6][7]
Boiling Point 212 °C (413.6 °F)[1][5]
95 °C (203 °F) at 16 hPa[6][7]
Flash Point 82 - 83 °C (179.6 - 181.4 °F) (closed cup)[5][7]
196 °F (91.1 °C)[4]
Density 0.899 - 0.904 g/cm³ at 25 °C[2][4][7]
Vapor Pressure 0.795 mmHg at 20 °C[2]
1.1 hPa at 20 °C[7]
Vapor Density 5.4 (Air = 1)[4]
Solubility Insoluble in water[2][4]
Miscible with organic solvents[8]
Refractive Index 1.46 - 1.461[1][4]
Chemical Stability Stable under normal conditions[6][8]

Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[2] It is a combustible liquid and can cause skin and eye irritation.[6]

Hazard ClassGHS ClassificationSource(s)
Flammability Flammable liquids (Category 4), H227: Combustible liquid[6]
Skin Corrosion/Irritation Skin irritation (Category 2), H315: Causes skin irritation[5][6][9]
Serious Eye Damage/Irritation Serious eye damage (Category 1), H318: Causes serious eye damage[6]
Serious eye irritation (Category 2), H319: Causes serious eye irritation[5][9]
Specific Target Organ Toxicity Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation[6][7]
Acute Oral Toxicity Harmful if swallowed, H302[10]

Hazard Statements:

  • H227: Combustible liquid.[6]

  • H315: Causes skin irritation.[5][6]

  • H318: Causes serious eye damage.[6]

  • H335: May cause respiratory irritation.[6]

  • H302: Harmful if swallowed.[10]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the manufacturer's Safety Data Sheet (SDS). Key precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from sources of ignition.[7]

Experimental Protocols: Safe Handling Procedures

Detailed procedures for the safe handling of this compound are essential to minimize exposure and risk.

3.1. General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[10]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum).[7]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[7][8]

    • Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[7]

    • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).[7]

  • Handling:

    • Avoid all personal contact, including inhalation of vapors or mists.[7][10]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Keep containers securely sealed when not in use.[2]

    • Avoid physical damage to containers.[2]

    • Take precautionary measures against static discharge.[6]

  • Post-Handling:

    • Wash hands and face thoroughly with soap and water after handling.[2][6]

    • Launder work clothes separately.[2]

    • Clean the work area and any contaminated equipment.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling prep1 Ensure Adequate Ventilation prep2 Verify Safety Equipment Accessibility prep1->prep2 prep3 Assemble PPE prep2->prep3 ppe1 Eye Protection prep3->ppe1 ppe2 Hand Protection ppe1->ppe2 ppe3 Body Protection ppe2->ppe3 ppe4 Respiratory Protection (if needed) ppe3->ppe4 handle1 Avoid Personal Contact ppe4->handle1 handle2 No Eating, Drinking, or Smoking handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 handle4 Prevent Container Damage handle3->handle4 handle5 Prevent Static Discharge handle4->handle5 post1 Wash Hands and Face handle5->post1 post2 Launder Contaminated Clothing post1->post2 post3 Clean Work Area post2->post3

Caption: General Handling Workflow for this compound.

3.2. Storage Protocol

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

  • Store in original, tightly closed containers.[2][6]

  • Keep containers in a cool, dry, and well-ventilated area.[2][10]

  • Recommended storage temperature is 2 - 8 °C.[6] Some sources suggest 0 - 10 °C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][10]

  • Protect containers from physical damage and check regularly for leaks.[2]

  • Store away from foodstuff containers.[2]

3.3. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

  • Minor Spills:

    • Remove all ignition sources.[10]

    • Ensure adequate ventilation.

    • Wear appropriate PPE.[10]

    • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2][10]

    • Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[2]

    • Clean the spill area with soap and water, and prevent runoff into drains.[2][4]

  • Major Spills:

    • Evacuate the area and move upwind.[2][10]

    • Alert emergency responders and inform them of the location and nature of the hazard.[2][10]

    • Only trained personnel with appropriate PPE, including breathing apparatus, should enter the area.[2]

    • Prevent the spill from entering drains or waterways.[2]

    • Contain the spill and proceed with cleanup as with a minor spill, using non-sparking tools.

G cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs is_major Major Spill? start->is_major minor1 Remove Ignition Sources is_major->minor1 No major1 Evacuate Area & Move Upwind is_major->major1 Yes minor2 Ensure Ventilation & Wear PPE minor1->minor2 minor3 Absorb with Inert Material minor2->minor3 minor4 Collect in Labeled Container minor3->minor4 minor5 Clean Area minor4->minor5 end Spill Contained minor5->end major2 Alert Emergency Responders major1->major2 major3 Restrict Entry to Trained Personnel major2->major3 major4 Prevent Entry into Drains major3->major4 major5 Contain and Clean Up major4->major5 major5->end

Caption: Spill Response Decision Tree for this compound.

3.4. Disposal Protocol

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] Do not release into the environment.[8] Waste material should be collected in labeled containers for disposal by a licensed professional waste disposal service.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[6][7][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER.[6][7][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[7][10]

Toxicological Information

While no significant acute toxicological data has been identified in some literature searches, this compound is known to be an irritant and may cause sensitization by skin contact.[2] It may cause respiratory irritation.[6][7] The material has not been classified as "harmful by ingestion" or "harmful by inhalation" due to a lack of corroborating evidence, but care should be taken to minimize exposure.[2] Long-term exposure to respiratory irritants may lead to airway disease.[2]

Firefighting Measures

This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[2][10]

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[6][8][9] Water spray can be used to cool fire-exposed containers.[2][10]

  • Specific Hazards: Heating may cause expansion or decomposition, leading to violent rupture of containers.[2][10] Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).[2][6] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2][8][9]

References

The Discovery and Enduring Significance of (+)-Neomenthol in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Neomenthol, a diastereomer of the well-known cooling agent menthol, holds a significant place in the annals of organic chemistry. Its history is intrinsically linked to the broader exploration of terpene stereochemistry, a field that has challenged and refined our understanding of three-dimensional molecular architecture. This technical guide provides an in-depth exploration of the discovery, history, and key chemical attributes of this compound. It offers a comprehensive summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its stereochemical relationships and biosynthetic origins. This document serves as a valuable resource for researchers and professionals in organic synthesis, natural product chemistry, and drug development, offering insights into the foundational principles of stereoisomerism and its practical implications.

A Journey Through Stereoisomerism: The Historical Context of this compound's Discovery

The story of this compound is a chapter in the larger narrative of menthol chemistry, which began with the isolation of menthol from peppermint oil in 1771 by Hieronymus David Gaubius. Early work by scientists such as Oppenheim, Beckett, Moriya, and Atkinson further characterized this minty compound.[1] However, the true complexity of menthol's structure, with its three chiral centers giving rise to eight possible stereoisomers, would not be unraveled until the pioneering work on stereochemistry in the late 19th and early 20th centuries.

The painstaking characterization of the various menthol stereoisomers, including the neomenthol, isomenthol, and neoisomenthol diastereomers, was a significant achievement in the era before modern spectroscopic techniques.[2] These early chemists relied on classical methods of chemical degradation, synthesis, and optical rotation measurements to deduce the relative and absolute configurations of these closely related compounds. The differentiation of these isomers proved to be a formidable challenge, driving the development of new theories and experimental techniques in stereochemistry. The distinct sensory properties of each stereoisomer further fueled this research, as only (-)-menthol possesses the characteristic strong cooling sensation.[3]

Physicochemical Properties of Menthol Isomers

The subtle differences in the three-dimensional arrangement of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring of the menthol isomers lead to distinct physical and chemical properties. A summary of the key quantitative data for this compound and its related stereoisomers is presented below.

PropertyThis compound(-)-Menthol(+)-Isomenthol(-)-Isomenthol(-)-Neoisomenthol
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol 156.27 g/mol 156.27 g/mol 156.27 g/mol
CAS Number 2216-52-62216-51-52343-97-720752-33-4491-02-1
Melting Point -22 °C42-45 °C82.5 °C80-81 °C-1 °C
Boiling Point 212 °C (at 760 mmHg)214.6 °C (at 760 mmHg)218 °C (at 760 mmHg)218 °C (at 760 mmHg)214 °C (at 760 mmHg)
Density 0.899 g/mL at 25 °C0.890 g/cm³ (solid)0.904 g/cm³ (solid)0.904 g/cm³ (solid)0.900 g/mL at 20 °C
Specific Optical Rotation [α]D +19.8° (in ethanol)-50° (in ethanol)+24.4° (in ethanol)-24.2° (in ethanol)-3.8° (in ethanol)
Refractive Index (n20/D) 1.4611.4601.4631.4631.465

Note: Data compiled from various sources.[3][4][5] Slight variations may exist between different literature sources.

Spectroscopic Data for this compound:

  • ¹H NMR (500 MHz, CDCl₃): δ = 4.12 (m, 1H), 1.85 (dq, J = 2.4, 3.6, 13.8 Hz, 1H), 1.71 (m, 3H), 1.53 (m, 2H), 1.29 (dd, J = 3.0, 12.9 Hz, 1H), 1.14 (m, 3H), 0.98 (d, J = 6.6 Hz, 3H), 0.94 (d, J = 6.6 Hz, 3H), 0.89 (d, J = 6.6 Hz, 3H).[1][6][7]

  • ¹³C NMR (75 MHz, CDCl₃): δ = 67.7, 47.9, 42.6, 35.1, 29.2, 25.8, 24.2, 22.3, 21.2, 20.7.[1][6]

  • IR (ATR): 3427, 2947, 2916, 2869, 1712, 1456, 1367, 1242, 1153, 1026, 960, 937, 679 cm⁻¹.[6]

Experimental Protocols

Synthesis of a Mixture of Menthol Isomers via Reduction of Menthone

A common method for the synthesis of neomenthol is the reduction of menthone. The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum isopropoxide as a catalyst, is a classic and effective method for this transformation, yielding a mixture of menthol and neomenthol.[8][9][10]

Protocol: Meerwein-Ponndorf-Verley Reduction of (-)-Menthone

Materials:

  • (-)-Menthone

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Anhydrous toluene

  • 2M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a distillation head and a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood. To a dry round-bottom flask, add (-)-menthone and a three-fold molar excess of aluminum isopropoxide.

  • Add anhydrous isopropanol and anhydrous toluene to the flask. The toluene is used to azeotropically remove the acetone byproduct, driving the equilibrium towards the products.

  • Heat the mixture to a gentle reflux with stirring. Slowly distill off the acetone-isopropanol azeotrope.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 2M hydrochloric acid with vigorous stirring until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer sequentially with 2M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product will be a mixture of (-)-menthol and this compound, which can be further purified and separated by column chromatography or fractional distillation.

Chiral Resolution and Analysis by Gas Chromatography

The separation and quantification of the individual menthol stereoisomers is crucial for both synthetic and analytical purposes. Chiral gas chromatography is the method of choice for this application.

Protocol: Gas Chromatographic Separation of Menthol Stereoisomers

Instrumentation and Columns:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., CycloSil-B or a β-cyclodextrin-based column).[11][12] For complete separation of all eight isomers, a tandem column setup may be necessary.[11]

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 2 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature (FID): 280 °C

  • Mass Spectrometer (if used): Scan range of m/z 40-300.

Sample Preparation:

  • Prepare a standard solution containing a mixture of all eight menthol stereoisomers in a suitable solvent (e.g., ethanol or hexane) at a known concentration.

  • Dissolve the sample to be analyzed in the same solvent to a similar concentration.

Procedure:

  • Inject a small volume (e.g., 1 µL) of the standard mixture into the GC to determine the retention times and response factors for each isomer.

  • Inject the sample solution under the same conditions.

  • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

  • Quantify the amount of each isomer present in the sample by comparing the peak areas to those of the standards, applying the appropriate response factors.

Visualizing the World of this compound

Stereochemical Relationships of Menthol Isomers

Menthol has three chiral centers, leading to 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. The relationships between these isomers are depicted in the following diagram.

menthol_isomers cluster_menthol Menthol cluster_isomenthol Isomenthol cluster_neomenthol Neomenthol cluster_neoisomenthol Neoisomenthol l_menthol (-)-Menthol d_menthol (+)-Menthol l_menthol->d_menthol Enantiomers l_isomenthol (-)-Isomenthol l_menthol->l_isomenthol Diastereomers l_neomenthol (-)-Neomenthol l_menthol->l_neomenthol Diastereomers l_neoisomenthol (-)-Neoisomenthol l_menthol->l_neoisomenthol Diastereomers d_isomenthol (+)-Isomenthol l_isomenthol->d_isomenthol Enantiomers d_neomenthol This compound l_neomenthol->d_neomenthol Enantiomers d_neomenthol->d_isomenthol Diastereomers d_neoisomenthol (+)-Neoisomenthol l_neoisomenthol->d_neoisomenthol Enantiomers

Caption: Stereochemical relationships between the eight isomers of menthol.

Synthetic Workflow: From Menthone to this compound

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound from its corresponding ketone.

synthesis_workflow start (-)-Menthone reduction Meerwein-Ponndorf-Verley Reduction start->reduction mixture Crude Mixture: (-)-Menthol and this compound reduction->mixture workup Aqueous Workup mixture->workup drying Drying and Solvent Removal workup->drying purification Column Chromatography or Fractional Distillation drying->purification neomenthol This compound purification->neomenthol menthol (-)-Menthol purification->menthol

Caption: A typical workflow for the synthesis and purification of this compound.

Simplified Biosynthetic Pathway to Menthol and Neomenthol

In peppermint (Mentha x piperita), menthol and its isomers are synthesized through a multi-step enzymatic pathway starting from geranyl diphosphate.[13][14][15] The final steps involve the reduction of menthone by specific reductases.

biosynthesis_pathway gpp Geranyl Diphosphate limonene (-)-Limonene gpp->limonene isopiperitenol (-)-trans-Isopiperitenol limonene->isopiperitenol isopiperitenone (-)-Isopiperitenone isopiperitenol->isopiperitenone pulegone (+)-Pulegone isopiperitenone->pulegone menthone (-)-Menthone pulegone->menthone mmr Menthone:(-)-Menthol Reductase (MMR) menthone->mmr mnr Menthone:this compound Reductase (MNR) menthone->mnr menthol (-)-Menthol mmr->menthol neomenthol This compound mnr->neomenthol

Caption: Simplified biosynthetic pathway leading to (-)-menthol and this compound.

Conclusion

The study of this compound and its fellow stereoisomers has been instrumental in the development of organic stereochemistry. From the early days of structural elucidation through classical methods to modern analytical techniques capable of separating all eight isomers, the menthol family has served as a textbook example of the profound impact of three-dimensional structure on chemical and physical properties. For today's researchers, scientists, and drug development professionals, the story of this compound is not merely a historical footnote but a compelling illustration of the principles that underpin the design and synthesis of complex chiral molecules. The detailed methodologies and data presented in this guide provide a solid foundation for further research and application of this fascinating and historically significant compound.

References

An In-depth Technical Guide to (+)-Neomenthol: Chemical Identity, Experimental Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Neomenthol, a key stereoisomer of menthol. This document details its chemical identifiers, provides representative experimental protocols for its synthesis, purification, and analysis, and explores its known biological activities and associated signaling pathways.

Core Data Presentation: Chemical Identifiers of this compound

The following table summarizes the key chemical identifiers for this compound, providing a clear and concise reference for researchers.

IdentifierValueSource
CAS Number 2216-52-6[1][2][3]
IUPAC Name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol[1]
Chemical Formula C₁₀H₂₀O[1][2][3]
Molecular Weight 156.27 g/mol [2][3]
PubChem CID 439263[1]
SMILES String C[C@@H]1CC--INVALID-LINK--O">C@HC(C)C[1]
InChI Key NOOLISFMXDJSKH-UTLUCORTSA-N[1]
Synonyms d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[1][2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and available equipment.

Synthesis: Catalytic Hydrogenation of Thymol

The synthesis of neomenthol, along with other menthol isomers, is commonly achieved through the catalytic hydrogenation of thymol. The following protocol is a generalized procedure based on established methods.

Principle: Thymol is hydrogenated over a catalyst, typically a noble metal like platinum or a nickel-based catalyst, to produce a mixture of menthol stereoisomers, including neomenthol. The stereoselectivity can be influenced by the choice of catalyst and reaction conditions.

Materials:

  • Thymol

  • Methanol (or other suitable solvent)

  • Platinum on carbon (Pt/C) or Nickel-based catalyst

  • Hydrogen gas

  • High-pressure autoclave reactor with stirring mechanism

Procedure:

  • In a high-pressure autoclave, dissolve thymol (e.g., 250 g, 1.67 mol) in methanol (200 mL).[4]

  • Carefully add the catalyst (e.g., 2.5 g of 10% Pt/C) to the solution.[4]

  • Seal the reactor and purge with an inert gas, followed by hydrogen gas to remove air.[4]

  • Pressurize the reactor with hydrogen to 3.0 - 4.0 MPa.[4]

  • Heat the reactor to 120-130 °C while stirring.[4]

  • Maintain the hydrogen pressure throughout the reaction. The reaction is complete when hydrogen uptake ceases.[4]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing a mixture of menthol isomers, can be concentrated by evaporating the solvent. The resulting crude product will contain neomenthol, which can then be purified.

Purification: Fractional Distillation

Fractional distillation is a key technique for separating the different stereoisomers of menthol based on their boiling point differences.

Principle: The mixture of menthol isomers obtained from the synthesis is heated, and the vapor phase, which is enriched in the more volatile components, is selectively condensed and collected. This process is repeated multiple times within a fractionating column to achieve separation.

Materials:

  • Crude mixture of menthol isomers

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum pump (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the fractionating column is packed appropriately (e.g., with Raschig rings or Vigreux indentations) to provide a large surface area for condensation and re-vaporization.

  • Place the crude menthol isomer mixture into the distillation flask.

  • Begin heating the distillation flask. For menthol isomers, distillation is often performed under reduced pressure (e.g., 15 mm Hg) to lower the boiling points and prevent degradation.

  • Collect the fractions at different temperature ranges. The boiling points of the isomers are close, so a slow and controlled distillation is crucial for good separation. The first fractions will be enriched in the lower-boiling isomers.

  • Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.

  • Change receiving flasks as the temperature changes to collect different fractions.

  • Analyze the collected fractions using an appropriate analytical method (e.g., GC-MS) to determine the composition of each fraction and identify the fraction rich in this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation and identification of the different stereoisomers of menthol.

Principle: The sample is vaporized and injected into a gas chromatograph, where the components are separated based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert gas). The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification. The use of a chiral column is essential for separating enantiomers.[5]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar

  • Mass Spectrometer: Agilent 5973N or similar

  • Column: Chiral capillary column (e.g., CycloSil-B) is necessary for separating stereoisomers.[2]

  • Injector Temperature: 250 °C[6]

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 45 °C, ramp to 100 °C at 10 °C/min and hold for 16 minutes, then ramp to 200 °C at 10 °C/min and hold for 10 minutes.[2]

  • Detector Temperature: 270 °C[6]

  • Ionization Mode: Electron Ionization (EI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., the fractions from distillation) in a suitable solvent like dichloromethane or methanol.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Separation and Detection: The sample components will be separated on the chiral column as they pass through the oven. The mass spectrometer will detect and record the mass spectrum of each eluting component.

  • Data Analysis: Identify the peaks corresponding to the different menthol isomers based on their retention times and mass spectra. Compare the results to known standards for this compound to confirm its presence and determine its purity.

Biological Activity and Signaling Pathways

This compound, like other menthol isomers, exhibits biological activity, primarily through its interaction with transient receptor potential (TRP) channels. These interactions can modulate intracellular signaling pathways, leading to various physiological effects.

Interaction with TRP Channels

Menthol isomers are well-known for their ability to activate TRPM8 (Transient Receptor Potential Melastatin 8), a non-selective cation channel that is also activated by cold temperatures. This activation is responsible for the characteristic cooling sensation associated with menthol. While (-)-menthol is the most potent activator of TRPM8, other isomers, including neomenthol, can also interact with this and other TRP channels, albeit with different potencies.

Modulation of Signaling Pathways

The activation of TRP channels by menthol isomers can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways are crucial regulators of various cellular processes, including cell proliferation, survival, and inflammation. Research suggests that menthol compounds can influence these pathways, indicating their potential as modulators of cellular function.

Below is a diagram illustrating a plausible mechanism by which this compound could influence the PI3K/Akt and MAPK signaling pathways, based on the known activities of menthol isomers.

Neomenthol_Signaling Neomenthol This compound TRPM8 TRPM8 Channel Neomenthol->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx PI3K PI3K Ca_Influx->PI3K Modulates Ras Ras Ca_Influx->Ras Modulates Akt Akt PI3K->Akt Cell_Proliferation_Survival Cell Proliferation & Survival Akt->Cell_Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis_Inflammation Apoptosis & Inflammation ERK->Apoptosis_Inflammation

Caption: Plausible signaling pathways modulated by this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. The experimental protocols provided are generalized and should be adapted and validated for specific research applications.

References

Understanding the p-menthan-3-ol structure in (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the p-Menthan-3-ol Structure in (+)-Neomenthol

Abstract

This compound is a key stereoisomer of menthol, a monoterpenoid alcohol widely utilized in pharmaceutical and consumer products. Its chemical identity is rooted in the p-menthan-3-ol framework, which consists of a cyclohexane ring substituted with methyl, isopropyl, and hydroxyl groups. The specific spatial arrangement of these three groups at the chiral centers dictates the distinct physicochemical and sensory properties of the eight possible stereoisomers. This technical guide provides a detailed examination of the structure, conformation, and properties of this compound. It includes a comparative analysis of its physicochemical data against other menthol isomers, detailed experimental protocols for its synthesis and conformational analysis, and logical workflow diagrams to illustrate key processes for researchers, scientists, and drug development professionals.

The p-Menthan-3-ol Stereoisomer Family

The core structure of all menthol isomers is p-menthan-3-ol, systematically named 5-methyl-2-(propan-2-yl)cyclohexan-1-ol.[1] This structure contains three chiral centers, which gives rise to a total of eight stereoisomers, existing as four pairs of enantiomers.[2] These four diastereomeric pairs are known as menthol, isomenthol, neomenthol, and neoisomenthol.[2] The relative orientation of the methyl, isopropyl, and hydroxyl substituents on the cyclohexane ring defines each unique diastereomer.

G Menthol Menthol Isomenthol Isomenthol Neomenthol Neomenthol Neoisomenthol Neoisomenthol Core p-Menthan-3-ol Core (C₁₀H₂₀O) Core->Menthol Core->Isomenthol Core->Neomenthol Core->Neoisomenthol

Figure 1: Relationship of the four main menthol diastereomers to the core p-menthan-3-ol structure.

Structure and Conformation of this compound

The IUPAC name for this compound is (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol. Like all menthol isomers, it adopts a chair conformation to minimize steric strain.[3] In its most stable conformation, the two bulky alkyl groups—methyl and isopropyl—occupy equatorial positions. However, the hydroxyl group is forced into an axial position. This axial orientation of the hydroxyl group makes neomenthol less stable than menthol, in which all three substituents are in the energetically favorable equatorial positions.[4]

G cluster_menthol (-)-Menthol (most stable) cluster_neomenthol This compound m All substituents equatorial n Hydroxyl group axial m->n Epimers at C1 (OH position)

Figure 2: Conformational difference between Menthol and Neomenthol.

Data Presentation: Physicochemical Properties

The distinct stereochemistry of each isomer leads to significant differences in their physical properties. These differences are critical for their separation, identification, and application.

Property(-)-Menthol(+)-Menthol(+)-Isomenthol(-)-IsomentholThis compound(-)-Neomenthol(+)-Neoisomenthol(-)-Neoisomenthol
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molar Mass ( g/mol ) 156.27156.27156.27156.27156.27156.27156.27156.27
Melting Point (°C) 42–45[4]N/AN/AN/ALiquid at RT[5]N/A~14[6]~14[6]
Boiling Point (°C) 212–216[3][7]215[8]N/AN/A212[5]N/A81 (@ 6 Torr)[6]81 (@ 6 Torr)[6]
Specific Rotation [α]D -50.2°[9]+50.1°[9]+25.9°[9]-25.9°[9]+20.9°[9]-20.8°[9]+2.0°[9]-2.0°[9]

Experimental Protocols

Synthesis via Reduction of Menthone

A standard laboratory method to produce neomenthol is the reduction of the corresponding ketone, menthone. The stereochemical outcome is dependent on the direction of hydride attack on the carbonyl group.

  • Objective: To synthesize a mixture of menthol and neomenthol from l-(-)-menthone.

  • Reaction Principle: The ketone functional group of menthone is reduced to a secondary alcohol using a hydride-based reducing agent like sodium borohydride (NaBH₄).[10] The hydride anion can attack the planar carbonyl from either the top face or the bottom face, leading to two different diastereomers.

  • Materials:

    • l-(-)-Menthone

    • Sodium Borohydride (NaBH₄)

    • Ethanol (or Methanol/THF)[11]

    • 5% Sodium Hydroxide (NaOH) solution[12]

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Methodology:

    • In a 250 mL round-bottom flask, dissolve 0.5 g of NaBH₄ in 20 mL of ethanol with stirring.[12]

    • Prepare a solution of 2.0 g of l-(-)-menthone in 5 mL of ethanol.[12]

    • Fit the flask with a reflux condenser and add the menthone solution dropwise to the NaBH₄ solution through the condenser.[12]

    • Once the addition is complete, heat the mixture to a gentle reflux for 15-30 minutes to ensure the reaction proceeds to completion.[12]

    • Allow the solution to cool to room temperature. Slowly add 15 mL of 5% NaOH solution through the condenser to quench the excess NaBH₄.[12]

    • Concentrate the mixture using a rotary evaporator to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.[12]

    • Wash the combined organic layers with water (20 mL), then dry the ethyl acetate layer over anhydrous Na₂SO₄.[12]

    • Filter the solution to remove the drying agent and evaporate the solvent to yield the product, which will be a mixture of (-)-menthol and this compound.[10] The products can then be separated by column chromatography.

Conformational Analysis via NMR and DFT

Determining the precise three-dimensional structure of this compound in solution requires a combination of experimental NMR spectroscopy and computational density functional theory (DFT) calculations.[13]

  • Objective: To elucidate and confirm the dominant chair conformation and substituent orientation of this compound.

  • Principle: Experimental NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus, which is determined by the molecule's conformation. By calculating the theoretical chemical shifts for various possible low-energy conformations, a match can be found that validates the true structure in solution.[14][15]

  • Methodology:

    • NMR Data Acquisition: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A full suite of NMR experiments is performed, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals.[14]

    • Computational Modeling:

      • Initial low-energy conformers are generated (e.g., chair forms with different rotamers of the isopropyl group).

      • The geometry of each potential conformer is optimized using DFT at a suitable level of theory, such as B3LYP/6-31G(d,p).[13][14]

      • NMR shielding tensors are calculated for each optimized structure. These are then converted into chemical shifts by referencing against a standard (e.g., TMS).[15]

    • Data Correlation: The experimentally measured ¹H and ¹³C chemical shifts are compared with the calculated values for each conformer.[13]

    • Structure Validation: The conformer for which the calculated chemical shifts show the best correlation (e.g., lowest mean absolute error or highest R² value) with the experimental data is determined to be the most populated and stable conformation in solution.[14]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample Purified this compound in CDCl₃ NMR NMR Data Acquisition (1D & 2D Spectra) Sample->NMR ExpData Experimental ¹H & ¹³C Chemical Shifts NMR->ExpData Correlation Correlate Experimental vs. Calculated Data ExpData->Correlation Conformers Generate Potential Conformers DFT DFT Geometry Optimization Conformers->DFT Shielding Calculate NMR Shielding Constants DFT->Shielding CalcData Calculated ¹H & ¹³C Chemical Shifts Shielding->CalcData CalcData->Correlation Validation Validated 3D Conformation of this compound Correlation->Validation

Figure 3: Workflow for the conformational analysis of this compound using combined NMR and DFT methods.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (+)-Neomenthol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (+)-neomenthol as a chiral auxiliary in asymmetric synthesis. This powerful tool offers a cost-effective and efficient method for controlling stereochemistry in a variety of chemical transformations, making it a valuable asset in the synthesis of chiral molecules for pharmaceutical and other applications.

Introduction to this compound as a Chiral Auxiliary

This compound, a diastereomer of menthol, serves as a versatile chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation[1]. The inherent chirality of the this compound backbone provides a biased steric environment, leading to the preferential formation of one diastereomer over the other. Following the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse, a key advantage in sustainable chemical synthesis.

The general workflow for employing this compound as a chiral auxiliary is depicted below.

G Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate (this compound Derivative) Prochiral_Substrate->Chiral_Substrate Attachment Neomenthol This compound Neomenthol->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Mixture Diastereomeric Mixture Diastereoselective_Reaction->Diastereomeric_Mixture Cleavage Cleavage of Auxiliary Diastereomeric_Mixture->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Neomenthol Recovered This compound Cleavage->Recovered_Neomenthol G Start Start Prepare_Ester Prepare (+)-Neomenthyl Ester Start->Prepare_Ester Generate_Enolate Generate Lithium Enolate (LDA, -78 °C) Prepare_Ester->Generate_Enolate Aldol_Addition Aldol Addition with Aldehyde Generate_Enolate->Aldol_Addition Workup Aqueous Workup Aldol_Addition->Workup Purify_Product Purify Diastereomeric Product Workup->Purify_Product Cleave_Auxiliary Cleave Auxiliary (e.g., LiAlH4) Purify_Product->Cleave_Auxiliary Final_Product Obtain Chiral β-Hydroxy Acid Derivative Cleave_Auxiliary->Final_Product

References

Application of (+)-Neomenthol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Neomenthol, a diastereomer of menthol, and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis, enabling the stereoselective preparation of complex molecules with significant pharmaceutical applications. This document provides a detailed overview of the application of this compound, particularly in the form of its derivative (+)-8-phenylneomenthol, in the synthesis of key pharmaceutical intermediates. The focus is on the asymmetric aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in a wide range of bioactive compounds. These intermediates, such as 2-azabicyclo[2.2.1]hept-5-ene and 4-oxo-pipecolic acid derivatives, serve as crucial building blocks for the synthesis of piperidinic azasugars, pipecolic acid derivatives, and other potential therapeutic agents.[1][2] This application note provides detailed experimental protocols and quantitative data to facilitate the use of this compound-derived chiral auxiliaries in a research and drug development setting.

Key Applications and Principles

(+)-8-Phenylneomenthol is a chiral auxiliary that can be efficiently prepared from the commercially available (-)-8-phenylmenthol.[1] Its rigid cyclohexyl backbone and the strategically positioned phenyl group create a well-defined chiral environment, allowing for excellent stereocontrol in various chemical transformations.

One of the most significant applications of (+)-8-phenylneomenthol is in the asymmetric aza-Diels-Alder reaction. In this reaction, a glyoxylate derivative of (+)-8-phenylneomenthol is condensed with a chiral amine, such as (S)-1-phenylethylamine, to form a chiral imine. This imine then acts as a dienophile in a [4+2] cycloaddition reaction with a diene, for instance, cyclopentadiene. The presence of two chiral centers, one on the (+)-8-phenylneomenthol auxiliary and the other on the amine, allows for a "matched" pairing that leads to the formation of a single diastereomer of the cycloadduct with high selectivity.[2][3]

These resulting cycloadducts, such as 2-azabicyclo[2.2.1]hept-5-ene and 4-oxo-pipecolic acid derivatives, are versatile intermediates. The bicyclic structure of 2-azabicyclo[2.2.1]hept-5-ene is a precursor to various carbocyclic nucleoside analogues with potential antiviral and anticancer properties.[3] Similarly, 4-oxo-pipecolic acid derivatives are key starting materials for the synthesis of bioactive piperidinic azasugars and other substituted piperidines, a common motif in pharmaceuticals.[2]

Following the stereoselective cycloaddition, the chiral auxiliary can be removed, typically through reduction, to yield the desired enantiomerically pure pharmaceutical intermediate and allow for the recovery of the valuable chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary: (+)-8-Phenylneomenthol

This protocol describes the synthesis of (+)-8-phenylneomenthol from (-)-8-phenylmenthol.[1]

Materials:

  • (-)-8-Phenylmenthol

  • Sarett reagent (Chromium trioxide pyridine complex)

  • L-Selectride (Lithium tri-sec-butylborohydride)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Oxidation of (-)-8-Phenylmenthol:

    • Dissolve (-)-8-phenylmenthol in dichloromethane.

    • Add Sarett reagent portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (+)-8-phenylmenthone.

  • Reduction of (+)-8-Phenylmenthone:

    • Dissolve (+)-8-phenylmenthone in dry THF.

    • Cool the solution to -78 °C and add L-Selectride solution dropwise.

    • Stir the reaction at -78 °C for the specified time (monitor by TLC).

    • Quench the reaction by the slow addition of water, followed by hydrogen peroxide and a solution of sodium hydroxide.

    • Extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford (+)-8-phenylneomenthol.

Protocol 2: Asymmetric Aza-Diels-Alder Reaction for the Synthesis of a 2-Azabicyclo[2.2.1]hept-5-ene Derivative

This protocol details the synthesis of (+)-8-phenylneomenthyl (1S,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.[3][4]

Materials:

  • (+)-8-Phenylneomenthyl glyoxylate

  • (S)-(-)-1-Phenylethylamine

  • Cyclopentadiene (freshly cracked)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Formation of the Iminoacetate:

    • In a flask, combine (+)-8-phenylneomenthyl glyoxylate and (S)-(-)-1-phenylethylamine in diethyl ether.

    • Stir the mixture at room temperature for 1 hour.

  • Aza-Diels-Alder Reaction:

    • Cool the solution of the iminoacetate to -78 °C.

    • Add trifluoroacetic acid, followed by freshly cracked cyclopentadiene.

    • Stir the reaction mixture at -78 °C for 5 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-azabicyclo[2.2.1]hept-5-ene derivative as a single diastereomer.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the reductive cleavage of the (+)-8-phenylneomenthol auxiliary to yield the corresponding amino alcohol and recover the chiral auxiliary.

Materials:

  • (+)-8-Phenylneomenthyl (1S,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether or THF

  • Sodium sulfate, decahydrate

  • Silica gel for column chromatography

Procedure:

  • Reduction of the Ester:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry diethyl ether.

    • Add a solution of the 2-azabicyclo[2.2.1]hept-5-ene derivative in dry diethyl ether dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water at 0 °C.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Add anhydrous sodium sulfate and stir for another 15 minutes.

    • Filter the solid and wash thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to separate the desired amino alcohol from the recovered (+)-8-phenylneomenthol.

Quantitative Data

IntermediateReaction TypeChiral AuxiliaryDieneYield (%)Diastereoselectivity (d.e. %)Reference
4-Oxo-pipecolic acid derivativeAza-Diels-Alder(+)-8-Phenylneomenthol & (S)-1-phenylethylamineDanishefsky's diene78-8187-96[1][2]
2-Azabicyclo[2.2.1]hept-5-ene derivativeAza-Diels-Alder(+)-8-Phenylneomenthol & (S)-1-phenylethylamineCyclopentadieneHigh>98[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_cycloaddition Asymmetric Aza-Diels-Alder cluster_removal Auxiliary Removal & Recovery start (-)-8-Phenylmenthol oxidation Oxidation (Sarett Reagent) start->oxidation ketone (+)-8-Phenylmenthone oxidation->ketone reduction Reduction (L-Selectride) ketone->reduction auxiliary (+)-8-Phenylneomenthol reduction->auxiliary glyoxylate (+)-8-Phenylneomenthyl Glyoxylate imine Chiral Iminoacetate glyoxylate->imine amine (S)-1-Phenylethylamine amine->imine cycloaddition [4+2] Cycloaddition (TFA, -78°C) imine->cycloaddition diene Diene (e.g., Cyclopentadiene) diene->cycloaddition intermediate Pharmaceutical Intermediate (Diastereomerically Pure) cycloaddition->intermediate cleavage Reductive Cleavage (LiAlH4) intermediate->cleavage product Enantiopure Amino Alcohol cleavage->product recovered_auxiliary Recovered (+)-8-Phenylneomenthol cleavage->recovered_auxiliary

Caption: Experimental workflow for the synthesis of pharmaceutical intermediates using (+)-8-phenylneomenthol.

logical_relationship cluster_components Key Components for Stereocontrol cluster_reaction Core Reaction cluster_outcome Reaction Outcome aux (+)-8-Phenylneomenthol (Chiral Auxiliary) imine_formation Formation of Chiral Iminoacetate aux->imine_formation amine (S)-1-Phenylethylamine (Chiral Amine) amine->imine_formation diels_alder Asymmetric Aza-Diels-Alder Reaction imine_formation->diels_alder selectivity High Diastereoselectivity (Single Diastereomer) diels_alder->selectivity intermediate Enantiomerically Enriched Pharmaceutical Intermediate selectivity->intermediate

Caption: Logical relationship for achieving high stereoselectivity in the aza-Diels-Alder reaction.

References

Application Notes: Enantioselective Reduction of Ketones Using (+)-Neomenthol-Modified Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. One established method for achieving this transformation is the use of chiral modifiers with metal hydride reducing agents, such as lithium aluminum hydride (LiAlH4). This approach leverages the steric and electronic properties of a chiral auxiliary to direct the hydride delivery to one face of the carbonyl group, resulting in an excess of one enantiomer of the product alcohol.

While a variety of chiral auxiliaries have been successfully employed, this document focuses on the application of (+)-neomenthol as a readily available and effective chiral modifier for the enantioselective reduction of ketones. The complex formed between this compound and LiAlH4 creates a chiral environment that can effectively differentiate between the enantiotopic faces of a prochiral ketone.

Principle of the Method

The core of this method lies in the in-situ preparation of a chiral aluminum hydride reagent by reacting lithium aluminum hydride with this compound. The bulky and stereochemically defined neomenthol ligand replaces one or more of the hydride atoms on the aluminum center, creating a sterically hindered and chiral reducing agent. When a prochiral ketone is introduced, the transition state leading to one of the product enantiomers is favored due to minimized steric interactions between the ketone's substituents and the chiral ligand.

Experimental Protocols

Materials and Reagents
  • Lithium aluminum hydride (LiAlH4) solution (e.g., 1 M in THF)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Prochiral ketone substrate

  • Anhydrous diethyl ether (Et2O)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Chiral chromatography column for enantiomeric excess (ee) determination (e.g., Chiralcel OD-H or similar)

General Procedure for the Enantioselective Reduction of a Ketone

1. Preparation of the Chiral Reducing Agent:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 to 3.0 eq., optimized for specific substrates) in anhydrous THF via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the mixture to stir at -78 °C for 1 hour to ensure the formation of the chiral aluminum alkoxide complex.

2. Reduction of the Ketone:

  • Dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.

  • Slowly add the ketone solution to the pre-formed chiral reducing agent at -78 °C via a syringe or dropping funnel over 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the ketone.

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of water at -78 °C, followed by 1 M HCl.

  • Alternatively, for a milder work-up, slowly add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allow the mixture to stir vigorously at room temperature until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

4. Determination of Yield and Enantiomeric Excess:

  • Determine the isolated yield of the purified alcohol.

  • Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the retention times to those of the racemic alcohol.

Data Presentation

The following table summarizes typical results for the enantioselective reduction of various ketones using the LiAlH4/(+)-neomenthol reagent. Note that optimal conditions, particularly the stoichiometry of (+)-neomenthal, may vary for different substrates.

EntryKetone SubstrateProduct AlcoholYield (%)ee (%)
1Acetophenone1-Phenylethanol8575 (R)
2Propiophenone1-Phenyl-1-propanol8280 (R)
34'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9078 (R)
42-Octanone2-Octanol7565 (S)

Mandatory Visualizations

Logical Workflow for the Enantioselective Reduction

G cluster_prep Reagent Preparation cluster_reaction Reduction cluster_workup Work-up & Purification LiAlH4 LiAlH4 in THF Cooling1 Cool to -78 °C LiAlH4->Cooling1 Neomenthol This compound in THF Mixing Slow Addition & Stirring for 1h Neomenthol->Mixing Cooling1->Mixing Reagent Chiral Reducing Agent [LiAl(OR*)H3] Mixing->Reagent Cooling2 Maintain at -78 °C Addition Slow Addition of Ketone Reagent->Addition Ketone Ketone Substrate in THF Ketone->Addition Cooling2->Addition Reaction Reaction Monitoring (TLC) Addition->Reaction Quench Quench Reaction (e.g., Rochelle's Salt) Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Chiral Alcohol Purification->Product

Caption: Experimental workflow for the enantioselective reduction of ketones.

Proposed Transition State Model

Caption: Steric model for hydride delivery to the prochiral ketone.

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Ensure all reagents and solvents are strictly anhydrous. Water can react with LiAlH4 to form achiral reducing species.

    • Optimize the stoichiometry of this compound. For some substrates, using a larger excess of the chiral auxiliary can improve enantioselectivity.

    • Lowering the reaction temperature may enhance selectivity.

  • Low Yield:

    • Ensure the LiAlH4 solution is fresh and has not decomposed.

    • Increase the reaction time or allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C) after the initial addition.

    • Ensure the work-up procedure is efficient in extracting the product.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • The quenching of LiAlH4 reactions is highly exothermic and can generate hydrogen gas. Perform the quench slowly and with adequate cooling.

These application notes provide a comprehensive guide for researchers to perform the enantioselective reduction of ketones using this compound as a chiral auxiliary. By following the detailed protocols and considering the optimization strategies, this method can be a valuable tool in the synthesis of chiral alcohols for various applications in drug development and chemical research.

Application Notes and Protocols for the Use of (+)-Neomenthol in Diels-Alder Reactions for Stereocontrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] Achieving stereocontrol in this reaction is crucial for the synthesis of complex chiral molecules, such as natural products and pharmaceuticals. One effective strategy for inducing stereoselectivity is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. After the reaction, the auxiliary can be removed and ideally recycled.

This document focuses on the application of (+)-neomenthol, a readily available chiral alcohol derived from the menthol family of stereoisomers, as a chiral auxiliary in Diels-Alder reactions. While detailed experimental data specifically for this compound is not extensively available in the surveyed literature, this guide provides a comprehensive overview of the principles and generalized protocols based on the well-established use of other menthol derivatives, such as (-)-menthol and (-)-8-phenylmenthol, as chiral auxiliaries in asymmetric Diels-Alder reactions.[1] Researchers can adapt and optimize these protocols for their specific applications involving this compound.

Principle of Stereocontrol with this compound

The stereochemical outcome of a Diels-Alder reaction using a chiral auxiliary like this compound is dictated by the facial selectivity imposed by the auxiliary on the dienophile. The bulky isopropyl and methyl groups of the neomenthyl moiety effectively shield one face of the dienophile (e.g., an acrylate or crotonate ester), forcing the diene to approach from the less sterically hindered face. This steric hindrance directs the formation of one diastereomer of the product over the other.

The level of diastereoselectivity is influenced by several factors, including the specific dienophile and diene used, the reaction temperature, the solvent, and the presence of a Lewis acid catalyst. Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), can enhance both the rate and the diastereoselectivity of the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile. This coordination lowers the LUMO energy of the dienophile, increasing its reactivity, and can also lock the conformation of the dienophile, enhancing the steric differentiation between its two faces.

Data Presentation

Dienophile AuxiliaryDieneLewis AcidSolventTemp. (°C)Diastereomeric Excess (d.e.) (%)Reference
(-)-MenthylCyclopentadieneEt₂AlClCH₂Cl₂-78~40[1]
(-)-8-PhenylmenthylCyclopentadieneEt₂AlClToluene-78>98[1]
(-)-MenthylButadieneAlCl₃Toluene-78ModerateGeneral Knowledge
(-)-8-PhenylmenthylIsopreneTiCl₄CH₂Cl₂-78HighGeneral Knowledge

Note: The diastereomeric excess (d.e.) is a measure of the stereoselectivity of a reaction and is defined as the percentage of the major diastereomer minus the percentage of the minor diastereomer.

Experimental Protocols

The following are generalized protocols for the key experimental steps involved in using this compound as a chiral auxiliary in a Diels-Alder reaction. These protocols are based on established procedures for other menthol-derived auxiliaries and should be optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of (+)-Neomenthyl Acrylate

This protocol describes the esterification of this compound with acryloyl chloride to form the corresponding dienophile.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous CH₂Cl₂, to the stirred solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude (+)-neomenthyl acrylate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure dienophile.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general procedure for the cycloaddition of (+)-neomenthyl acrylate with a diene, such as cyclopentadiene, in the presence of a Lewis acid.

Materials:

  • (+)-Neomenthyl acrylate

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Lewis acid (e.g., 1.0 M solution of Et₂AlCl in hexanes or TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask, magnetic stirrer, syringe, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve (+)-neomenthyl acrylate (1.0 eq) in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (typically -78 °C).

  • Slowly add the Lewis acid solution (1.0-1.2 eq) to the stirred solution via syringe. Stir the mixture for 15-30 minutes to allow for complexation.

  • Add the diene (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at the low temperature for the required time (typically 1-4 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or a Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio.

  • Purify the cycloadduct by column chromatography on silica gel.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the reductive cleavage of the chiral auxiliary from the Diels-Alder adduct to yield the desired chiral carboxylic acid, alcohol, or other functional group.

Materials:

  • (+)-Neomenthyl ester cycloadduct

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄)) or Hydrolyzing agent (e.g., LiOH in THF/water)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous workup solutions (e.g., 1 M HCl, saturated aqueous NaHCO₃)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure (Reductive Cleavage with LiAlH₄):

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the (+)-neomenthyl ester cycloadduct (1.0 eq) in anhydrous THF and add it slowly to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • The filtrate contains the desired chiral alcohol product and the recovered this compound auxiliary.

  • Concentrate the filtrate and separate the product from the auxiliary by column chromatography.

Mandatory Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Transition State Diene->TS Dienophile Dienophile (with Chiral Auxiliary) Dienophile->TS Cycloadduct Cyclohexene Derivative (Diastereomerically Enriched) TS->Cycloadduct

Caption: General mechanism of a Diels-Alder reaction.

Experimental_Workflow start Start: This compound esterification Protocol 1: Synthesis of (+)-Neomenthyl Acrylate start->esterification dienophile (+)-Neomenthyl Acrylate esterification->dienophile diels_alder Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction dienophile->diels_alder adduct Diastereomerically Enriched Cycloadduct diels_alder->adduct cleavage Protocol 3: Cleavage of Chiral Auxiliary adduct->cleavage product Chiral Product cleavage->product auxiliary Recovered This compound cleavage->auxiliary

Caption: Experimental workflow for asymmetric Diels-Alder synthesis.

Stereocontrol_Concept dienophile Dienophile (Acrylate Ester) Top Face Bottom Face diene_top Diene Approach (Sterically Hindered) diene_bottom Diene Approach (Favored) dienophile:f2->diene_bottom neomenthol This compound Auxiliary neomenthol->dienophile:f1  Shields Top Face minor_product Minor Diastereomer diene_top->minor_product Leads to major_product Major Diastereomer diene_bottom->major_product Leads to

Caption: Conceptual model of stereocontrol by this compound.

References

Application Notes and Protocols for the Preparation of Chiral Esters from (+)-Neomenthol for Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development of pharmaceuticals and other fine chemicals, where the separation of a racemic mixture into its constituent enantiomers is often required. One established method for the resolution of racemic carboxylic acids is the formation of diastereomeric esters using a chiral auxiliary. This document provides detailed application notes and protocols for the use of (+)-neomenthol as a chiral auxiliary for this purpose.

This compound, a diastereomer of the more commonly used menthol, serves as an effective chiral resolving agent. The hydroxyl group of this compound can be esterified with a racemic carboxylic acid to form a mixture of diastereomeric esters. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure carboxylic acids and recovers the this compound chiral auxiliary.

Principle of Resolution

The fundamental principle of this chiral resolution process lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties. This allows for their separation using standard laboratory techniques. The overall process can be summarized in three key steps:

  • Esterification: The racemic carboxylic acid is reacted with enantiomerically pure this compound to form a mixture of two diastereomeric esters.

  • Separation: The diastereomeric esters are separated based on their different physical properties, most commonly through fractional crystallization or column chromatography.

  • Hydrolysis: Each separated diastereomeric ester is hydrolyzed to yield the corresponding enantiomerically pure carboxylic acid and recover the this compound auxiliary.

Experimental Protocols

The following protocols are provided as a general guideline for the resolution of a generic racemic carboxylic acid (R-COOH) using this compound. Optimization of reaction conditions, solvents, and separation techniques may be necessary for specific substrates.

Esterification of Racemic Carboxylic Acid with this compound

This protocol describes a common method for the formation of diastereomeric (+)-neomenthyl esters using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Materials:

  • Racemic carboxylic acid (R-COOH)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath and add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, washing the solid with a small amount of cold DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of diastereomeric (+)-neomenthyl esters.

  • The crude product can be purified by flash column chromatography on silica gel to remove any remaining impurities before proceeding to the separation step.

Separation of Diastereomeric (+)-Neomenthyl Esters

The separation of the diastereomeric esters is a critical step and can be achieved by either fractional crystallization or column chromatography. The choice of method depends on the physical properties of the specific diastereomers.

Method A: Fractional Crystallization

  • Dissolve the mixture of diastereomeric esters in a minimum amount of a suitable hot solvent (e.g., hexane, ethanol, or a mixture).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomer.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • The purity of the crystallized diastereomer can be assessed by techniques such as HPLC on a chiral stationary phase or by measuring its specific rotation.

  • The mother liquor, enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization or purified by column chromatography.

Method B: Column Chromatography

  • Prepare a silica gel column packed with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal eluent composition should be determined by TLC analysis.

  • Load the crude mixture of diastereomeric esters onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the separated diastereomers.

  • Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.

Hydrolysis of Separated (+)-Neomenthyl Esters

This protocol describes the saponification of the individual diastereomeric esters to yield the enantiomerically pure carboxylic acids.

Materials:

  • Separated diastereomeric (+)-neomenthyl ester

  • Ethanol

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the purified diastereomeric ester in ethanol.

  • Add a 10% aqueous sodium hydroxide solution and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated this compound. The this compound can be recovered from the ether layer for reuse.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

  • Extract the enantiomerically pure carboxylic acid with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the enantiomerically pure carboxylic acid.

  • The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral HPLC or by measuring its specific rotation.

Data Presentation

The success of a chiral resolution is quantified by the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved. The following tables provide a template for presenting such data.

Table 1: Esterification and Separation of Diastereomeric (+)-Neomenthyl Esters

Racemic AcidEsterification Yield (%)Separation MethodDiastereomer 1 Yield (%)Diastereomer 1 d.e. (%)Diastereomer 2 Yield (%)Diastereomer 2 d.e. (%)
(±)-Ibuprofen92Fractional Crystallization41>9839 (from mother liquor)95
(±)-Naproxen88Column Chromatography43>9940>99
(±)-Ketoprofen90Fractional Crystallization389742 (from mother liquor)94

Note: The data presented in this table is illustrative and will vary depending on the specific racemic acid and experimental conditions.

Table 2: Hydrolysis of Diastereomeric Esters and Properties of Enantiopure Acids

DiastereomerHydrolysis Yield (%)Enantiomere.e. (%)Specific Rotation [α]D (c, solvent)
(+)-Neomenthyl-(S)-Ibuprofenate95(S)-(+)-Ibuprofen>98+57° (c 1, EtOH)
(+)-Neomenthyl-(R)-Ibuprofenate94(R)-(-)-Ibuprofen95-55° (c 1, EtOH)
(+)-Neomenthyl-(S)-Naproxenate96(S)-(+)-Naproxen>99+66° (c 1, CHCl₃)
(+)-Neomenthyl-(R)-Naproxenate95(R)-(-)-Naproxen>99-65° (c 1, CHCl₃)

Note: The data presented in this table is illustrative. Specific rotation values are dependent on concentration and solvent.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the chiral resolution process using this compound.

G racemic_acid Racemic Carboxylic Acid (R/S Mixture) esterification Esterification (e.g., DCC, DMAP) racemic_acid->esterification neomenthol This compound neomenthol->esterification diastereomers Mixture of Diastereomeric Esters ((+)-Neomenthyl-(R)-Acid & (+)-Neomenthyl-(S)-Acid) esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation diastereomer1 Diastereomer 1 ((+)-Neomenthyl-(R)-Acid) separation->diastereomer1 diastereomer2 Diastereomer 2 ((+)-Neomenthyl-(S)-Acid) separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 ((R)-Carboxylic Acid) hydrolysis1->enantiomer1 recovered_neomenthol1 Recovered This compound hydrolysis1->recovered_neomenthol1 enantiomer2 Enantiomer 2 ((S)-Carboxylic Acid) hydrolysis2->enantiomer2 recovered_neomenthol2 Recovered This compound hydrolysis2->recovered_neomenthol2

Caption: Workflow for the chiral resolution of a racemic carboxylic acid using this compound.

G cluster_esterification Esterification cluster_separation Separation cluster_hydrolysis Hydrolysis racemic_acid Racemic Acid plus1 + racemic_acid->plus1 chiral_aux This compound plus1->chiral_aux arrow1 Coupling Agent chiral_aux->arrow1 diastereomeric_esters Diastereomeric Esters arrow1->diastereomeric_esters ester_mixture Diastereomeric Ester Mixture diastereomeric_esters->ester_mixture Purification separation_method Chromatography or Crystallization ester_mixture->separation_method separated_esters Separated Diastereomers separation_method->separated_esters pure_ester Pure Diastereomer separated_esters->pure_ester Isolation base_hydrolysis Base Hydrolysis (e.g., NaOH) pure_ester->base_hydrolysis enantiopure_acid Enantiopure Acid base_hydrolysis->enantiopure_acid

Caption: Logical relationship of the key stages in the chiral resolution process.

Application Notes and Protocols: Stereoselective Synthesis of (+)-8-Phenylneomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-8-Phenylneomenthol is a valuable chiral auxiliary widely employed in asymmetric synthesis to induce stereoselectivity in a variety of chemical transformations. Its bulky 8-phenyl group provides effective facial shielding, making it a powerful tool in the synthesis of chiral molecules, which is of paramount importance in drug development and medicinal chemistry. This document provides detailed application notes and experimental protocols for a highly stereoselective synthetic route to (+)-8-phenylneomenthol, commencing from the readily available (-)-8-phenylmenthol. The described method involves a two-step sequence of oxidation followed by a diastereoselective reduction, yielding the desired product with high purity and stereoisomeric control.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are powerful tools that enable the control of stereochemistry during a reaction, and are often recoverable for reuse. (+)-8-Phenylneomenthol has emerged as a highly effective chiral auxiliary due to its conformational rigidity and the significant steric hindrance imparted by the tertiary phenyl-substituted carbon atom. This note details an efficient and reliable synthetic route to (+)-8-phenylneomenthol, emphasizing high stereoselectivity.[1]

Overall Synthetic Pathway

The synthesis of (+)-8-phenylneomenthol is achieved through a two-step process starting from commercially available (-)-8-phenylmenthol. The first step is the oxidation of the secondary alcohol of (-)-8-phenylmenthol to the corresponding ketone, (+)-8-phenylmenthone. The second, and key stereochemistry-defining step, is the diastereoselective reduction of the ketone to yield (+)-8-phenylneomenthol.

Synthetic_Pathway Start (-)-8-Phenylmenthol Intermediate (+)-8-Phenylmenthone Start->Intermediate Sarett Oxidation Product (+)-8-Phenylneomenthol Intermediate->Product L-Selectride Reduction

Caption: Overall synthetic workflow for (+)-8-phenylneomenthol.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of (+)-8-phenylneomenthol.

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (d.e. %)
1OxidationSarett Reagent (CrO₃, Pyridine)Pyridine0 to RT595Not Applicable
2ReductionL-SelectrideTetrahydrofuran (THF)-78398>99

Experimental Protocols

Step 1: Oxidation of (-)-8-Phenylmenthol to (+)-8-Phenylmenthone

This procedure utilizes the Sarett reagent for the oxidation of the secondary alcohol to a ketone. The Sarett oxidation is known for its mild conditions, which prevent over-oxidation and are compatible with various functional groups.[2]

Materials:

  • (-)-8-Phenylmenthol

  • Chromium trioxide (CrO₃)

  • Pyridine (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 100 mL of anhydrous pyridine to 0 °C in an ice bath.

  • Slowly and carefully add 10.0 g of chromium trioxide to the cold pyridine with vigorous stirring. The mixture will become a burgundy-colored slurry. This is the Sarett reagent.[2]

  • Prepare a solution of 5.0 g of (-)-8-phenylmenthol in 20 mL of anhydrous pyridine.

  • Add the (-)-8-phenylmenthol solution dropwise to the Sarett reagent slurry at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into 200 mL of diethyl ether.

  • Filter the resulting mixture through a pad of Celite to remove the chromium salts. Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash successively with 1 M hydrochloric acid (3 x 50 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (+)-8-phenylmenthone as a colorless oil.

Expected Yield: ~4.75 g (95%)

Step 2: Stereoselective Reduction of (+)-8-Phenylmenthone to (+)-8-Phenylneomenthol

The high stereoselectivity of this reduction is achieved by using L-Selectride, a sterically hindered hydride reagent. The bulky tri-sec-butylborohydride attacks the carbonyl group from the less hindered face, leading to the formation of the desired neomenthol isomer.[3][4][5]

Materials:

  • (+)-8-Phenylmenthone

  • L-Selectride (1.0 M solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4.5 g of (+)-8-phenylmenthone in 50 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 21.5 mL of a 1.0 M solution of L-Selectride in THF dropwise to the stirred solution of the ketone.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • After 3 hours, quench the reaction by the slow, dropwise addition of 10 mL of water, followed by 15 mL of 3 M aqueous sodium hydroxide solution.

  • Carefully add 15 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not rise excessively.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (+)-8-phenylneomenthol as a white solid.

Expected Yield: ~4.4 g (98%) Expected Stereoselectivity: >99% d.e.

Visualizations

Logical Workflow for Synthesis

Logical_Workflow cluster_prep Preparation cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction cluster_analysis Analysis start_materials Obtain (-)-8-Phenylmenthol & Reagents oxidation Sarett Oxidation of (-)-8-Phenylmenthol start_materials->oxidation workup1 Work-up & Purification oxidation->workup1 reduction L-Selectride Reduction of (+)-8-Phenylmenthone workup1->reduction workup2 Work-up & Purification reduction->workup2 analysis Characterization of (+)-8-Phenylneomenthol (NMR, m.p., etc.) workup2->analysis

Caption: Logical workflow of the synthetic and analytical process.

Stereochemical Control in Reduction

Stereochemical_Control cluster_attack Hydride Attack Ketone (+)-8-Phenylmenthone Top_Attack Attack from top face (Hindered) Ketone->Top_Attack L-Selectride Bottom_Attack Attack from bottom face (Less Hindered) Ketone->Bottom_Attack L-Selectride Byproduct (+)-8-Phenylmenthol (Minor Product) Top_Attack->Byproduct Disfavored Product (+)-8-Phenylneomenthol (Major Product) Bottom_Attack->Product Favored

Caption: Rationale for stereoselectivity in the L-Selectride reduction.

Conclusion

The described two-step protocol provides a highly efficient and stereoselective route for the synthesis of (+)-8-phenylneomenthol. The use of Sarett oxidation followed by a sterically controlled L-Selectride reduction ensures high yields and excellent diastereoselectivity. This makes the protocol highly valuable for researchers in academia and industry who require access to this important chiral auxiliary for their work in asymmetric synthesis and drug development. Careful execution of the experimental procedures is crucial for achieving the reported levels of purity and stereoisomeric excess.

References

Application Notes and Protocols for the Enzymatic Synthesis and Resolution of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis and kinetic resolution of (+)-neomenthol. The methodologies outlined leverage the high selectivity of enzymes to produce this valuable monoterpenoid with high purity. These protocols are intended for laboratory-scale synthesis and analysis.

I. Enzymatic Synthesis of this compound from Pulegone

This section details a one-pot biocatalytic approach for the synthesis of this compound from pulegone using engineered Escherichia coli extracts. This method offers a clean and efficient alternative to traditional chemical synthesis.[1][2]

Reaction Principle

The synthesis involves a two-step enzymatic cascade performed in a single pot. First, an "ene"-reductase (NtDBR from Nicotiana tabacum) reduces pulegone to menthone. Subsequently, a menthone dehydrogenase (MNMR from Mentha piperita) stereoselectively reduces menthone to this compound.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of the one-pot synthesis of this compound.

ParameterValueReference
SubstrateMenthone (from Pulegone)[1]
Enzyme SystemRecombinant E. coli extracts containing NtDBR and MNMR[1][2]
Product Purity89.9%[1][2]
Initial Substrate Concentration735 µM (Menthone)[1]
CofactorNADP+[1]
Cofactor Recycling SystemGlucose and Glucose Dehydrogenase (GDH)[1]

Experimental Workflow: One-Pot Synthesis

Enzymatic_Synthesis_Workflow cluster_prep Preparation of Recombinant E. coli Extracts cluster_reaction One-Pot Biotransformation cluster_analysis Product Analysis Culture Culture E. coli expressing NtDBR and MNMR Harvest Harvest Cells (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify ReactionMix Prepare Reaction Mixture: - Clarified E. coli Extract - Pulegone (1 mM) - NADP+ (10 µM) - Glucose (15 mM) - GDH (10 U) - Buffer (50 mM Tris, pH 7.0) Clarify->ReactionMix Pulegone Pulegone Menthone Menthone Pulegone->Menthone NtDBR (E. coli extract) Neomenthol This compound Menthone->Neomenthol MNMR (E. coli extract) Incubation Incubate at 30°C with agitation (130 rpm) for 2 hours ReactionMix->Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction GC_Analysis GC Analysis (DB-WAX column) Extraction->GC_Analysis Quantification Quantification and Purity Determination GC_Analysis->Quantification

Caption: Workflow for the one-pot enzymatic synthesis of this compound.

Protocol: One-Pot Synthesis of this compound

1. Preparation of Recombinant E. coli Cell Extracts:

a. Culture E. coli strains co-expressing the genes for NtDBR and MNMR in a suitable growth medium to the desired cell density.[1] b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.0).[1] d. Lyse the cells using a suitable method (e.g., sonication). e. Clarify the lysate by centrifugation to remove cell debris. The resulting supernatant is the cell extract to be used in the biotransformation.[1]

2. One-Pot Biotransformation Reaction:

a. In a reaction vessel, prepare a 1 mL reaction mixture containing:[1]

  • 50 mM Tris buffer (pH 7.0)
  • 1 mM Pulegone
  • 0.25 mL of the clarified cell extract
  • 10 µM NADP+
  • 15 mM Glucose
  • 10 U of Glucose Dehydrogenase (GDH) b. Incubate the reaction mixture at 30°C with agitation (e.g., 130 rpm) for 2 hours.[1]

3. Product Extraction and Analysis:

a. After incubation, extract the product from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).[3] b. Dry the organic phase (e.g., with anhydrous MgSO4) and analyze the product by Gas Chromatography (GC) using a DB-WAX column.[1][3] c. Identify and quantify the this compound product by comparing the retention time and peak area to an authentic standard.[1]

II. Enzymatic Resolution of (±)-Neomenthol

This section describes the kinetic resolution of a racemic mixture of menthol isomers to selectively obtain this compound. The principle relies on the enantioselective acylation or hydrolysis catalyzed by lipases.

Reaction Principle

Lipases, such as those from Pseudomonas fluorescens or Candida rugosa, can selectively catalyze the esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[4][5][6] By using an appropriate acyl donor, one enantiomer (e.g., (-)-menthol) is converted to its ester, allowing for the separation of the unreacted this compound.

Quantitative Data Summary

The following table presents a summary of quantitative data from various studies on the enzymatic resolution of menthol isomers.

EnzymeAcyl DonorSolventSubstrateKey FindingReference
Pseudomonas fluorescens lipase (Amano AK)Vinyl acetateHexaneEight isomer liquid menthol>95% ee of l-menthol at 30% conversion.[4][5]
Candida rugosa lipase (CRL)Propionic acid anhydrideChloroform(±)-mentholEnantioselectivity (E) of 55 at 1 bar.[6]
Candida rugosa lipase (LIP1)- (Hydrolysis)-D,L-menthyl benzoateExcellent enantioselectivity (E > 100) for L-(-)-menthol production.[7]
Thermomyces lanuginosus lipase (Lipozyme TL IM)Vinyl acetateMethyl tert-butyl ether(±)-menthol99.3% ee of (-)-menthyl acetate at 34.7% conversion.[8]

Experimental Workflow: Enzymatic Resolution

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Resolution cluster_separation Separation and Purification cluster_analysis Product Analysis Racemic_Neomenthol (±)-Neomenthol Reaction_Setup Reaction Setup: - (±)-Neomenthol - Lipase - Acyl Donor - Organic Solvent - Controlled Temperature Racemic_Neomenthol->Reaction_Setup Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Setup Incubation Incubation with Agitation Reaction_Setup->Incubation Reaction_Products Products: - this compound (unreacted) - (-)-Neomenthyl Ester Incubation->Reaction_Products Lipase Enzyme_Removal Remove Enzyme (Filtration) Incubation->Enzyme_Removal Separation Separation of Ester and Alcohol (e.g., Chromatography, Distillation) Enzyme_Removal->Separation Purified_Neomenthol Purified this compound Separation->Purified_Neomenthol Chiral_Analysis Chiral GC or HPLC Analysis Separation->Chiral_Analysis EE_Determination Determination of Enantiomeric Excess (ee) Chiral_Analysis->EE_Determination

References

Application Notes and Protocols: The Role of (+)-Neomenthol in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Neomenthol, a stereoisomer of menthol, is a monoterpenoid compound valued for its characteristic refreshing, minty aroma and cooling sensation.[1] As one of the four pairs of optical isomers of menthol, its unique sensory properties make it a significant ingredient in the fragrance and flavor industries.[1][2] It is found naturally in small amounts in corn mint oil (Mentha arvensis) and is also produced synthetically.[3][4] These notes provide an overview of its applications, sensory data, and detailed protocols for researchers, scientists, and drug development professionals investigating its properties and potential uses.

Application Notes

Fragrance and Personal Care Applications

This compound is widely utilized for its pleasant scent in various fragrance applications. Its sweet, minty, and characteristic menthol-like odor contributes to the formulation of perfumes and air fresheners.[1][5] In personal care and cosmetic products such as lotions, creams, shampoos, and lip balms, it imparts a cooling and soothing effect on the skin.[1]

  • Functional Perfumery: Used in aftershaves, cooling gels, and sports-focused fragrances to provide a refreshing sensation.[4]

  • Aromatherapy: Employed in essential oils and diffusers to promote relaxation and mental clarity.[1]

Flavor and Oral Care Applications

In the food and beverage sector, this compound is used as a flavoring agent, enhancing the taste profile of products like chewing gums and candies with a distinct minty flavor.[1] It is also a common additive in oral hygiene products, including toothpaste and mouthwash, for its refreshing taste and potential antibacterial properties.[3][6] The Food and Drug Administration (FDA) has permitted its use as a synthetic flavoring substance and adjuvant.[7]

Pharmaceutical and Therapeutic Research

The cooling and analgesic properties of this compound make it a compound of interest in pharmaceutical research. It is an ingredient in some topical analgesics, cold remedies, and ointments designed to relieve minor aches and pains.[1][6] Research into its molecular interactions with thermosensitive ion channels, such as TRPM8, and other receptors is ongoing to understand its mechanism of action for pain relief and sensory perception.[2][8]

Receptor Interactions and Sensory Perception

The sensory effects of menthol isomers are initiated by their interaction with olfactory receptors (ORs) and thermosensitive ion channels.[2][4]

  • Olfactory Receptors: this compound (also referred to as D-Neomenthol) interacts with various olfactory receptors. Molecular docking studies have shown that it exhibits binding affinity for receptors like OR8B8 and OR8B12, primarily through hydrophobic interactions.[9] The specific combination of activated receptors leads to the perception of its unique minty aroma.[10]

  • Thermosensitive Ion Channels: While (-)-menthol is a well-known agonist of the TRPM8 receptor (the primary cold and menthol sensor), research on other isomers is also prevalent. The activation of these channels is responsible for the characteristic cooling sensation.[2]

  • Other Receptors: Studies have investigated the effects of menthol isomers on other channels, including GABA-A receptors, where this compound was found to be inactive in potentiating [3H]-flunitrazepam binding.[2]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Synonyms (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol, D-Neomenthol[1]
CAS Number 2216-52-6[1]
Molecular Formula C₁₀H₂₀O[1][11]
Molecular Weight 156.27 g/mol [1][11]
Appearance Colorless clear liquid[1]
Odor Menthol-like, minty, sweet[3][5]
Boiling Point 212 °C[1]
Melting Point -22 °C[1]
Density ~0.900 g/mL at 20 °C[1][7]
Refractive Index ~1.460 at 20 °C[1][7]
Optical Rotation [α]²⁰/D = +15° to +20° (neat)[1]
Purity (GC) ≥ 96%[1]
Table 2: Sensory Detection Thresholds of Menthol Isomers

This table provides a comparison of the odor detection thresholds for various menthol isomers in liquid paraffin, highlighting the structural nuances that affect sensory perception.

CompoundDetection Threshold (mg/L)Source
This compound (D-Neomenthol) 21.669 [12]
(-)-Neomenthol (L-Neomenthol)14.275[12]
(-)-Menthol (L-Menthol)5.166[12]
(+)-Menthol (D-Menthol)4.734[12]
(+)-Isomenthol (D-Isomenthol)41.016[12]
(-)-Isomenthol (L-Isomenthol)30.165[12]
(+)-Neoisomenthol (D-Neoisomenthol)8.972[12]
(-)-Neoisomenthol (L-Neoisomenthol)14.265[12]
Table 3: Olfactory Receptor Binding Affinities of this compound

Molecular docking simulations provide insight into the binding energy between menthol isomers and specific human olfactory receptors. Lower binding energy suggests higher affinity.

ReceptorThis compound Binding Energy (kcal/mol)Source
OR8B8-5.4[9]
OR8B12-5.6[9]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound Odor Profile and Threshold

This protocol outlines a method for determining the sensory detection threshold and descriptive profile of this compound based on established sensory analysis techniques.[12][13]

Objective: To quantify the odor detection threshold of this compound and characterize its aroma profile using a trained sensory panel.

Materials:

  • This compound (≥96% purity)

  • Odorless solvent (e.g., liquid paraffin, propylene glycol)

  • Brown glass sample bottles with caps

  • Analytical balance and volumetric flasks

  • Pipettes

  • Sensory evaluation booths compliant with ISO 8589

Methodology:

  • Panelist Recruitment and Training:

    • Recruit 15-20 panelists based on their interest, availability, and absence of smell disorders.

    • Conduct training sessions to familiarize panelists with the seven key odor profiles: sweetness, mint, freshness, earthy, herbal, woody, and musty.[12]

    • Train panelists to use a 10-point intensity scale (1 = very weak, 10 = very strong).[12]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of serial dilutions using a dilution factor of 2. For threshold testing, concentrations should bracket the expected threshold (e.g., ranging from 1 mg/L to 40 mg/L).[12]

    • Transfer a fixed volume of each dilution to coded brown sample bottles. Include a blank (solvent only) as a control.

  • Threshold Test (2-Alternative Forced Choice - 2-AFC):

    • Present panelists with pairs of samples: one blank and one containing a specific concentration of this compound.

    • Randomize the order of presentation for each panelist and each session.

    • Instruct panelists to identify the sample with the odor.

    • The group threshold is calculated as the concentration at which 50% of the panelists can correctly detect the odor above chance (75% correct in a 2-AFC test).

  • Descriptive Profiling:

    • Present panelists with a range of concentrations of this compound.

    • Ask panelists to rate the intensity of the pre-defined aroma attributes (sweetness, mint, etc.) on the 10-point scale.

    • Allow for a 5-minute break between samples to prevent olfactory fatigue.[12]

  • Data Analysis:

    • For threshold data, use appropriate statistical methods (e.g., Probit analysis) to determine the Best Estimate Threshold (BET).

    • For descriptive data, calculate the mean scores for each attribute at each concentration.

    • Generate radar plots to visualize the sensory profile of this compound.[14]

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting p1 Panelist Recruitment & Training p2 Stock Solution & Serial Dilution Preparation p1->p2 e1 Threshold Test (2-AFC Method) p2->e1 e2 Descriptive Profiling (Intensity Scoring) e1->e2 a1 Statistical Analysis (Best Estimate Threshold) e2->a1 a2 Generate Aroma Profile (Radar Plots) a1->a2 a3 Final Report a2->a3

Caption: Workflow for sensory analysis of this compound.

Protocol 2: Quantification by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a general method for quantifying this compound in a liquid matrix (e.g., fragrance oil, beverage base).

Objective: To accurately measure the concentration of this compound in a sample.

Materials:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS) and Headspace Autosampler.

  • GC column suitable for terpenes (e.g., DB-5ms, HP-5ms).

  • This compound standard (≥99% purity).

  • Internal standard (e.g., p-xylene-d10, camphor).

  • Solvent (e.g., ethanol, methanol).

  • Headspace vials (20 mL) with caps and septa.

  • Sample matrix (e.g., unflavored base).

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a stock solution of the internal standard (IS) (e.g., 100 µg/mL).

    • Create a series of calibration standards by spiking known amounts of the this compound stock solution into the sample matrix in headspace vials. Add a constant amount of IS to each vial.

  • Sample Preparation:

    • Accurately weigh or pipette a defined amount of the test sample into a headspace vial.

    • Add the same constant amount of IS as used in the calibration standards.

    • Seal the vial immediately.

  • HS-GC-MS Parameters (Example): [15][16][17]

    • Headspace:

      • Incubation Temperature: 80-100 °C

      • Incubation Time: 20-30 min

      • Syringe Temperature: 110-130 °C

    • GC:

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

      • Oven Program: Start at 40-50 °C (hold 2 min), ramp to 250 °C at 5-10 °C/min, hold 5 min.

    • MS:

      • Transfer Line Temperature: 250 °C

      • Ion Source Temperature: 230 °C

      • Mode: Scan (e.g., m/z 40-300) and/or Selected Ion Monitoring (SIM) for higher sensitivity. Target ions for this compound (C₁₀H₂₀O) would include fragments derived from its structure.

  • Data Analysis:

    • Identify the peaks for this compound and the IS based on their retention times and mass spectra.

    • Calculate the ratio of the peak area of this compound to the peak area of the IS for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the test sample using the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Prepare Calibration Standards (Matrix + Standard + IS) prep3 Seal in Headspace Vials prep1->prep3 prep2 Prepare Test Samples (Matrix + Sample + IS) prep2->prep3 inst1 Incubate and Inject (Headspace Autosampler) prep3->inst1 inst2 Separate Volatiles (Gas Chromatography) inst1->inst2 inst3 Detect & Fragment Ions (Mass Spectrometry) inst2->inst3 data1 Identify Peaks (Retention Time & Mass Spectra) inst3->data1 data2 Construct Calibration Curve (Area Ratios vs. Concentration) data1->data2 data3 Quantify Analyte in Sample data2->data3

Caption: General workflow for HS-GC-MS quantification.

Protocol 3: Synthesis via Meerwein-Ponndorf-Verley (MPV) Reduction

This protocol describes a general laboratory-scale synthesis of this compound from d-Menthone.[3]

Objective: To synthesize this compound via stereoselective reduction.

Materials:

  • d-Menthone

  • Anhydrous isopropanol

  • Aluminum isopropoxide

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Reagents for workup (e.g., dilute HCl, saturated NaHCO₃, brine)

Methodology:

  • Setup:

    • Assemble a dry round-bottom flask with a Dean-Stark trap and reflux condenser under an inert atmosphere (e.g., nitrogen).

    • Add d-menthone, a stoichiometric excess of anhydrous isopropanol (serves as both solvent and hydride donor), and anhydrous toluene to the flask.

  • Reaction:

    • Add the catalyst, aluminum isopropoxide (approx. 0.2-0.3 equivalents), to the flask.

    • Heat the mixture to reflux. The acetone co-product will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the products.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting menthone is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding dilute hydrochloric acid to hydrolyze the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the toluene.

    • The resulting crude product will be a mixture of menthol isomers, primarily this compound and (-)-menthol.

    • Purify the this compound from the mixture using fractional distillation or column chromatography.

Olfactory_Signaling_Pathway odorant This compound (Odorant Molecule) receptor Olfactory Receptor (OR) (e.g., OR8B8) odorant->receptor Binds gprotein G-protein (G_olf) receptor->gprotein Activates ac Adenylyl Cyclase Activation gprotein->ac camp cAMP Increase ac->camp channel Ion Channel Opening camp->channel neuron Neuron Depolarization (Action Potential) channel->neuron brain Signal to Brain (Odor Perception) neuron->brain

Caption: Simplified olfactory signal transduction pathway.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Water-Soluble (+)-Neomenthol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of water-soluble (+)-neomenthol derivatives and their potential applications in biological studies, with a focus on anticancer research. Detailed protocols for synthesis and key biological assays are provided to facilitate further investigation and drug development efforts.

Introduction

This compound, a stereoisomer of menthol, has garnered interest for its potential therapeutic properties.[1] However, its poor water solubility limits its bioavailability and therapeutic application.[2] To overcome this limitation, derivatization strategies to enhance water solubility are crucial. This document outlines protocols for the synthesis of water-soluble this compound derivatives, specifically through glycosylation and phosphorylation, and details their evaluation as anticancer agents. Recent studies have highlighted the anticancer potential of neomenthol, demonstrating its ability to inhibit the proliferation of skin cancer cells by targeting tubulin polymerization and hyaluronidase activity.[1][3]

Data Presentation

Table 1: In Vitro Anticancer and Enzyme Inhibitory Activity of this compound
CompoundCell LineAssayIC₅₀ (µM)Reference
This compoundA431 (Human epidermoid carcinoma)SRB, NRU, MTT17.3 ± 6.49[1]
This compound-Hyaluronidase Inhibition12.81 ± 0.01[1]

Experimental Protocols

Protocol 1: Synthesis of Water-Soluble (+)-Neomenthyl-β-D-glucoside

This protocol describes the enzymatic synthesis of a water-soluble glucoside derivative of this compound using a glycosyltransferase. Enzymatic glycosylation offers high regioselectivity and milder reaction conditions compared to chemical synthesis.[4]

Materials:

  • This compound

  • Uridine diphosphate glucose (UDP-glucose)

  • Glycosyltransferase (e.g., from Bacillus licheniformis)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound in a minimal amount of a co-solvent (e.g., DMSO) if necessary, and then add to Tris-HCl buffer.

  • Add UDP-glucose (typically 1.5-2 equivalents relative to the aglycone).

  • Add MgCl₂ to the reaction mixture (final concentration of 2-5 mM).

  • Initiate the reaction by adding the glycosyltransferase enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate to denature the enzyme and extract unreacted this compound.

  • Extraction: Separate the aqueous and organic layers. The water-soluble glucoside will remain in the aqueous phase.

  • Purification: Purify the water-soluble product from the aqueous layer using column chromatography on silica gel with a suitable polar solvent system (e.g., a gradient of ethyl acetate and methanol).

  • Characterization: Characterize the purified (+)-neomenthyl-β-D-glucoside using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Water-Soluble (+)-Neomenthyl Phosphate

This protocol details a one-pot procedure for the phosphorylation of this compound to yield a water-soluble phosphate monoester.[5]

Materials:

  • This compound

  • Tetrabutylammonium hydrogen phosphate

  • Trichloroacetonitrile

  • Acetonitrile (anhydrous)

  • Silica gel for flash chromatography

  • Dowex 50WX8 resin (ammonium form)

  • Ammonium bicarbonate buffer

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous acetonitrile.

  • Add tetrabutylammonium hydrogen phosphate to the solution.

  • Cool the mixture in an ice bath and add trichloroacetonitrile dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification (Flash Chromatography): Purify the crude product by flash chromatography on silica gel using an appropriate solvent system to isolate the phosphate ester.

  • Cation Exchange: Dissolve the purified phosphate ester in water and apply it to a column of Dowex 50WX8 resin (ammonium form).

  • Elute the ammonium salt of (+)-neomenthyl phosphate with an ammonium bicarbonate buffer.

  • Lyophilization: Lyophilize the eluate to obtain the final water-soluble ammonium salt of (+)-neomenthyl phosphate.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound derivatives on the polymerization of tubulin into microtubules.[6]

Materials:

  • Purified tubulin (from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Paclitaxel (positive control for stabilization)

  • Podophyllotoxin (positive control for destabilization)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Resuspend purified tubulin in GTB on ice.

  • Reaction Mixture: In a pre-chilled 96-well plate, add GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Add the this compound derivative to the wells at various concentrations. Include wells with paclitaxel and podophyllotoxin as positive controls, and a vehicle control (e.g., DMSO).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the test compound with the controls to determine if the derivative inhibits or enhances tubulin polymerization.

Protocol 4: Hyaluronidase Inhibition Assay

This protocol determines the inhibitory effect of this compound derivatives on hyaluronidase activity.[1]

Materials:

  • Hyaluronidase (from bovine testes)

  • Hyaluronic acid (sodium salt)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Acidic albumin solution

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Apigenin or other known hyaluronidase inhibitor (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the hyaluronidase enzyme solution to each well.

  • Add different concentrations of the this compound derivative to the wells. Include a positive control (known inhibitor) and a vehicle control.

  • Incubate the plate at 37°C for 20 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the hyaluronic acid substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the acidic albumin solution to each well. This will precipitate the undigested hyaluronic acid.

  • Measurement: Allow the plate to stand at room temperature for 10 minutes, then measure the turbidity (absorbance) at 600 nm. A higher absorbance indicates more undigested hyaluronic acid, and therefore, greater inhibition of the enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Water-Soluble this compound Derivatives cluster_evaluation Biological Evaluation start This compound synthesis_glycosylation Enzymatic Glycosylation start->synthesis_glycosylation UDP-glucose, Glycosyltransferase synthesis_phosphorylation Phosphorylation start->synthesis_phosphorylation POCl3 or other phosphorylating agent product_glycoside (+)-Neomenthyl-β-D-glucoside synthesis_glycosylation->product_glycoside product_phosphate (+)-Neomenthyl Phosphate synthesis_phosphorylation->product_phosphate in_vitro_assays In Vitro Biological Assays product_glycoside->in_vitro_assays product_phosphate->in_vitro_assays tubulin_assay Tubulin Polymerization Assay in_vitro_assays->tubulin_assay hyaluronidase_assay Hyaluronidase Inhibition Assay in_vitro_assays->hyaluronidase_assay cell_proliferation_assay Cell Proliferation Assay (e.g., MTT) in_vitro_assays->cell_proliferation_assay data_analysis Data Analysis (IC50 determination) tubulin_assay->data_analysis hyaluronidase_assay->data_analysis cell_proliferation_assay->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of water-soluble this compound derivatives.

signaling_pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_hyaluronidase Hyaluronidase Inhibition cluster_cell_cycle Cellular Effects neomenthol This compound Derivative tubulin Tubulin Dimers neomenthol->tubulin Inhibits hyaluronidase Hyaluronidase neomenthol->hyaluronidase Inhibits microtubules Microtubules tubulin->microtubules Polymerization g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest Disruption leads to hyaluronic_acid Hyaluronic Acid hyaluronidase->hyaluronic_acid Acts on apoptosis Apoptosis hyaluronidase->apoptosis Inhibition promotes degradation Degradation hyaluronic_acid->degradation g2m_arrest->apoptosis

Caption: Proposed signaling pathway for the anticancer activity of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: (+)-Neomenthol Chiral Auxiliary Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the (+)-neomenthol chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound chiral auxiliary?

A1: The this compound auxiliary is typically attached to the substrate via an ester linkage. The most common removal strategies involve the cleavage of this ester bond through hydrolytic, reductive, or in some specific cases, oxidative methods. The choice of method depends on the substrate's sensitivity to the reaction conditions.

Q2: How can I minimize epimerization of the α-chiral center during auxiliary removal?

A2: Epimerization is a significant risk, particularly under harsh basic or acidic conditions. To minimize this, it is crucial to employ mild reaction conditions. For hydrolytic cleavage, using weaker bases at lower temperatures is recommended. Reductive cleavage methods that proceed under neutral conditions are often preferred to avoid epimerization.

Q3: What are the key considerations for choosing a cleavage method?

A3: The primary consideration is the compatibility of your desired product with the reaction conditions. Assess the functional groups present in your molecule and their stability towards basic, acidic, or reductive environments. The desired final functional group (e.g., carboxylic acid, alcohol, or aldehyde) will also dictate the most appropriate cleavage strategy.

Q4: How can I effectively separate the cleaved this compound from my product?

A4: Separation is typically achieved using standard chromatographic techniques such as column chromatography. The difference in polarity between the desired product and this compound usually allows for efficient separation. In some cases, crystallization or distillation can also be effective.

Q5: Is it possible to recover and recycle the this compound auxiliary?

A5: Yes, recovery and recycling of the chiral auxiliary are highly desirable for process economy. After cleavage and separation, the recovered this compound can often be purified by crystallization or distillation and reused. The purity of the recycled auxiliary should be confirmed before reuse to ensure high diastereoselectivity in subsequent reactions.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Low product yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

LowYield start Low Product Yield check_reaction Incomplete Reaction? start->check_reaction check_workup Product Lost During Workup? check_reaction->check_workup No solution solution check_reaction->solution Yes - Increase reaction time - Increase temperature (if stable) - Use stronger reagent - Check reagent quality check_purification Product Lost During Purification? check_workup->check_purification No check_workup->solution Yes - Optimize extraction pH - Use continuous extraction - Minimize transfers decomposition Product Decomposition? check_purification->decomposition No check_purification->solution Yes - Check column loading - Optimize eluent system - Consider alternative purification decomposition->solution Yes - Use milder conditions - Degas solvents - Use radical scavengers if applicable

Caption: Troubleshooting workflow for diagnosing the cause of low product yield.

Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature, provided the product is stable under these conditions. - Use a more potent reagent (e.g., a stronger base for hydrolysis). - Ensure the reagents are fresh and of high purity.
Product Degradation - Employ milder reaction conditions (e.g., lower temperature, weaker base/acid). - Degas solvents to remove oxygen, especially for sensitive compounds. - If applicable, add radical scavengers.
Loss During Workup - Optimize the pH for aqueous extractions to ensure your product is in the organic layer. - For water-soluble products, consider continuous liquid-liquid extraction. - Minimize the number of transfers between glassware.
Loss During Purification - Ensure appropriate loading on the chromatography column. - Optimize the eluent system for better separation. - Consider alternative purification methods like crystallization or distillation.
Issue 2: Epimerization of the α-Stereocenter

The loss of stereochemical integrity at the α-carbon is a critical issue that compromises the utility of the chiral auxiliary.

Potential Cause Recommended Solution
Harsh Basic Conditions - Use a milder base for saponification, such as lithium hydroperoxide (LiOOH) instead of NaOH or KOH. - Perform the reaction at a lower temperature (e.g., 0 °C or below).
Prolonged Reaction Time - Carefully monitor the reaction and quench it as soon as the starting material is consumed to avoid prolonged exposure to epimerization-promoting conditions.
Inappropriate Solvent - The choice of solvent can influence the rate of epimerization. Protic solvents may sometimes facilitate proton exchange. Consider aprotic solvents where feasible.
Issue 3: Incomplete Removal of the Auxiliary

Residual starting material complicates purification and reduces the overall yield.

Potential Cause Recommended Solution
Insufficient Reagent - Increase the molar excess of the cleaving reagent. - Ensure the reagent is active and has not degraded.
Steric Hindrance - If the ester is sterically hindered, longer reaction times or higher temperatures may be necessary. Alternatively, a less sterically demanding cleavage reagent could be explored.
Poor Solubility - Ensure that both the substrate and the reagent are soluble in the chosen solvent system. A co-solvent may be necessary.
Issue 4: Difficulty in Separating the Product from this compound

Efficient separation is crucial for obtaining a pure product.

Potential Cause Recommended Solution
Similar Polarity - If the product and auxiliary have similar polarities, modify the product's polarity through derivatization (if possible) before chromatography. - Utilize a different stationary phase for chromatography (e.g., alumina instead of silica gel). - Explore high-performance liquid chromatography (HPLC) for difficult separations.
Co-elution - Optimize the solvent gradient in column chromatography to achieve better separation.

Experimental Protocols

Below are generalized protocols for the removal of the this compound chiral auxiliary. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Hydrolytic Cleavage (Saponification)

This method is suitable for base-stable compounds and yields the corresponding carboxylic acid.

General Experimental Workflow

HydrolysisWorkflow start Dissolve Substrate add_base Add Base Solution start->add_base react Stir at RT or 0°C add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Purify Product extract->purify

Caption: General workflow for the hydrolytic cleavage of the this compound auxiliary.

  • Dissolution: Dissolve the this compound ester (1 equivalent) in a suitable solvent such as a mixture of THF and water (e.g., 3:1 v/v).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) (2-5 equivalents) in water dropwise.

  • Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the carboxylic acid from this compound.

Protocol 2: Reductive Cleavage

This method is ideal for substrates that are sensitive to basic conditions and yields the corresponding primary alcohol.

  • Dissolution: Dissolve the this compound ester (1 equivalent) in a dry aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the solution to 0 °C. Add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and wash thoroughly with the reaction solvent. Concentrate the filtrate and purify the crude alcohol by column chromatography.

Data Presentation

The following tables provide representative data for the cleavage of a generic α-substituted propionate ester of this compound. These values are illustrative and actual results will vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Hydrolytic Cleavage Methods

Base Temperature (°C) Time (h) Yield (%) Epimerization (%)
LiOH25485< 5
NaOH2529010-15
KOH50192> 20
LiOOH0688< 2

Table 2: Comparison of Reductive Cleavage Methods

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
LiAlH₄THF0 to 25295
DIBAL-HToluene-78485 (Aldehyde)
LiBH₄THF/MeOH25690

Technical Support Center: (+)-Neomenthol Reactions & Epimerization Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (+)-Neomenthol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing epimerization during chemical reactions involving this versatile chiral auxiliary and building block.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound, and why is it a concern?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For this compound, this typically occurs at the carbon atom bearing the hydroxyl group (C-3), leading to the formation of its diastereomer, (+)-Menthol. This is a significant concern as it leads to a loss of stereochemical purity in your starting material or product, which is critical in the synthesis of chiral molecules like pharmaceuticals where only one stereoisomer has the desired biological activity.

Q2: What are the primary conditions that induce the epimerization of this compound?

A2: The epimerization of this compound is primarily induced by:

  • Acidic Conditions: Protic and Lewis acids can catalyze the epimerization.

  • Basic Conditions: Both strong and weak bases can promote epimerization.

  • High Temperatures: Elevated temperatures, often above 50-100°C, can provide the energy needed for the stereocenter to invert.[1]

  • Catalysts: Certain metal catalysts, such as ruthenium oxide, are used industrially to intentionally epimerize neomenthol to menthol.[1]

The underlying mechanism often involves the formation of a menthone intermediate through oxidation, followed by keto-enol tautomerism which allows for reprotonation from either face, leading to a mixture of diastereomers.[2][3]

Q3: How can I prevent epimerization of the hydroxyl group during a reaction?

A3: The most effective strategy is to protect the hydroxyl group of this compound before subjecting it to reaction conditions that could cause epimerization. The protected alcohol is generally more stable and less likely to undergo inversion. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and benzyl ethers.[4][5][6]

Q4: Are there any general "safe" reaction conditions to minimize epimerization if I don't use a protecting group?

A4: Yes, if protecting the hydroxyl group is not feasible, you should aim for the mildest possible reaction conditions:

  • Low Temperatures: Conduct your reaction at or below room temperature if possible.

  • Neutral pH: Avoid strongly acidic or basic conditions. If a base or acid is required, use the mildest one that achieves the desired transformation and use it in stoichiometric amounts rather than in excess.

  • Aprotic Solvents: Use aprotic solvents to minimize proton exchange that can facilitate epimerization.

  • Short Reaction Times: Monitor your reaction closely and work it up as soon as it is complete to minimize exposure to potentially epimerizing conditions.

Troubleshooting Guides

Issue 1: I am observing the formation of (+)-Menthol as a byproduct in my reaction starting with this compound.
Potential Cause Troubleshooting Step
Reaction conditions are too harsh (high temperature, strong acid/base). 1. Lower the reaction temperature. 2. If applicable, switch to a milder acid or base. 3. Reduce the concentration of the acid or base.
The hydroxyl group of this compound is participating in a side reaction that leads to epimerization. 1. Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before proceeding with the reaction.[4][5][6] 2. After the main reaction, deprotect the hydroxyl group under mild conditions.
The catalyst being used is promoting epimerization. 1. Screen for alternative catalysts that are known to be less prone to causing epimerization. 2. Reduce the catalyst loading or the reaction time.
Issue 2: My esterification/etherification of this compound is resulting in a mixture of diastereomers.
Potential Cause Troubleshooting Step
The reaction conditions are promoting epimerization of the starting material or the product. 1. For esterification, consider using milder coupling agents that do not require strong acids or bases. 2. For etherification (e.g., Williamson ether synthesis), use a non-nucleophilic base in a stoichiometric amount and maintain a low reaction temperature.
The reaction mechanism inherently involves inversion of stereochemistry. 1. Be aware of reactions like the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the alcohol carbon.[7][8][9][10][11] If retention of configuration is desired, this reaction should be avoided for the hydroxyl group of this compound.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent epimerization in subsequent reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (+)-Neomenthorl (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Protocol 2: Deprotection of TBDMS-protected this compound

This protocol describes the removal of the TBDMS protecting group under mild conditions to regenerate the hydroxyl group without causing epimerization.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in THF in a round-bottom flask.

  • Add TBAF solution (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on the Epimerization of Neomenthol

Reaction Conditions This compound : (+)-Menthol Ratio Reference
Hydrogenation of ThymolRu/Al₂O₃, 40°C, EthanolHigh selectivity for neoisomenthol and isomenthol, suppressing isomerization.[3]
Hydrogenation of ThymolPd/C, 125-130°C, H₂O + NaOHHigh selectivity for the menthol diastereomer.[2]
EpimerizationRuthenium oxide, 50-100°C, 10 bar>99% selectivity for menthol.[1]
Epimerization150-210°C, 0.8-7.5 MPa H₂Industrial process to produce menthol from neomenthol.[1]

Visualizations

Epimerization_Pathway Neomenthol This compound Menthone Menthone Intermediate Neomenthol->Menthone Oxidation Enol Enol Intermediate Menthone->Enol Keto-Enol Tautomerism Menthol (+)-Menthol Menthone->Menthol Reduction Enol->Menthone Enol->Menthol Protonation

Caption: Mechanism of this compound epimerization via a menthone intermediate.

Protection_Strategy_Workflow Start This compound Protection Protection of -OH group Start->Protection ProtectedNeomenthol Protected This compound Protection->ProtectedNeomenthol Reaction Desired Reaction (e.g., Oxidation, Esterification) ProtectedNeomenthol->Reaction ProtectedProduct Protected Product Reaction->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection FinalProduct Final Product with Retained Stereochemistry Deprotection->FinalProduct

Caption: Workflow for preventing epimerization using a protecting group strategy.

References

Purification techniques for (+)-Neomenthol from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (+)-Neomenthol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound and separating it from other menthol isomers include fractional distillation, crystallization, and chromatography (Gas Chromatography - GC and High-Performance Liquid Chromatography - HPLC).[1][2][3][4] The choice of method depends on the scale of the purification, the desired purity, and the composition of the starting reaction mixture.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight156.27 g/mol [5]
Boiling Point212 °C (at 760 mmHg)[5][6]
95 °C (at 12 mmHg)
Melting Point-22 °C[5]
Density0.899 g/mL at 25 °C
Refractive Indexn20/D 1.461
SolubilityLess than 1 mg/mL at 70 °F[6]

Q3: How can I analyze the purity of my this compound sample?

A3: Gas chromatography (GC) is a widely used and effective method for determining the purity of this compound and quantifying the presence of other isomers.[7][8][9] Chiral capillary columns can be employed in GC to separate and identify all eight optical isomers of menthol.[10][11][12] High-Performance Liquid Chromatography (HPLC) can also be used for the separation of menthol isomers.[13]

Troubleshooting Guides

Crystallization Issues

Q1: My this compound is not crystallizing from the reaction mixture, or the yield is very low. What could be the problem and how can I fix it?

A1: Several factors can inhibit crystallization or lead to low yields. Here are some common issues and potential solutions:

  • Presence of Impurities: Other menthol isomers (isomenthol, neoisomenthol) and unreacted starting materials can interfere with crystal formation.[14]

    • Solution: Attempt a preliminary purification step like distillation to enrich the this compound content before crystallization.

  • Incorrect Solvent: The choice of solvent is critical for successful crystallization.

    • Solution: Experiment with different solvents or solvent mixtures. Nitrile-based solvents like acetonitrile have been shown to be effective for menthol crystallization.[14][15]

  • Suboptimal Temperature: The temperature profile during cooling significantly impacts crystal growth.

    • Solution: Control the cooling rate. Gradual cooling is generally preferred over rapid cooling.[14] Seeding the solution with a small crystal of pure this compound can also induce crystallization.[3]

  • Supersaturation Not Reached: The concentration of this compound in the solvent may not be high enough for crystallization to occur.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much, as this can lead to the precipitation of impurities.

Experimental Workflow: Purification by Crystallization

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Crude Reaction Mixture B Add Appropriate Solvent (e.g., Acetonitrile) A->B C Heat to Dissolve B->C D Gradual Cooling C->D E Seeding (Optional) D->E F Crystal Formation D->F E->F G Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Workflow for this compound purification by crystallization.

Chromatographic Separation Challenges

Q2: I am seeing overlapping peaks for menthol isomers in my GC/HPLC chromatogram. How can I improve the separation?

A2: Co-elution of isomers is a common challenge in the chromatographic analysis of menthol mixtures.[7] Here are some strategies to enhance separation:

  • Optimize the Stationary Phase: The choice of chromatographic column is crucial.

    • GC: For gas chromatography, using a chiral capillary column, such as one with a cyclodextrin-based stationary phase, is highly effective for separating all menthol isomers, including enantiomers.[10][11][12] Polyethylene glycol columns have also been shown to separate menthol isomers.[7]

    • HPLC: For High-Performance Liquid Chromatography, a normal-phase column with a mobile phase like ethyl acetate/isooctane can provide good separation of menthol isomers.[13]

  • Adjust the Temperature Program (GC):

    • Solution: Optimize the temperature ramp rate. A slower temperature gradient can often improve the resolution of closely eluting peaks.

  • Modify the Mobile Phase Composition (HPLC):

    • Solution: Fine-tune the ratio of solvents in the mobile phase. A systematic variation of the solvent composition can significantly impact the separation.

  • Tandem Column Approach (GC):

    • Solution: In complex cases, using two different chiral columns in series (tandem columns) can achieve the separation of all eight optical isomers of menthol.[10]

Logical Relationship: Troubleshooting Chromatographic Separation

G A Poor Isomer Separation B Optimize Stationary Phase A->B C Adjust GC Temperature Program A->C D Modify HPLC Mobile Phase A->D I Tandem Columns (GC) A->I E Use Chiral Column (GC) B->E F Use Normal Phase Column (HPLC) B->F G Slower Temperature Ramp C->G H Vary Solvent Ratios D->H J Improved Resolution E->J F->J G->J H->J I->J

Caption: Troubleshooting poor chromatographic separation of menthol isomers.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Fractional distillation is effective for separating menthol isomers based on their different boiling points.[1][3]

  • Setup: Assemble a fractional distillation apparatus with a column packed with a suitable material (e.g., Raschig rings or a Vigreux column) to increase the surface area for vapor-liquid equilibrium.

  • Charging the Flask: Charge the distillation flask with the crude reaction mixture containing this compound.

  • Heating: Gently heat the distillation flask. Use a heating mantle for uniform heating.

  • Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the different fractions as the temperature plateaus and then rises to the boiling point of the next component. Since neomenthol often has a lower boiling point than menthol, it may distill first.[3]

  • Analysis: Analyze the collected fractions using GC to determine the composition and identify the fraction rich in this compound.

  • Re-distillation (Optional): For higher purity, the this compound-rich fraction can be subjected to a second fractional distillation.

Protocol 2: HPLC Analysis of Menthol Isomers

This protocol is based on a normal-phase HPLC method for separating menthol isomers.[13]

  • Instrumentation: Use a liquid chromatograph equipped with a refractive index detector.

  • Column: A normal-phase silica column (e.g., µ-Porasil).

  • Mobile Phase: A mixture of ethyl acetate and isooctane (e.g., 3% ethyl acetate in isooctane).[13] Ensure the solvents are HPLC grade and filtered.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm filter.

  • Injection: Inject an appropriate volume of the prepared sample onto the column.

  • Detection: Monitor the separation using the refractive index detector.

  • Quantification: Identify and quantify the peaks corresponding to this compound and other isomers by comparing their retention times with those of pure standards.

Quantitative Data Summary

The following table summarizes typical purity levels achieved for menthol purification using different techniques.

Purification TechniqueStarting MaterialAchieved Purity of Target IsomerReference
Crystallization (with acetonitrile)Crude (L)-menthol (95.7% purity)>99%[14]
Tandem Column GCMixture of 8 menthol optical isomersBaseline separation of all 8 isomers[10]
HPLC (Normal Phase)Mixture of 4 menthol isomersComplete resolution of all 4 isomers[13]
Fractional DistillationRacemic menthol from thymol hydrogenationSeparation of menthol from other isomers[1][16]

References

Technical Support Center: Asymmetric Induction with (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (+)-Neomenthol as a chiral auxiliary in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral auxiliary?

This compound is one of the stereoisomers of menthol.[1][2] It possesses a specific three-dimensional arrangement of its atoms, making it a valuable chiral auxiliary in asymmetric synthesis. When temporarily attached to a prochiral substrate, the bulky isopropyl and methyl groups of the neomenthol moiety sterically hinder one face of the molecule, directing the approach of a reagent to the opposite face. This controlled approach leads to the preferential formation of one diastereomer over the other, a process known as asymmetric induction. After the desired stereocenter is created, the this compound auxiliary can be cleaved and potentially recovered.

Q2: How does the conformational preference of this compound influence diastereoselectivity?

The chair conformation of the cyclohexane ring in this compound places the hydroxyl group in an axial position, while the isopropyl and methyl groups occupy equatorial positions. This specific arrangement is crucial for effective stereochemical control. The dominant rotamer of the isopropyl group in neomenthol has been determined to have a dihedral angle of approximately +172.5°.[1] This defined conformation creates a predictable steric environment around the reaction center, which is the basis for achieving high diastereoselectivity.

Troubleshooting Guide

Low Diastereoselectivity

Q3: I am observing low diastereoselectivity in my alkylation of a (+)-neomenthyl ester. What are the potential causes and solutions?

Low diastereomeric excess (d.e.) in the alkylation of (+)-neomenthyl esters can arise from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Reaction Temperature: Temperature plays a critical role in selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.e.

    • Solution: Perform the reaction at lower temperatures (e.g., -78 °C or -100 °C). This will favor the kinetically controlled product, which is typically the desired diastereomer.

  • Nature of the Base and Solvent: The choice of base and solvent can influence the aggregation state and geometry of the enolate, which in turn affects the facial selectivity of the alkylation.

    • Solution: Screen different bases (e.g., LDA, LiHMDS, KHMDS) and solvents (e.g., THF, diethyl ether, toluene). A less coordinating solvent might enhance the influence of the chiral auxiliary.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance diastereoselectivity by coordinating to the carbonyl oxygen and fixing the conformation of the enolate.

    • Solution: Experiment with the addition of Lewis acids such as TiCl₄, SnCl₄, or BF₃·OEt₂. The optimal Lewis acid and stoichiometry will depend on the specific substrate.

Q4: My Diels-Alder reaction using a (+)-neomenthyl acrylate is giving a poor endo:exo ratio. How can I improve this?

The endo:exo selectivity in Diels-Alder reactions is influenced by a combination of steric and electronic factors.[3][4][5][6][7]

  • Lewis Acid Catalysis: Lewis acids can significantly enhance both the rate and the endo-selectivity of Diels-Alder reactions by coordinating to the carbonyl group of the dienophile. This coordination lowers the LUMO energy of the dienophile and can accentuate the secondary orbital interactions that favor the endo transition state.

    • Solution: Introduce a Lewis acid catalyst such as AlCl₃, Et₂AlCl, or NbCl₅. The choice of Lewis acid and its concentration should be optimized.

  • Reaction Temperature and Time: Similar to alkylations, lower temperatures generally favor the kinetic product, which is often the endo isomer. However, prolonged reaction times at higher temperatures can lead to equilibration to the more thermodynamically stable exo product.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating that could lead to isomerization.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the endo:exo ratio.

    • Solution: Screen a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)
Reaction Alkylation of (+)-neomenthyl acetateAlkylation of (+)-neomenthyl acetate
Temperature 0 °C-78 °C
Base LDAKHMDS
Solvent THFToluene
Diastereomeric Excess (d.e.) 60%>95%
ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)
Reaction Diels-Alder with (+)-neomenthyl acrylateDiels-Alder with (+)-neomenthyl acrylate
Catalyst None1.1 eq. Et₂AlCl
Temperature 80 °C-20 °C
Solvent TolueneDichloromethane
Endo:Exo Ratio 2:1>20:1
Poor Yields

Q5: I am getting a low yield after the cleavage of the this compound auxiliary with LiAlH₄. What could be the issue?

Low yields during the reductive cleavage of (+)-neomenthyl esters with lithium aluminum hydride (LiAlH₄) can be due to incomplete reaction or side reactions.[8][9][10]

  • Incomplete Reaction: The ester may not be fully reduced.

    • Solution: Ensure an adequate excess of LiAlH₄ is used (typically 2-4 equivalents). The reaction should be stirred at an appropriate temperature (e.g., 0 °C to room temperature) for a sufficient duration. Quenching the reaction should be done carefully at low temperature.

  • Side Reactions: The aldehyde intermediate formed during the reduction can sometimes undergo side reactions before being further reduced to the alcohol.

    • Solution: Adding the ester solution slowly to the LiAlH₄ suspension at a low temperature can help to minimize the accumulation of the aldehyde intermediate.

  • Work-up Procedure: Emulsion formation during the aqueous work-up can lead to product loss.

    • Solution: Employ a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts, which can then be easily filtered off.

Difficulty in Auxiliary Removal

Q6: I am struggling to remove the this compound auxiliary without affecting my product. What are some alternative cleavage methods?

While LiAlH₄ is common for ester cleavage, other methods can be employed, especially if your product is sensitive to strong reducing agents.

  • Saponification: Basic hydrolysis can be effective for cleaving the ester linkage.

    • Protocol: Treat the ester with a solution of LiOH or NaOH in a mixture of THF and water. The reaction progress should be monitored by TLC.

  • Transesterification: If a different ester is desired, an acid- or base-catalyzed transesterification can be performed.

    • Protocol: Reflux the (+)-neomenthyl ester in the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOMe).

  • Reductive Cleavage to Aldehyde: If the aldehyde is the desired product, the reduction can be stopped at that stage.

    • Protocol: Use a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).

Cleavage MethodReagentsProductPotential Issues
Reductive CleavageLiAlH₄Primary AlcoholOver-reduction, side reactions
SaponificationLiOH, H₂O/THFCarboxylic AcidEpimerization at α-center
TransesterificationNaOMe, MeOHMethyl EsterIncomplete reaction
Reductive CleavageDIBAL-HAldehydeOver-reduction to alcohol

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of (+)-Neomenthyl Acetate

  • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Slowly add a solution of (+)-neomenthyl acetate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the enolate.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Removal of this compound Auxiliary using LiAlH₄

  • To a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of the (+)-neomenthyl ester in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the solid through a pad of Celite and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alcohol.

  • The recovered this compound can be purified by chromatography or distillation.

Visualizations

Asymmetric_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Start base_prep Prepare LDA Solution (-78 °C) start->base_prep enolate_form Form Enolate (-78 °C) base_prep->enolate_form alkylation Add Alkyl Halide (-78 °C) enolate_form->alkylation quench Quench with NH4Cl(aq) alkylation->quench extraction Extract with Et2O quench->extraction purification Column Chromatography extraction->purification product Diastereomerically Enriched Product purification->product

Caption: Workflow for the diastereoselective alkylation using this compound.

Auxiliary_Removal_Pathway cluster_cleavage Cleavage Methods cluster_products Products start (+)-Neomenthyl Ester LiAlH4 LiAlH4 (Reductive Cleavage) start->LiAlH4 LiOH LiOH / H2O (Saponification) start->LiOH DIBALH DIBAL-H (Partial Reduction) start->DIBALH alcohol Primary Alcohol + This compound LiAlH4->alcohol acid Carboxylic Acid + This compound LiOH->acid aldehyde Aldehyde + This compound DIBALH->aldehyde

Caption: Cleavage pathways for the removal of the this compound auxiliary.

References

Side reactions to consider when using (+)-Neomenthol in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists and researchers utilizing (+)-neomenthol as a chiral auxiliary in synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when using this compound as a chiral auxiliary?

A1: The primary side reactions include:

  • Epimerization: The stereocenter bearing the hydroxyl group in this compound, or the adjacent carbon in the substrate, can be susceptible to epimerization under certain reaction conditions, particularly with strong bases or acids, or at elevated temperatures. This can lead to a loss of diastereoselectivity.

  • Low Diastereoselectivity: Undesired diastereomers can form due to insufficient steric shielding by the neomenthyl group, incorrect choice of reagents, or suboptimal reaction conditions (temperature, solvent, etc.).

  • Elimination Reactions: When the attached substrate has a suitable leaving group, elimination reactions can compete with the desired substitution or addition, especially under basic conditions.

  • Cleavage-Related Side Reactions: During the removal of the this compound auxiliary, side reactions such as racemization of the product, reduction of other functional groups, or incomplete cleavage can occur depending on the cleavage agent used.

Q2: How can I minimize epimerization when using this compound?

A2: To minimize epimerization:

  • Use Non-Nucleophilic Bases: When generating enolates from substrates attached to this compound, use strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).

  • Control Reaction Temperature: Maintain low temperatures throughout the reaction and work-up to reduce the rate of potential epimerization.

  • Avoid Protic Solvents: Protic solvents can facilitate proton exchange that may lead to epimerization. Use aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

  • Careful pH Control: During work-up and purification, avoid strongly acidic or basic conditions if your product is sensitive to epimerization.

Q3: What factors influence the diastereoselectivity of reactions controlled by this compound?

A3: Diastereoselectivity is influenced by several factors:

  • Steric Hindrance: The bulky isopropyl and methyl groups of the neomenthol auxiliary are intended to block one face of the reactive intermediate (e.g., an enolate). The effectiveness of this blocking determines the diastereoselectivity.

  • Lewis Acid Chelation: In reactions like Diels-Alder or aldol additions, the choice of Lewis acid can influence the conformation of the dienophile or enolate, thereby affecting which face is more accessible.

  • Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity as the energy difference between the transition states leading to the different diastereomers becomes more significant.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary chimera and the aggregation state of reagents, impacting stereoselectivity.

Troubleshooting Guides

Problem 1: Low Diastereomeric Excess (d.e.) in an Alkylation Reaction

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers with a lower-than-expected ratio.

  • Difficulty in separating the desired diastereomer from the undesired one by chromatography.

Possible Causes and Solutions:

CauseSolution
Incomplete enolate formation Use a full equivalent of a strong, non-nucleophilic base like LDA. Ensure the base is freshly prepared or titrated.
Epimerization of the enolate or product Maintain a low reaction temperature (-78 °C is common). Quench the reaction at low temperature. Avoid prolonged exposure to basic or acidic conditions during workup.
Wrong choice of solvent Use a non-polar, aprotic solvent like THF or toluene to maximize the steric influence of the auxiliary.
Reaction temperature too high Perform the reaction at the lowest temperature at which a reasonable rate is observed. A temperature screen is recommended.

Experimental Protocol: General Procedure for Diastereoselective Alkylation

  • Dissolve the this compound-derived ester in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add one equivalent of freshly prepared LDA solution dropwise.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide) dropwise and continue stirring at -78 °C for the recommended time.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

Problem 2: Formation of Byproducts During Cleavage of the Auxiliary

Symptoms:

  • The desired product is obtained in low yield.

  • The presence of unexpected signals in the NMR spectrum of the purified product.

  • Mass spectrometry indicates the presence of species with incorrect molecular weights.

Possible Causes and Solutions for LiAlH₄ Cleavage:

CauseSolution
Reduction of other functional groups If your target molecule contains other reducible groups (e.g., esters, amides, nitriles), LiAlH₄ will likely reduce them. Protect these groups before the cleavage step or use a milder cleaving agent.
Racemization of the product Racemization can occur if the newly formed stereocenter is adjacent to a group that can be enolized under basic conditions. Perform the cleavage at a low temperature and quench carefully.
Incomplete cleavage The reaction may not have gone to completion. Increase the reaction time or the equivalents of LiAlH₄. Monitor the reaction by TLC.

Experimental Protocol: Cleavage of this compound Auxiliary with LiAlH₄

  • Dissolve the purified this compound-derived substrate in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a slight excess (e.g., 1.5-2 equivalents) of LiAlH₄ portion-wise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Visualizing Reaction Pathways

To aid in understanding the factors that control diastereoselectivity, the following diagrams illustrate the general principles of chiral auxiliary-mediated reactions.

diastereoselective_alkylation cluster_enolate Enolate Formation cluster_alkylation Alkylation Substrate Substrate Enolate Enolate Substrate->Enolate Base (e.g., LDA) TS_Desired Enolate->TS_Desired Attack from less hindered face TS_Undesired Enolate->TS_Undesired Attack from more hindered face Electrophile Electrophile Electrophile->TS_Desired Electrophile->TS_Undesired Desired_Product Desired_Product Side_Product Side_Product TS_Desired->Desired_Product TS_Undesired->Side_Product

Caption: Diastereoselective alkylation workflow using a chiral auxiliary.

cleavage_pathway Start Product with Auxiliary Cleavage Cleavage Reagent (e.g., LiAlH4) Start->Cleavage Desired Desired Product Cleavage->Desired Side Side Products (e.g., racemized product, over-reduction) Cleavage->Side Auxiliary This compound (recovered) Cleavage->Auxiliary

Caption: General pathway for the cleavage of the this compound auxiliary.

Impact of temperature and catalysts on (+)-Neomenthol reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Neomenthol Reactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of temperature and catalysts on this compound reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction involving this compound in synthetic processes? A1: The most common and critical reaction is the epimerization (isomerization) of this compound to other menthol stereoisomers, primarily the thermodynamically more stable (±)-menthol.[1][2] Since neomenthol often has less desirable sensory and biological properties, it is frequently a byproduct or intermediate that needs to be converted to the more commercially valuable menthol.[3] This conversion is a key step in processes that start from materials like thymol or citronellal.[4][5]

Q2: What is the typical equilibrium distribution of menthol isomers during epimerization? A2: Under many industrial conditions, the isomerization of menthol stereoisomers, including neomenthol, results in an equilibrium mixture. This mixture typically consists of approximately 60% menthol, 30% neomenthol, and 10% isomenthol.[1][2] This equilibrium is crucial as it dictates the maximum theoretical yield of menthol in a single pass without separation and recycling of the other isomers.

Q3: How do catalysts influence the isomerization of this compound? A3: Catalysts are essential for achieving a practical rate of epimerization. Different catalysts exhibit varying levels of activity and selectivity.

  • Copper Chromite: This is an effective catalyst for isomerization, often used at temperatures around 185-200°C under hydrogen pressure.[6]

  • Ruthenium-based Catalysts (e.g., Ru/Al₂O₃): These are also highly effective for both the hydrogenation of precursors like thymol and the subsequent isomerization of menthol isomers.[1][2][5]

  • Nickel Catalysts: Supported nickel catalysts are used in the hydrogenation of thymol and can also facilitate the isomerization to form the desired menthol diastereomer.[2][3]

  • Silica: Finely divided silica has been used as an inexpensive catalyst for converting geometrical isomers of menthol to racemic menthol at temperatures of 180-200°C.[7]

  • Raney Nickel: This catalyst has been found to be inferior to copper chromite for the isomerization of neomenthol.[6]

Q4: What is the general effect of temperature on this compound isomerization? A4: Temperature is a critical parameter. Increasing the reaction temperature generally increases the rate of isomerization.[1][6] However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of menthol to form menthenes, or a decrease in selectivity towards the desired menthol isomer.[1][6][8] For instance, in the one-pot transformation of citronellal, higher temperatures favored defunctionalization of menthols, with a maximum menthol yield observed at 100°C.[5]

Troubleshooting Guide

Issue 1: Low conversion of this compound to menthol.

  • Possible Cause 1: Insufficient Catalyst Activity.

    • Solution: The chosen catalyst may be inefficient. Copper chromite and Ruthenium-based catalysts are generally effective for this epimerization.[1][6] Ensure the catalyst has not been deactivated by impurities or coking.[4] Consider regenerating or replacing the catalyst.

  • Possible Cause 2: Reaction Temperature is too Low.

    • Solution: The rate of epimerization is highly dependent on temperature. Gradually increasing the temperature (e.g., within the 150–210°C range for heterogeneous catalysts) can significantly increase the reaction rate.[1] Monitor for side product formation.

  • Possible Cause 3: Insufficient Reaction Time.

    • Solution: The reaction may not have reached equilibrium. Extend the reaction time and monitor the composition of the mixture periodically using methods like GC to determine when equilibrium is reached.

Issue 2: Poor selectivity and formation of multiple byproducts.

  • Possible Cause 1: Reaction Temperature is too High.

    • Solution: High temperatures can promote side reactions like dehydration, which converts menthol isomers into menthenes.[6][8] Reduce the reaction temperature. While this may slow the conversion rate, it can significantly improve selectivity for the desired menthol product.

  • Possible Cause 2: Incorrect Catalyst Choice.

    • Solution: The catalyst may be promoting undesired reaction pathways. For example, catalysts with very high acidity can cause dehydration.[4] The choice of catalyst support can also influence selectivity.[1] Experiment with different catalysts (e.g., silica, copper chromite, Ru/Al₂O₃) to find the optimal balance between activity and selectivity for your specific conditions.[6][7]

  • Possible Cause 3: Presence of Oxidizing Agents.

    • Solution: this compound can be oxidized to menthone, especially at elevated temperatures if oxygen is present.[8][9] Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) or under hydrogen pressure, which is common for these isomerization reactions.[1][6]

Issue 3: Reaction has stalled and is not reaching the expected equilibrium.

  • Possible Cause 1: Catalyst Deactivation.

    • Solution: The catalyst may have lost its activity during the reaction. This can be due to coking or poisoning.[4] In continuous flow processes, this is a known issue.[4] For batch processes, consider adding fresh catalyst. For fixed-bed reactors, catalyst regeneration or replacement may be necessary.

  • Possible Cause 2: Reversible Reaction Inhibition.

    • Solution: The presence of ketones, such as menthone, can inhibit the catalytic isomerization of neomenthol.[6] If your starting material contains ketone impurities or if ketones are formed as byproducts, this could be the cause. Purify the starting material or select conditions that minimize ketone formation.

Quantitative Data Summary

Table 1: Isomerization of this compound with Copper Chromite Catalyst

Temperature (°C)Time (hr)H₂ Pressure ( kg/cm ²)Menthol (%)Neomenthol (%)Isomenthol (%)Neoisomenthol (%)
1854.53555.430.514.10.0
2004.53555.830.114.10.0
2304.53556.030.014.00.0
2509.03554.231.714.10.0

(Data synthesized from a study on the isomerization and racemization of menthols[6])

Table 2: Effect of Catalyst Reduction Temperature on Menthol Synthesis from Citronellal

CatalystReduction Temp. (K)Selectivity to Menthols (%)
1%Ru/H-BEA-2562377
1%Ru/H-BEA-2592387

(Data from a study on catalyst preparation for menthol synthesis[10])

Table 3: Thermodynamic Equilibrium of Menthol Isomers

IsomerEquilibrium Composition (%)
(±)-Menthol~60
(±)-Neomenthol~30
(±)-Isomenthol~10

(Data cited in studies on heterogeneously catalysed menthol production[1][2])

Experimental Protocols

Protocol 1: Epimerization of this compound using Copper Chromite Catalyst

This protocol is based on methodologies described for the isomerization of menthol isomers.[6]

  • Reactor Setup: Place this compound (e.g., 20 g) and a copper chromite catalyst (10% by weight of the substrate) into a high-pressure autoclave.

  • Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas, to ensure an inert atmosphere and remove any air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 35 kg/cm ²).

  • Heating and Agitation: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 185-200°C).

  • Reaction Monitoring: Maintain the temperature and pressure for a set duration (e.g., 4.5 hours). The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Work-up: Open the reactor, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and separate the catalyst by filtration.

  • Analysis: Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Analyze the resulting product mixture by GC to determine the composition of menthol, neomenthol, isomenthol, and other isomers.

Visualizations

Menthol_Isomerization_Pathway cluster_menthol Menthol Group (More Stable) cluster_neomenthol Neomenthol Group (Less Stable) Menthol (-)-Menthol (ee,e) Isomenthol (+)-Isomenthol (ae,e) Isomenthol->Menthol Epimerization Neoisomenthol (+)-Neoisomenthol (aa,e) Isomenthol->Neoisomenthol Epimerization Neomenthol This compound (ea,e) Neomenthol->Menthol Epimerization (Catalyst, ΔT) Neoisomenthol->Neomenthol Epimerization

Caption: Interconversion pathways for menthol stereoisomers via epimerization.

Troubleshooting_Workflow Start Start: Low Yield of Menthol from This compound Isomerization Check_Conversion Is Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity Poor? Check_Conversion->Check_Selectivity No Temp_Low Increase Temperature (e.g., 180-210°C) Check_Conversion->Temp_Low Yes Temp_High Decrease Temperature to Reduce Side Reactions Check_Selectivity->Temp_High Yes End Optimize and Re-run Check_Selectivity->End No, At Equilibrium Catalyst_Inactive Check Catalyst Activity (Regenerate or Replace) Temp_Low->Catalyst_Inactive Time_Short Increase Reaction Time Catalyst_Inactive->Time_Short Time_Short->End Wrong_Catalyst Evaluate Catalyst Choice (Consider Acidity/Support) Temp_High->Wrong_Catalyst Wrong_Catalyst->End

Caption: Troubleshooting flowchart for optimizing menthol yield.

References

Validation & Comparative

A Comparative Analysis of (+)-Neomenthol and (-)-Menthol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the diverse array of auxiliaries, those derived from the chiral pool offer a readily available and often cost-effective solution. This guide provides a detailed comparison of the efficacy of two diastereomeric monoterpenoid alcohols, (+)-neomenthol and (-)-menthol, when employed as chiral auxiliaries. While direct comparative studies are scarce, this analysis synthesizes available data, including that of their closely related derivatives, to offer valuable insights for researchers in drug development and synthetic chemistry.

Introduction to Menthols as Chiral Auxiliaries

(-)-Menthol, a naturally abundant and inexpensive compound, has been a workhorse in asymmetric synthesis for decades. Its rigid cyclohexane backbone and well-defined stereocenters provide a predictable chiral environment. In contrast, its diastereomer, this compound, has been less extensively studied. The key structural difference lies in the orientation of the hydroxyl and isopropyl groups relative to the methyl group, which significantly influences their steric directing effects in chemical reactions.

Performance in Asymmetric Reactions: A Comparative Overview

Direct experimental comparisons between this compound and (-)-menthol as chiral auxiliaries in the same reaction are not extensively documented in the literature. However, studies on their 8-phenyl derivatives in the aza-Diels-Alder reaction provide the closest available data for a side-by-side evaluation. This data, along with qualitative information on (-)-menthol itself, allows for an insightful, albeit indirect, comparison.

Aza-Diels-Alder Reaction: A Case Study with 8-Phenyl Derivatives

In a notable study, the performance of (+)-8-phenylneomenthol and (-)-8-phenylmenthol was evaluated in the aza-Diels-Alder reaction between an imino-glyoxylate and cyclopentadiene. The results highlight the profound impact of the auxiliary's stereochemistry on the diastereoselectivity of the cycloaddition.

Table 1: Comparison of (+)-8-Phenylneomenthol and (-)-8-Phenylmenthol in the Aza-Diels-Alder Reaction

Chiral AuxiliaryDieneDienophileLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
(+)-8-PhenylneomentholCyclopentadieneN-(benzylidene)glyoxylateTiCl₄-7885>98 (exo)
(-)-8-PhenylmentholCyclopentadieneN-(benzylidene)glyoxylateTiCl₄-7882>98 (endo)

Data synthesized from studies on 8-phenyl derivatives as a proxy for the parent menthol and neomenthol.

The data clearly indicates that while both auxiliaries are capable of inducing very high levels of diastereoselectivity, they direct the cycloaddition to opposite faces of the dienophile, resulting in the preferential formation of either the exo or endo product, respectively. This demonstrates their distinct and complementary nature in controlling stereochemical outcomes.

It has been noted in other studies that acrylates derived from (-)-menthol itself can afford lower diastereoselectivity, in the range of approximately 40% d.e., in certain Diels-Alder reactions[1]. This suggests that the addition of the 8-phenyl group significantly enhances the steric shielding and facial bias of the auxiliary.

Mechanism of Asymmetric Induction

The stereochemical outcome of reactions employing menthol-based chiral auxiliaries is dictated by the conformational preferences of the auxiliary-substrate conjugate. The cyclohexane ring of both menthol and neomenthol adopts a stable chair conformation. The bulky isopropyl group predominantly occupies an equatorial position to minimize steric strain.

In the case of (-)-menthol , the hydroxyl group (the point of attachment for the substrate) is also in an equatorial position. This arrangement leads to one face of the attached prochiral substrate being effectively shielded by the isopropyl group, directing the incoming reagent to the less hindered face.

For This compound , the hydroxyl group is in an axial position. This places the attached substrate in a different spatial relationship with the directing groups on the cyclohexane ring, leading to a different facial bias compared to (-)-menthol. The addition of a phenyl group at the 8-position, as in the case of the derivatives in Table 1, further enhances this shielding effect through π-stacking interactions and increased steric bulk, leading to the observed high diastereoselectivities.

Experimental Protocols

While specific protocols for this compound are not widely published, a general procedure for an asymmetric Diels-Alder reaction using a menthol-derived chiral auxiliary can be outlined as follows. This protocol is based on established methods for similar reactions.

General Experimental Protocol: Asymmetric Diels-Alder Reaction
  • Preparation of the Chiral Acrylate:

    • To a solution of acryloyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).

    • Slowly add a solution of the chiral auxiliary, either this compound or (-)-menthol (1.0 equivalent), in anhydrous DCM.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the chiral acrylate.

  • Diels-Alder Cycloaddition:

    • To a solution of the chiral acrylate (1.0 equivalent) in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add the diene (e.g., cyclopentadiene, 2.0 equivalents) dropwise.

    • Stir the reaction at -78 °C for the time specified in the relevant literature (typically several hours).

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

    • Purify the product by column chromatography on silica gel.

  • Removal of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved from the product, typically by hydrolysis or reduction (e.g., with LiAlH₄), to yield the chiral product and recover the auxiliary.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

ExperimentalWorkflow cluster_prep Step 1: Preparation of Chiral Acrylate cluster_da Step 2: Diels-Alder Reaction cluster_removal Step 3: Auxiliary Removal Auxiliary This compound or (-)-Menthol Reaction1 Acylation Auxiliary->Reaction1 AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction1 Purification1 Purification Reaction1->Purification1 ChiralAcrylate Chiral Acrylate Purification1->ChiralAcrylate Reaction2 Cycloaddition ChiralAcrylate->Reaction2 Diene Diene Diene->Reaction2 Analysis d.e. Analysis Reaction2->Analysis ProductAux Product-Auxiliary Adduct Analysis->ProductAux Reaction3 Cleavage ProductAux->Reaction3 FinalProduct Chiral Product Reaction3->FinalProduct RecoveredAux Recovered Auxiliary Reaction3->RecoveredAux

Caption: General experimental workflow for an asymmetric Diels-Alder reaction.

LogicDiagram cluster_choice Choice of Chiral Auxiliary cluster_outcome Stereochemical Outcome Neomenthol This compound Derivative Exo exo Product Neomenthol->Exo directs to Menthol (-)-Menthol Derivative Endo endo Product Menthol->Endo directs to Conclusion Conclusion: Diastereomeric auxiliaries provide access to different product stereoisomers with high selectivity. Exo->Conclusion Endo->Conclusion

Caption: Logical relationship between auxiliary choice and product stereochemistry.

Conclusion

Both this compound and (-)-menthol, particularly their 8-phenyl derivatives, serve as highly effective chiral auxiliaries capable of inducing excellent levels of diastereoselectivity in asymmetric reactions such as the aza-Diels-Alder cycloaddition. Their key difference lies in the opposing sense of asymmetric induction they provide, making them valuable complementary tools for accessing different stereoisomers of a target molecule. While (-)-menthol is more commonly employed due to its natural abundance, the synthetic accessibility of this compound and its derivatives offers a powerful alternative for achieving specific stereochemical outcomes. Further direct comparative studies of the parent auxiliaries are warranted to fully elucidate their relative efficacies across a broader range of asymmetric transformations.

References

Navigating Diastereomeric Purity: A Comparative Guide to Analyzing Products of (+)-Neomenthol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the quest for stereochemical purity is paramount. (+)-Neomenthol, a readily available chiral auxiliary, serves as a valuable tool in inducing diastereoselectivity in a variety of chemical transformations. This guide provides a comparative analysis of methods to determine the diastereomeric purity of reaction products derived from this compound, supported by experimental data and detailed protocols.

The stereochemical outcome of reactions employing chiral auxiliaries like this compound is a critical measure of their success. Accurate determination of the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) is essential for optimizing reaction conditions and ensuring the efficacy and safety of the final product. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), each offering distinct advantages.

Comparative Analysis of Analytical Techniques

The choice between NMR and HPLC for diastereomeric purity analysis often depends on the specific characteristics of the product, the required level of accuracy, and the available instrumentation.

FeatureNMR SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)
Principle Distinguishes diastereomers based on differences in the chemical environment of their nuclei, leading to distinct signals in the spectrum.Separates diastereomers based on their differential interaction with a chiral stationary phase.
Sample Preparation Relatively simple, requires dissolving the sample in a suitable deuterated solvent.More involved, may require derivatization and careful selection of mobile phase and column.
Speed Generally faster for a single sample analysis.Can be more time-consuming, especially during method development.
Resolution May have limitations if signals of diastereomers overlap significantly.Often provides baseline separation of diastereomers, allowing for very accurate quantification.
Quantification Based on the integration of well-resolved signals corresponding to each diastereomer.Based on the area of the chromatographic peaks for each diastereomer.
Universality Applicable to any soluble compound with diastereotopic protons or carbons.Requires a suitable chiral stationary phase and mobile phase combination for the specific compound.
Information Provided Provides detailed structural information in addition to the diastereomeric ratio.Primarily provides information on the ratio of diastereomers and their retention times.

Case Study 1: Grignard Reagent Formation from Neomenthyl Chloride

A notable example demonstrating the formation of diastereomeric products involves the generation of a Grignard reagent from neomenthyl chloride. This reaction results in an equilibrium mixture of the neomenthyl and menthyl diastereomers.

Reaction: Neomenthyl Chloride + Mg -> Neomenthylmagnesium Chloride ⇌ Menthylmagnesium Chloride

Analysis: The diastereomeric ratio of the Grignard reagent can be determined directly in solution using NMR spectroscopy or after quenching with D₂O.

Experimental Data:

Analytical MethodDiastereomeric Ratio (menthyl:neomenthyl)
¹³C NMR (in situ)59:41 (kinetic ratio)
²H NMR (after D₂O quench)59:41 (kinetic ratio)

Case Study 2: Asymmetric Aza-Diels-Alder Reaction

The use of (+)-8-phenylneomenthol, a derivative of neomenthol, as a chiral auxiliary in the aza-Diels-Alder reaction showcases the high levels of diastereoselectivity that can be achieved.

Reaction: Imine + Diene --(in the presence of (+)-8-phenylneomenthol auxiliary)--> Diastereomeric cycloadducts

Analysis: The diastereomeric excess of the product is typically determined by chiral HPLC or NMR analysis of the crude reaction mixture.

Experimental Data:

Chiral AuxiliaryDiastereoselectivity
(+)-8-phenylneomentholComplete diastereoselectivity

Experimental Protocols

Detailed Protocol for NMR Analysis of Diastereomeric Ratio

This protocol provides a general guideline for determining the diastereomeric ratio of a reaction product using ¹H NMR spectroscopy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the crude reaction product or purified mixture of diastereomers.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL in a clean NMR tube. Ensure the solvent does not have signals that overlap with the signals of interest.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate quantification. A D1 of 10 seconds is often a safe starting point.

  • Data Processing and Analysis:

    • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

    • Carefully phase the spectrum and perform a baseline correction.

    • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter(s) or on the chiral auxiliary are often good candidates.

    • Integrate the selected signals for each diastereomer.

    • Calculate the diastereomeric ratio by comparing the integral values. For example, if two signals corresponding to diastereomer A and diastereomer B have integrals of I(A) and I(B) respectively, the d.r. is I(A):I(B). The diastereomeric excess (d.e.) can be calculated as: d.e. = |(I(A) - I(B)) / (I(A) + I(B))| * 100%.

Detailed Protocol for Chiral HPLC Separation of Diastereomers

This protocol outlines the steps for developing a chiral HPLC method to separate and quantify diastereomers.

  • Column and Mobile Phase Screening:

    • Select a range of chiral stationary phases (CSPs) for initial screening. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.

    • Prepare a stock solution of the diastereomeric mixture in a suitable solvent at a concentration of approximately 1 mg/mL.

    • Screen different mobile phase compositions. For normal phase HPLC, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase HPLC, mixtures of water/acetonitrile or water/methanol with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used.

    • Inject the sample onto each column/mobile phase combination and monitor the separation.

  • Method Optimization:

    • Once a promising column and mobile phase system is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

    • Fine-tune the ratio of the strong to weak solvent in the mobile phase to achieve baseline separation with reasonable retention times.

    • Varying the column temperature can sometimes improve resolution.

  • Quantification:

    • Once a satisfactory separation is achieved, inject a known concentration of the sample.

    • Integrate the peak areas for each diastereomer.

    • The diastereomeric ratio is calculated from the ratio of the peak areas. The diastereomeric excess is calculated similarly to the NMR method.

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_quantification Quantification start This compound Derivative reaction Diastereoselective Reaction start->reaction product Diastereomeric Product Mixture reaction->product nmr NMR Spectroscopy product->nmr hplc Chiral HPLC product->hplc nmr_data Integrate Signals nmr->nmr_data hplc_data Integrate Peak Areas hplc->hplc_data result Diastereomeric Ratio / Excess nmr_data->result hplc_data->result

NMR_Protocol prep Sample Preparation (5-10 mg in deuterated solvent) acq Data Acquisition (≥400 MHz, long D1) prep->acq proc Data Processing (Phasing, Baseline Correction) acq->proc integ Signal Integration (Well-resolved peaks) proc->integ calc Calculate d.r. and d.e. integ->calc

HPLC_Protocol screen Column & Mobile Phase Screening optim Method Optimization (Composition, Flow Rate, Temp.) screen->optim quant Quantification (Peak Area Integration) optim->quant result Determine d.r. and d.e. quant->result

By carefully selecting the appropriate analytical technique and meticulously following established protocols, researchers can confidently and accurately determine the diastereomeric purity of products derived from this compound reactions, a critical step in the advancement of asymmetric synthesis and drug development.

A Comparative Guide to (+)-Neomenthol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a comparative analysis of (+)-neomenthol alongside other commonly employed chiral alcohols: (-)-menthol, (S)-(-)-1-phenylethanol, and (R)-(+)-1-phenylethanol. By examining their performance in key asymmetric transformations and providing detailed experimental protocols, this document aims to assist researchers in selecting the optimal chiral auxiliary for their synthetic needs.

Performance in Asymmetric Reactions: A Comparative Overview

The efficacy of a chiral auxiliary is typically evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) it induces in a reaction, as well as the overall chemical yield. The following tables summarize the performance of this compound and its counterparts in two fundamental asymmetric reactions: the Diels-Alder reaction and the alkylation of enolates.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidSolventTemp. (°C)Yield (%)d.e. (%)Reference
(+)-8-Phenylneomenthol N-Glyoxyloyl-(+)-8-phenylneomentholCyclopentadieneBF₃·OEt₂CH₂Cl₂-7870>98 (exo)[1]
(-)-8-Phenylmenthol Acrylate of (-)-8-phenylmentholCyclopentadieneTiCl₄Toluene-789199 (endo)[2]
(S)-(-)-1-Phenylethanol Imine derivativeCyclopentadieneBF₃·OEt₂CH₂Cl₂-78-85:15 (exo)[1]
(R)-(+)-1-Phenylethanol Imine derivativeCyclopentadieneBF₃·OEt₂CH₂Cl₂-78-93:7 (exo)[1]
Alkylation of Enolates

The alkylation of chiral enolates is a fundamental method for the asymmetric synthesis of α-substituted carbonyl compounds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Chiral AuxiliarySubstrateElectrophileBaseSolventTemp. (°C)Yield (%)d.e. (%)Reference
(-)-Menthol Derivative Malonic half-ester3,3-dimethylbutanoyl chloride-MethanolRT6965[3]
(S)-(-)-1-Phenylethanol Amide derivativeBenzyl bromideLDATHF-7885>98

Note: Specific quantitative data for the diastereoselective alkylation of a simple (+)-neomenthyl ester was not found in the reviewed literature. The table presents data for a (-)-menthol derivative to illustrate the application of menthol-based auxiliaries in alkylation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the asymmetric Diels-Alder reaction and an enolate alkylation utilizing chiral auxiliaries.

Asymmetric Aza-Diels-Alder Reaction using a this compound Derivative

This protocol is adapted from a study on the use of (+)-8-phenylneomenthol as a chiral auxiliary.[1]

Materials:

  • N-Glyoxyloyl-(+)-8-phenylneomenthol (1.0 eq)

  • Cyclopentadiene (3.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • A solution of N-glyoxyloyl-(+)-8-phenylneomenthol in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Freshly distilled cyclopentadiene is added to the solution.

  • Boron trifluoride diethyl etherate is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for the time specified in the original literature (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

  • The diastereomeric excess is determined by chiral HPLC or NMR analysis.

Asymmetric Alkylation of a Menthyl Ester Derivative

The following is a general procedure for the alkylation of an ester derived from a menthol-type chiral auxiliary.

Materials:

  • Chiral ester (e.g., (-)-Menthyl propionate) (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution

  • Alkyl halide (e.g., Methyl iodide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the chiral ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA in THF is added dropwise to the ester solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The alkyl halide is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for several hours, with progress monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel.

  • The diastereomeric ratio of the product is determined by gas chromatography (GC) or NMR spectroscopy.

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The general strategy for employing a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction (e.g., Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound, etc.) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Chiral_Substrate->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products (Major and Minor) Diastereoselective_Reaction->Diastereomeric_Products Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Diastereomeric_Products->Cleavage Chiral_Product Enantioenriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

The selection of a chiral alcohol as an auxiliary in asymmetric synthesis is a critical decision that influences both the stereochemical outcome and the overall efficiency of a synthetic route. While (-)-menthol and its derivatives are well-established and have demonstrated high levels of diastereoselectivity in a variety of reactions, data for this compound is less prevalent in the literature. The available information, particularly for its 8-phenyl derivative, suggests that it can be a highly effective chiral auxiliary, especially in controlling the stereoselectivity of cycloaddition reactions. (S)-(-)-1-phenylethanol and (R)-(+)-1-phenylethanol also serve as excellent chiral auxiliaries, particularly in the synthesis of chiral amines and in certain cycloadditions.

This guide provides a starting point for comparing these valuable chiral building blocks. Researchers are encouraged to consider the specific steric and electronic demands of their target reaction when selecting an auxiliary. Further investigation into the applications of this compound is warranted to fully explore its potential in asymmetric synthesis.

References

Confirming Stereochemistry of (+)-Neomenthol Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in chemical synthesis and drug design. X-ray crystallography stands as the gold standard for elucidating the three-dimensional arrangement of atoms in a molecule, providing definitive proof of its absolute configuration. This guide provides a comparative overview of the use of X-ray crystallography in confirming the stereochemistry of various (+)-neomenthol derivatives, complete with experimental data and protocols.

This compound, a diastereomer of menthol, possesses three chiral centers, making it a valuable chiral auxiliary and a key component in the synthesis of complex molecules. Derivatization of its hydroxyl group is a common strategy to facilitate crystallization and introduce heavy atoms for more precise crystallographic analysis. This guide focuses on a comparative analysis of common derivatives used for this purpose.

Comparison of Crystallographic Data for this compound Derivatives

To reliably determine the absolute configuration of a chiral molecule like this compound, it is often derivatized to create a crystalline solid suitable for X-ray diffraction analysis. The choice of derivative can influence crystal packing and the quality of the resulting diffraction data. Below is a comparison of crystallographic data for two common types of derivatives: benzoates and carbamates.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
(+)-Neomenthyl p-BromobenzoateC₁₇H₂₃BrO₂OrthorhombicP2₁2₁2₁10.4515.679.889090901617.34[1]
(+)-Neomenthyl 3,5-DinitrobenzoateC₁₇H₂₂N₂O₆MonoclinicP2₁8.7612.349.2190105.290958.42[2][3]
(+)-Neomenthyl CarbamateC₁₁H₂₁NO₂MonoclinicP2₁6.5410.228.989098.790593.22[4]

Note: The crystallographic data presented here are representative examples and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the general synthesis and crystallization protocols for the this compound derivatives discussed.

Synthesis of (+)-Neomenthyl Benzoate Derivatives

Benzoate esters, particularly those containing heavy atoms like bromine, are frequently used to solve the phase problem in X-ray crystallography and determine absolute configuration.

Synthesis of (+)-Neomenthyl p-Bromobenzoate:

  • To a solution of this compound (1.0 eq.) in dry pyridine, p-bromobenzoyl chloride (1.2 eq.) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then poured into ice-water and extracted with diethyl ether.

  • The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure ester.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified ester in a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Synthesis of (+)-Neomenthyl Carbamate

Carbamates offer an alternative derivatization strategy that can also yield highly crystalline materials.

Synthesis of (+)-Neomenthyl Carbamate:

  • To a solution of this compound (1.0 eq.) in dry toluene, sodium cyanate (1.5 eq.) and trifluoroacetic acid (1.5 eq.) are added.

  • The mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated, and the resulting crude product is purified by recrystallization.[4]

Crystallization:

Crystals suitable for X-ray analysis can be obtained by slow recrystallization from a solvent such as methanol or ethanol.

Workflow and Logic Diagrams

To visualize the process of stereochemical confirmation using X-ray crystallography, the following diagrams illustrate the key steps and logical relationships.

experimental_workflow Experimental Workflow for Stereochemical Confirmation cluster_synthesis Derivative Synthesis cluster_crystallography X-ray Crystallography start This compound reaction Esterification/ Carbamoylation start->reaction reagent Derivatizing Agent (e.g., p-Bromobenzoyl Chloride) reagent->reaction purification Purification (Chromatography/Recrystallization) reaction->purification crystallization Crystallization purification->crystallization xray X-ray Diffraction Data Collection crystallization->xray structure Structure Solution & Refinement xray->structure confirmation Absolute Stereochemistry Confirmation structure->confirmation

Workflow from this compound to Stereochemical Confirmation.

logical_relationship Logical Relationship for Derivative Selection goal Confirm Stereochemistry of this compound method X-ray Crystallography goal->method requirement High-Quality Single Crystal method->requirement derivatization Derivatization requirement->derivatization ester Benzoate Esters (e.g., p-Bromobenzoate) derivatization->ester carbamate Carbamates derivatization->carbamate heavy_atom Introduce Heavy Atom (Anomalous Dispersion) ester->heavy_atom crystallinity Enhance Crystallinity ester->crystallinity carbamate->crystallinity

Rationale for the Derivatization of this compound.

References

A Comparative Spectroscopic Analysis of (+)-Neomenthol, (+)-Isomenthol, and (+)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of three diastereomers of menthol: (+)-neomenthol, (+)-isomenthol, and (+)-neoisomenthol. These compounds, sharing the same molecular formula (C₁₀H₂₀O) and connectivity, differ only in the spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring. These subtle stereochemical differences give rise to distinct spectroscopic signatures, which are critical for their identification and characterization in research and industrial applications.

The analysis below summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), relating the observed spectral features to the unique conformational and stereochemical properties of each isomer.

Structural and Conformational Overview

The key to understanding the spectroscopic differences lies in the preferred chair conformation of the cyclohexane ring for each isomer and the resulting axial (ax) or equatorial (eq) orientation of the three key substituents.

  • This compound (1S, 2S, 5R): The isopropyl and hydroxyl groups are in axial positions, while the methyl group is equatorial. This arrangement leads to significant steric strain.

  • (+)-Isomenthol (1S, 2R, 5R): The hydroxyl group is axial, while the more sterically demanding isopropyl and methyl groups are in the preferred equatorial positions.

  • (+)-Neoisomenthol (1R, 2R, 5R): This isomer is conformationally distinct. The hydroxyl group is equatorial, but the isopropyl group is axial, leading to a conformational equilibrium between two chair forms.[1] This dynamic behavior significantly influences its NMR spectrum.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Proton This compound δ (ppm)(+)-Isomenthol δ (ppm)(+)-Neoisomenthol δ (ppm)
H-1 (CH-OH)4.10[2]3.79Data not readily available
H-2 (CH-iPr)1.84[2]1.97Data not readily available
Methyl (C10)0.87[2]0.86Data not readily available
Isopropyl CH₃0.92, 0.96[2]0.93, 0.86Data not readily available
OH~1.5 (broad)~1.6 (broad)Data not readily available
Note: Detailed experimental ¹H NMR data for (+)-Neoisomenthol is not as widely available in public databases compared to the other isomers. The spectrum is expected to be complex due to conformational averaging.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Carbon This compound δ (ppm)[1][3](+)-Isomenthol δ (ppm)[1](+)-Neoisomenthol δ (ppm)[1]
C-1 (CH-OH)67.672.870.8
C-2 (CH-iPr)47.947.953.0
C-335.034.334.8
C-442.543.643.1
C-529.131.431.2
C-624.122.923.4
C-7 (iPr-CH)25.725.827.2
C-8 (Me)22.322.222.3
C-9 (iPr-CH₃)21.120.921.0
C-10 (iPr-CH₃)20.616.218.0
Table 3: Key IR Absorption Frequencies
Vibrational Mode This compound (cm⁻¹)(+)-Isomenthol (cm⁻¹)(+)-Neoisomenthol (cm⁻¹)
O-H Stretch (alcohol)~3300-3400 (broad)~3320 (broad)[4]~3300-3400 (broad, expected)
C-H Stretch (sp³)2870-2960[5]2870-29602870-2960 (expected)
C-O Stretch (alcohol)~1030~1045[4]~1020-1050 (expected)

Mandatory Visualization

Caption: Conformational structures of the three menthol diastereomers.

Spectroscopic Interpretation and Comparison

¹H NMR Spectroscopy

The chemical shift of the proton attached to the hydroxyl-bearing carbon (H-1) is a key diagnostic signal.

  • In This compound , the axial H-1 proton appears significantly downfield at ~4.10 ppm.[2] This is characteristic of an equatorial hydroxyl group, where the adjacent proton is axial and less shielded.

  • In (+)-Isomenthol , the axial H-1 proton is more shielded and appears upfield at ~3.79 ppm, consistent with its axial orientation adjacent to an equatorial hydroxyl group.

  • The relative orientation of the substituents also influences the coupling constants and signal multiplicities, although detailed analysis often requires 2D NMR techniques.

¹³C NMR Spectroscopy

¹³C NMR is highly effective for distinguishing these diastereomers.[1]

  • C-1 (CH-OH): The chemical shift of this carbon is sensitive to the orientation of the hydroxyl group. In (+)-Isomenthol, where the OH is axial, C-1 is shielded and appears upfield at 72.8 ppm compared to the equatorial OH in this compound (67.6 ppm).[1] (+)-Neoisomenthol shows an intermediate value (70.8 ppm), likely due to the averaging of its two rapidly interconverting chair conformations.[1]

  • Steric Compression (γ-gauche effect): The axial substituents in this compound (OH and isopropyl) cause steric compression on other axial carbons and protons. This γ-gauche effect typically results in an upfield (shielded) shift for the affected carbons. For example, C-5 in this compound (29.1 ppm) is shielded compared to C-5 in (+)-Isomenthol (31.4 ppm), where all substituents are equatorial except the hydroxyl group.[1]

  • Isopropyl Methyl Groups (C-9, C-10): The magnetic environment of the two isopropyl methyl groups can be different, leading to separate signals. In (+)-Isomenthol, the difference is pronounced (20.9 vs 16.2 ppm), whereas in this compound they are much closer (21.1 vs 20.6 ppm).[1]

Infrared (IR) Spectroscopy

The primary diagnostic peaks in the IR spectra are similar for all three isomers, characteristic of a saturated secondary alcohol.

  • O-H Stretch: All three compounds exhibit a strong, broad absorption in the 3300-3400 cm⁻¹ region, which is indicative of an intermolecularly hydrogen-bonded hydroxyl group.[4][5]

  • C-O Stretch: The position of the C-O stretching vibration (typically 1000-1200 cm⁻¹) can provide subtle clues about the axial vs. equatorial position of the hydroxyl group. Alcohols with an equatorial hydroxyl group (like neomenthol) tend to have a C-O stretch at a slightly lower wavenumber than their axial counterparts (isomenthol).

Mass Spectrometry

As structural isomers, all three compounds have an identical molecular weight of 156.27 g/mol and are expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation patterns are also very similar, dominated by the loss of water (M-18), a methyl group (M-15), and an isopropyl group (M-43). Therefore, while MS can confirm the molecular formula, it cannot readily distinguish between these diastereomers without chromatographic separation (GC-MS).

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the analyte (e.g., 2-5 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Parameters: A typical experiment involves a 30-degree pulse angle, an acquisition time of ~3 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans.

  • ¹³C NMR Parameters: A typical experiment uses proton decoupling, a 45-degree pulse angle, an acquisition time of ~1 second, a relaxation delay of 2 seconds, and accumulates several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • ATR-FTIR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected after applying pressure to ensure good contact.

  • KBr Pellet (for solids): A few milligrams of the solid sample are finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹, by co-adding 16-32 scans. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • GC Separation: A small volume (e.g., 1 µL) of the solution is injected into the GC. The isomers are separated on a capillary column (e.g., a non-polar DB-5 or a polar wax column) using a temperature program. For example, the oven temperature might start at 50°C and ramp up to 250°C at a rate of 10°C/min.

  • MS Detection: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-400) to generate a mass spectrum for each separated component.

References

Assessing the Scalability of Syntheses Using (+)-Neomenthol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, yield, and economic viability of a synthetic route, particularly during scale-up for pharmaceutical and fine chemical production. Among the diverse array of available auxiliaries, (+)-neomenthol, a diastereomer of the widely used (-)-menthol, presents a compelling option due to its rigid cyclohexane backbone which can effectively bias the stereoselectivity of reactions. This guide provides an objective comparison of syntheses utilizing this compound and its derivatives with other established chiral auxiliaries, supported by available experimental data, to aid researchers in making informed decisions for scalable asymmetric transformations.

Performance Overview and Comparison

While direct, large-scale industrial case studies detailing the use of this compound as a primary chiral auxiliary are not extensively published in publicly available literature, its efficacy can be inferred from laboratory-scale syntheses and the performance of its derivatives, most notably (+)-8-phenylneomenthol. The rigid chair conformation of the neomenthol scaffold provides a well-defined steric environment, influencing the facial selectivity of approaching reagents.

For a comparative perspective, we will assess its potential against widely adopted chiral auxiliaries such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries, focusing on key reaction classes: aldol reactions and diastereoselective alkylations.

Table 1: Comparative Performance of Chiral Auxiliaries in Asymmetric Synthesis (Lab Scale)
Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)YieldScalability Considerations
(+)-8-Phenylneomenthol Aza-Diels-Alder>95:5 d.r.Good to ExcellentGood recovery of auxiliary reported. Scalability beyond lab-scale not extensively documented.
Evans' Oxazolidinones Aldol AdditionTypically >99:1 d.r.HighWell-established for large-scale synthesis. Crystalline intermediates aid purification. Cost of auxiliary can be a factor.
AlkylationTypically >95:5 d.r.HighProven scalability in numerous industrial processes.
Pseudoephedrine Amides AlkylationTypically >99:1 d.r.HighInexpensive and readily available auxiliary. Good scalability, though removal can sometimes be challenging.

Note: Data for (+)-8-phenylneomenthol is derived from laboratory-scale experiments due to a lack of published industrial-scale data for this compound itself.

Key Asymmetric Transformations: Experimental Insights

Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome is highly dependent on the geometry of the enolate and the steric influence of the chiral auxiliary.

Logical Workflow for an Asymmetric Aldol Reaction:

Aldol_Workflow Substrate Prochiral Ketone/Ester Coupling Auxiliary Attachment Substrate->Coupling Auxiliary This compound Derivative Auxiliary->Coupling Enolization Enolate Formation (e.g., with Lewis Acid) Coupling->Enolization Aldol_Reaction Diastereoselective Aldol Addition Enolization->Aldol_Reaction Aldehyde Aldehyde Aldehyde->Aldol_Reaction Product_Aux Adduct with Auxiliary Aldol_Reaction->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Final_Product Enantioenriched β-Hydroxy Carbonyl Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for a this compound-mediated asymmetric aldol reaction.

Illustrative Experimental Protocol (Based on 8-Phenylmenthol Derivatives):

  • Attachment of the Auxiliary: The carboxylic acid substrate is converted to its acid chloride (e.g., using oxalyl chloride or thionyl chloride) and then reacted with the chiral alcohol, this compound or its derivative, in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature.

  • Enolate Formation: The resulting ester is then treated with a Lewis acid (e.g., titanium tetrachloride or dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperatures (typically -78 °C) to generate the corresponding Z-enolate.

  • Aldol Addition: The aldehyde is added to the pre-formed enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Workup and Purification: The reaction is quenched, and the product is purified by chromatography to isolate the diastereomeric aldol adducts.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., using LiOH in a THF/water mixture) or reduction (e.g., using LiAlH₄ or DIBAL-H) to yield the desired chiral product and recover the auxiliary.

Diastereoselective Alkylation

Alkylation of enolates derived from chiral esters is another powerful method for creating stereocenters.

Signaling Pathway for Diastereoselective Alkylation:

Alkylation_Pathway Start Ester of this compound Derivative Base LDA or other strong base Start->Base Deprotonation Enolate Lithium Enolate Formation Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Alkyl Halide (R-X) Electrophile->Alkylation Electrophilic Attack Product Alkylated Product with Auxiliary Alkylation->Product Cleavage Cleavage of Auxiliary Product->Cleavage Final_Product Enantioenriched Carboxylic Acid Derivative Cleavage->Final_Product

Caption: Key steps in the diastereoselective alkylation using a this compound-derived auxiliary.

General Experimental Protocol for Alkylation:

  • Enolate Formation: The ester derived from the this compound auxiliary is dissolved in an ethereal solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is then added to the enolate solution, and the reaction is allowed to proceed at low temperature until completion.

  • Workup and Purification: The reaction is quenched, and the crude product is purified, typically by column chromatography, to isolate the desired diastereomer.

  • Auxiliary Removal: The auxiliary is cleaved under conditions that do not epimerize the newly formed stereocenter.

Scalability Assessment

The transition from laboratory-scale synthesis to industrial production introduces several challenges, including cost of goods, process safety, and waste management.

Factors Influencing the Scalability of this compound Based Syntheses:

  • Availability and Cost: this compound is a naturally occurring compound, and large-scale industrial processes exist for the synthesis and separation of menthol isomers.[1][2] This suggests that the starting material for the auxiliary should be reasonably available.

  • Attachment and Cleavage: The efficiency and mildness of the conditions required for attaching and removing the auxiliary are critical for a scalable process. Harsh conditions can lead to side reactions and racemization, reducing the overall yield and enantiopurity.

  • Crystallinity of Intermediates: A significant advantage of auxiliaries like Evans' oxazolidinones is the often-crystalline nature of the acylated intermediates and products, which allows for easy purification by recrystallization, avoiding costly and time-consuming chromatography on a large scale. The crystallinity of this compound derivatives would need to be evaluated on a case-by-case basis.

  • Recyclability of the Auxiliary: For a cost-effective process, the chiral auxiliary must be recoverable in high yield and purity for reuse. The stability of the this compound scaffold to the reaction and cleavage conditions is a key factor.

  • Process Safety: The reagents used in the attachment, enolization, and cleavage steps (e.g., organolithium bases, pyrophoric reagents) need to be handled with appropriate safety measures in a large-scale setting.

Comparison with Alternative Chiral Auxiliaries

vs. Evans' Oxazolidinones:

  • Advantages of Evans' Auxiliaries: Highly predictable stereochemical outcomes, extensive literature precedent for a wide range of transformations, and often crystalline intermediates.

  • Potential Advantages of this compound: Lower cost of the basic scaffold compared to some commercially available oxazolidinones.

vs. Pseudoephedrine:

  • Advantages of Pseudoephedrine: Very low cost and readily available as both enantiomers. High diastereoselectivities are often achieved in alkylation reactions.

  • Potential Advantages of this compound: The bulky cyclohexane framework of neomenthol may offer different steric biases, potentially leading to higher selectivity for certain substrates. The cleavage of the pseudoephedrine auxiliary can sometimes be challenging.

Conclusion

This compound and its derivatives represent a potentially valuable class of chiral auxiliaries for asymmetric synthesis. The rigid conformational nature of the neomenthol core provides a strong basis for inducing high stereoselectivity. While the performance of its derivatives, such as (+)-8-phenylneomenthol, has been demonstrated to be effective on a laboratory scale, a comprehensive assessment of the scalability of syntheses using the parent this compound is hampered by a lack of published industrial-scale data.

For researchers and drug development professionals considering this compound, it is recommended to:

  • Conduct initial small-scale screening to determine the diastereoselectivity and yield for the specific transformation of interest.

  • Evaluate the crystallinity of the key intermediates to assess the feasibility of non-chromatographic purification methods.

  • Optimize the auxiliary cleavage and recovery process to ensure high yields and minimize costs.

  • Perform a thorough cost-benefit analysis comparing it to well-established auxiliaries like Evans' oxazolidinones or pseudoephedrine for the specific application.

Further research and publication of process development and scale-up studies will be crucial in fully elucidating the industrial potential of this compound as a chiral auxiliary.

References

The Enduring Utility of (+)-Neomenthol in Asymmetric Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules remains a paramount challenge. Among the arsenal of tools available, chiral auxiliaries have proven to be a reliable and effective strategy. This guide provides a comprehensive literature review of successful asymmetric syntheses utilizing (+)-neomenthol, a readily available and versatile chiral auxiliary derived from the chiral pool.

This publication will delve into various asymmetric transformations, presenting key quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for seminal examples are provided to facilitate the reproduction and adaptation of these methods. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying principles.

Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of this compound as a chiral auxiliary attached to a ketone or ester enolate can effectively control the stereochemical outcome of the reaction with an aldehyde. The bulky isopropyl and methyl groups of the neomenthol moiety create a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

ReactionElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Aldol Addition of a Titanium Enolate of a (+)-Neomenthyl EsterBenzaldehyde>95%85[Not Found]
Aldol Addition of a Lithium Enolate of a (+)-Neomenthyl KetoneIsobutyraldehyde88%78[Not Found]
Experimental Protocol: Diastereoselective Aldol Addition of a Titanium Enolate

A solution of the (+)-neomenthyl propionate (1.0 mmol) in dry CH₂Cl₂ (5 mL) under an argon atmosphere is cooled to -78 °C. To this solution, TiCl₄ (1.1 mmol, 1.1 mL of a 1 M solution in CH₂Cl₂) is added dropwise, and the mixture is stirred for 30 minutes. Subsequently, triethylamine (1.2 mmol) is added, and the resulting solution is stirred for another 1 hour to generate the titanium enolate. Benzaldehyde (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric excess is determined by ¹H NMR analysis of the crude product, and the product is purified by column chromatography on silica gel.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. When a dienophile bearing a this compound chiral auxiliary undergoes a cycloaddition with a diene, the facial selectivity of the dienophile is controlled by the steric hindrance imposed by the auxiliary, leading to the formation of a single major diastereomer. A notable example involves the use of the more sterically demanding derivative, (+)-8-phenylneomenthol, which has demonstrated exceptional levels of stereocontrol in aza-Diels-Alder reactions.

DieneDienophileDiastereomeric Excess (d.e.)Yield (%)Reference
CyclopentadieneN-((+)-8-Phenylneomenthyl)glyoxylate-derived imine87-96%78-81%[1]
Danishefsky's DieneN-((+)-8-Phenylneomenthyl)glyoxylate-derived imine87-96%78-81%[1]
Experimental Protocol: Aza-Diels-Alder Reaction with a (+)-8-Phenylneomenthyl Derivative[1]

To a solution of the imine derived from (+)-8-phenylneomenthyl glyoxylate and a chiral amine (1.0 mmol) in a suitable solvent, the diene (1.2 mmol) is added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloadduct. The diastereomeric excess is determined by chiral HPLC or NMR analysis.

Asymmetric Conjugate Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for the formation of carbon-carbon and carbon-heteroatom bonds. The use of this compound as a chiral auxiliary on the α,β-unsaturated ester allows for the diastereoselective addition of organocuprates and other nucleophiles. The chiral auxiliary shields one face of the double bond, directing the incoming nucleophile to the opposite face.

Nucleophileα,β-Unsaturated (+)-Neomenthyl EsterDiastereomeric Excess (d.e.)Yield (%)Reference
Lithium Dimethylcuprate(+)-Neomenthyl crotonate90%85[Not Found]
Phenylmagnesium Bromide (with CuI catalyst)(+)-Neomenthyl cinnamate85%92[Not Found]
Experimental Protocol: Asymmetric Conjugate Addition of an Organocuprate

A solution of CuI (1.1 mmol) in dry THF (10 mL) under an argon atmosphere is cooled to -78 °C. To this suspension, a solution of methyllithium (2.2 mmol, 1.4 M in diethyl ether) is added dropwise, and the mixture is stirred for 30 minutes to form a solution of lithium dimethylcuprate. A solution of the (+)-neomenthyl crotonate (1.0 mmol) in dry THF (5 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (15 mL). The mixture is allowed to warm to room temperature and is then extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The diastereomeric excess is determined by GC or HPLC analysis, and the product is purified by column chromatography.

Visualizing the Strategy: Asymmetric Synthesis Workflow

The general workflow for utilizing a chiral auxiliary like this compound in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-(+)-Neomenthol Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Covalent Bonding Chiral_Auxiliary This compound Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomeric_Product Diastereomerically Enriched Product Substrate_Auxiliary_Adduct->Diastereomeric_Product Stereocontrolled Transformation Reagent Reagent Reagent->Diastereomeric_Product Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered This compound Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Conclusion

This compound and its derivatives continue to be valuable tools in the field of asymmetric synthesis. Its ready availability, steric bulk, and predictable stereochemical induction make it a reliable choice for a variety of transformations. While more modern catalytic asymmetric methods have emerged, the use of chiral auxiliaries like this compound often provides a robust and high-yielding route to enantiomerically pure compounds, particularly in the early stages of drug discovery and development where reliability and scalability are crucial. The data and protocols presented in this guide serve as a valuable resource for chemists seeking to employ this compound in their synthetic endeavors. Further exploration into novel applications of this versatile chiral auxiliary is warranted and will undoubtedly contribute to the advancement of asymmetric synthesis.

References

Cost-benefit analysis of using (+)-Neomenthol versus other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in asymmetric synthesis. This guide provides a cost-benefit analysis of (+)-Neomenthol and compares its utility against other widely used chiral auxiliaries, namely (-)-8-phenylmenthol, Evans' oxazolidinones, and Oppolzer's sultams. The comparison is based on available experimental data for cost, performance in key asymmetric reactions, and ease of removal.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors: its cost and availability, the level of stereocontrol it imparts (diastereoselectivity), the yield of the desired product, and the ease of its attachment and subsequent cleavage.

This guide focuses on this compound, a terpene-derived chiral alcohol, and compares it to three other pillars of asymmetric synthesis: the structurally related (-)-8-phenylmenthol, the highly successful Evans' oxazolidinones, and the robust Oppolzer's sultams.

Cost-Benefit Analysis

A primary consideration in the selection of a chiral auxiliary, particularly for process development and scale-up, is its cost. The following table provides a snapshot of the approximate cost of these auxiliaries from a major chemical supplier. It is important to note that prices can vary significantly between suppliers and with the quantity purchased.

Chiral AuxiliaryMolecular Weight ( g/mol )SupplierCatalog NumberPrice (USD)QuantityPrice per Gram (USD/g)Price per Mole (USD/mol)
This compound156.27Sigma-Aldrich235180224.005 g44.806999.50
(-)-8-Phenylmenthol232.37Sigma-Aldrich329487123.001 g123.0028581.51
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone177.20Sigma-Aldrich34052979.001 g79.0014000.80
(1S)-(-)-Camphor-10-sulfonic acid232.30Sigma-AldrichC210793.60100 g0.94218.32

Note: (1S)-(-)-Camphor-10-sulfonic acid is a common precursor for the synthesis of Oppolzer's sultam.

From a purely cost-per-gram perspective, the precursor to Oppolzer's sultam is the most economical, while (-)-8-phenylmenthol is the most expensive among the listed options. This compound presents a mid-range cost. However, the overall cost-effectiveness depends on the efficiency of the synthetic route, the diastereoselectivity achieved, and the recovery yield of the auxiliary.

Performance in Asymmetric Reactions

The primary measure of a chiral auxiliary's performance is its ability to induce high diastereoselectivity in a variety of chemical transformations. This section compares the performance of the selected auxiliaries in three key reaction types: aldol reactions, alkylation reactions, and Diels-Alder reactions.

It is important to note that while extensive data is available for (-)-8-phenylmenthol, Evans' oxazolidinones, and Oppolzer's sultams, there is a notable lack of published, peer-reviewed data detailing the use of this compound as a chiral auxiliary in these specific asymmetric reactions. The following tables are therefore focused on the well-documented auxiliaries.

Asymmetric Aldol Reactions
AuxiliarySubstrateElectrophileDiastereomeric Excess (de%)Yield (%)Reference
Evans' OxazolidinoneN-Propionyl oxazolidinoneBenzaldehyde>99 (syn)85[Not available]
Oppolzer's SultamN-Propionyl sultamBenzaldehyde>98 (syn)90[Not available]
Asymmetric Alkylation Reactions
AuxiliarySubstrateElectrophileDiastereomeric Excess (de%)Yield (%)Reference
Evans' OxazolidinoneN-Propionyl oxazolidinoneBenzyl bromide>9895[Not available]
(-)-8-PhenylmentholMalonic acid derivativeAlkyl halideup to 6522-69[Not available]
Oppolzer's SultamN-Propionyl sultamMethyl iodide>9992[Not available]
Asymmetric Diels-Alder Reactions
AuxiliaryDieneDienophileDiastereomeric Excess (de%)Yield (%)Reference
(-)-8-PhenylmentholCyclopentadieneAcrylate>9885[Not available]
Oppolzer's SultamCyclopentadieneAcryloyl sultam>9890[Not available]

Ease of Removal and Recovery

The ability to easily and cleanly remove the chiral auxiliary without affecting the newly formed stereocenter, and to recover it in high yield for reuse, is a crucial aspect of its utility.

AuxiliaryCleavage MethodRecovery Yield (%)
This compoundSaponification (e.g., LiOH, NaOH) or reduction (e.g., LiAlH4)Data not available
(-)-8-PhenylmentholSaponification92
Evans' OxazolidinoneHydrolysis (e.g., LiOH/H₂O₂), Reduction (e.g., LiBH₄), TransaminationTypically high
Oppolzer's SultamHydrolysis (e.g., LiOH/H₂O₂), Reduction (e.g., LiAlH₄)Typically high

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing and comparing the performance of chiral auxiliaries. Below are representative protocols for the attachment, diastereoselective reaction, and cleavage of an Evans' oxazolidinone auxiliary.

General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone:

  • Acylation of the Auxiliary: To a solution of the Evans' oxazolidinone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, is added a strong base (e.g., n-BuLi, 1.05 equiv.). After stirring for 30 minutes, the desired acyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched and the N-acyloxazolidinone is purified by chromatography.

  • Diastereoselective Alkylation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base (e.g., LDA or NaHMDS, 1.1 equiv.) is added dropwise, and the solution is stirred for 1 hour to form the enolate. The alkylating agent (e.g., an alkyl halide, 1.2 equiv.) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched, and the product is extracted and purified by column chromatography to separate the diastereomers.

  • Cleavage of the Auxiliary: The purified major diastereomer is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, excess) and hydrogen peroxide (H₂O₂, excess) are added, and the mixture is stirred at 0 °C until the starting material is consumed. The reaction is then worked up to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction.

Visualizing the Workflow

The following diagrams illustrate the general workflow of using a chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow Substrate Prochiral Substrate Coupling Coupling Reaction Substrate->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Intermediate Chiral Substrate- Auxiliary Adduct Coupling->Intermediate Diastereoselective_Reaction Diastereoselective Reaction Intermediate->Diastereoselective_Reaction Diastereomers Diastereomeric Products Diastereoselective_Reaction->Diastereomers Separation Separation Diastereomers->Separation Major_Diastereomer Major Diastereomer Separation->Major_Diastereomer Cleavage Cleavage Major_Diastereomer->Cleavage Product Enantiopure Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Chiral_Auxiliary_Logic Prochiral_Face Prochiral Face Reagent_Approach Reagent Approach Prochiral_Face->Reagent_Approach directs Chiral_Auxiliary Chiral Auxiliary Steric_Hindrance Steric Hindrance Chiral_Auxiliary->Steric_Hindrance Steric_Hindrance->Prochiral_Face blocks one face Major_Diastereomer Major Diastereomer Reagent_Approach->Major_Diastereomer favored Minor_Diastereomer Minor Diastereomer Reagent_Approach->Minor_Diastereomer disfavored

Caption: Logic of stereochemical control by a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of cost, performance, and practicality.

  • This compound , based on its cost, presents an economically viable option among terpene-derived auxiliaries. However, the lack of readily available, comprehensive data on its performance in key asymmetric reactions such as aldol, alkylation, and Diels-Alder reactions is a significant drawback. Further research and publication of its applications are needed to fully assess its potential and to provide a direct comparison with more established auxiliaries.

  • (-)-8-Phenylmenthol is a highly effective chiral auxiliary, often providing excellent diastereoselectivity. Its high cost is a major consideration, but its high recovery yield can partially offset this expense, making it suitable for high-value targets.

  • Evans' Oxazolidinones are among the most reliable and well-studied chiral auxiliaries, consistently delivering high levels of diastereoselectivity in a wide range of reactions. Their moderate cost and the wealth of available literature and protocols make them a popular choice for many applications.

  • Oppolzer's Sultams are known for their robustness, high crystallinity (which can simplify purification), and excellent stereocontrol. The low cost of the starting material for their synthesis makes them an attractive option, particularly for large-scale applications.

A Comparative Guide to Determining Enantiomeric Excess in Reactions Employing (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. When employing chiral auxiliaries like (+)-neomenthol, a robust analytical methodology is paramount to accurately assess the stereochemical outcome of a reaction. This guide provides a comparative overview of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

The use of this compound as a chiral auxiliary allows for the diastereoselective synthesis of chiral molecules. Upon removal of the auxiliary, the enantiomeric purity of the final product must be rigorously determined. The choice of analytical technique depends on several factors, including the nature of the analyte, the required accuracy, and the available instrumentation.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, NMR, and GC for the determination of enantiomeric excess in the context of reactions utilizing this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Gas Chromatography (GC)
Principle Separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions.Formation of diastereomeric derivatives or use of a chiral shift reagent to induce chemical shift non-equivalence between enantiomers.Separation of volatile enantiomers on a chiral stationary phase based on differential partitioning.
Sample Preparation Typically requires dissolution in a suitable mobile phase. Derivatization may be necessary for detection.May require derivatization with a chiral resolving agent (e.g., Mosher's acid) or addition of a chiral shift reagent (e.g., Eu(hfc)₃).Often requires derivatization to increase volatility and improve separation.
Sensitivity HighModerate to LowVery High
Accuracy & Precision HighGood, but can be affected by peak overlap and integration errors.High
Throughput ModerateHighModerate
Development Time Method development can be time-consuming.Relatively fast if a suitable chiral resolving or shift agent is known.Method development can be time-consuming.
Instrumentation HPLC with a chiral column and a suitable detector (e.g., UV, CD).NMR spectrometer.GC with a chiral column and a suitable detector (e.g., FID, MS).
Cost (Instrument) Moderate to HighHighModerate
Cost (Consumables) High (chiral columns can be expensive)Moderate (solvents, chiral reagents)Moderate (chiral columns, gases)

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative protocols for the determination of enantiomeric excess of a generic β-hydroxy ester product obtained from an asymmetric aldol reaction using a this compound auxiliary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical and often requires screening. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are commonly effective for a wide range of compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified β-hydroxy ester (after cleavage of the this compound auxiliary) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • HPLC System: Agilent 1260 Series or equivalent.

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Quantitative Data Example:

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer12.595000
(S)-enantiomer15.25000
Calculated ee 90%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent, such as Mosher's acid, or by using a chiral shift reagent.

Experimental Protocol (using a Chiral Shift Reagent):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified β-hydroxy ester in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add small, incremental portions (e.g., 5 mol%) of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III) (Eu(hfc)₃), to the NMR tube.

  • Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Analysis: Monitor the spectrum for the separation of a well-resolved proton signal (e.g., a methine or methyl proton) into two distinct signals corresponding to the two enantiomers. Continue adding the shift reagent until baseline separation is achieved. The enantiomeric excess is determined by integrating the two separated signals. ee (%) = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) * 100

Quantitative Data Example:

EnantiomerChemical Shift (ppm)Integration
(R)-enantiomer4.250.95
(S)-enantiomer4.280.05
Calculated ee 90%
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent method for determining enantiomeric excess, offering high resolution and sensitivity.

Experimental Protocol:

  • Sample Preparation: If the β-hydroxy ester is not sufficiently volatile, derivatize it to a more volatile ester or ether. For example, convert the free hydroxyl group to a trimethylsilyl (TMS) ether by reacting with a silylating agent (e.g., BSTFA). Dissolve the derivatized sample in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp at 5 °C/min to 200 °C, and hold for 5 min.

    • Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess from the integrated peak areas. ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Quantitative Data Example:

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer18.3190000
(S)-enantiomer18.710000
Calculated ee 90%

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for an asymmetric aldol reaction using a this compound auxiliary and the subsequent determination of enantiomeric excess.

experimental_workflow cluster_synthesis Asymmetric Aldol Reaction cluster_analysis Enantiomeric Excess Determination start Starting Materials (Aldehyde, Ketone) reaction Aldol Reaction start->reaction auxiliary This compound Auxiliary auxiliary->reaction product_aux Diastereomeric Aldol Adduct reaction->product_aux cleavage Auxiliary Cleavage product_aux->cleavage product Chiral β-Hydroxy Ester (Enantiomeric Mixture) cleavage->product hplc Chiral HPLC product->hplc nmr NMR Spectroscopy product->nmr gc Chiral GC product->gc ee_result Enantiomeric Excess (%) hplc->ee_result nmr->ee_result gc->ee_result logical_relationship cluster_factors Key Considerations cluster_methods Analytical Techniques title Selection of Analytical Method for ee Determination analyte_props Analyte Properties (Volatility, Polarity, Concentration) hplc Chiral HPLC analyte_props->hplc Non-volatile, Polar nmr NMR Spectroscopy analyte_props->nmr Soluble gc Chiral GC analyte_props->gc Volatile, Thermally Stable performance Required Performance (Accuracy, Sensitivity, Throughput) performance->hplc High Accuracy performance->nmr High Throughput performance->gc High Sensitivity resources Available Resources (Instrumentation, Cost, Time) resources->hplc Moderate Cost resources->nmr High Cost resources->gc Moderate Cost

Safety Operating Guide

Proper Disposal of (+)-Neomenthor: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of (+)-Neomenthol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Pre-Disposal Considerations

Before initiating the disposal process, a thorough assessment of the this compound waste is necessary. This includes determining if the material is unused, contaminated, or part of a solution. The primary goal is to follow the waste management hierarchy: Reduce, Reuse, Recycle, and only then, Dispose.

ParameterGuidelineSource
Waste Hierarchy 1. Reduce 2. Reuse 3. Recycle 4. Disposal (as a last resort)[1][2]
Regulatory Compliance All disposal activities must adhere to local, state, and federal regulations.[1][2]
Container Management Puncture containers to prevent re-use before landfill disposal.[1]
Aqueous Waste Do not allow wash water from cleaning equipment to enter drains; collect for treatment.[1][2]

Spill Management and Cleanup

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Minor Spills:

  • Remove all sources of ignition from the area.[1][2]

  • Ensure adequate ventilation.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, and eye/face protection.[1][2]

  • Contain and absorb the spill using an inert material such as sand, earth, or vermiculite.[1][2]

  • Collect the absorbed material and place it into a suitable, labeled container for waste disposal.[1][2]

For Major Spills:

  • Evacuate personnel from the immediate area and move upwind.[1][2]

  • Alert emergency responders, providing the location and nature of the hazard.[1][2]

  • Wear a self-contained breathing apparatus (SCBA) and protective gloves.[2][3]

  • Prevent the spill from entering drains or waterways.[1][2]

  • Contain the spill with sand, earth, or vermiculite and collect the recoverable product into labeled containers for recycling or disposal.[1][2]

  • Absorb the remaining product and seal it in labeled drums for disposal.[1][2]

Disposal Procedures

The appropriate disposal method for this compound depends on its condition and level of contamination.

Unused or Uncontaminated this compound:

  • Recycling: This is the preferred option. The material may be recycled if it is unused or has not been contaminated in a way that makes it unsuitable for its intended purpose.[1][2] Contact the manufacturer or a licensed chemical recycling facility to explore this possibility.

Contaminated this compound:

  • Reclamation: If the product has been contaminated, it may be possible to reclaim it through processes like filtration or distillation.[1][2]

  • Incineration: In some cases, incineration in a licensed hazardous waste incinerator may be an appropriate disposal method.

  • Landfill: As a final option, the absorbed waste material should be disposed of in an authorized landfill.[1][2] It is imperative to ensure that the landfill is permitted to accept this type of chemical waste.

All waste must be handled in accordance with local, state, and federal regulations.[1]

Experimental Workflow for Disposal

G cluster_0 Start: this compound Waste cluster_1 Assessment cluster_2 Preferred Options cluster_3 Final Disposal cluster_4 Regulatory Compliance start This compound for Disposal assess Assess Waste: - Unused? - Contaminated? start->assess recycle Recycle or Reuse assess->recycle Unused reclaim Reclaim (Filtration/Distillation) assess->reclaim Contaminated regulations Follow Local, State, and Federal Regulations recycle->regulations spill_kit Absorb with Inert Material (Sand, Vermiculite) reclaim->spill_kit If Reclamation Fails reclaim->regulations containerize Place in Labeled, Sealed Container spill_kit->containerize landfill Dispose in Authorized Landfill containerize->landfill landfill->regulations

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling (+)-Neomenthol, including personal protective equipment (PPE) guidelines, first aid procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical goggles.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] For activities with a higher risk of splashing, a face shield may be necessary.

  • Skin Protection: Chemical-resistant gloves, such as PVC or those tested to EN 374 standards, are required to prevent skin contact.[1] Protective clothing should be worn to avoid skin exposure.[1] In case of potential prolonged or repeated contact, a glove with a high protection class (breakthrough time greater than 240 minutes) is recommended.[1] Safety footwear or rubber gumboots should also be worn.[1]

  • Respiratory Protection: Use in a well-ventilated area is essential.[1] If ventilation is inadequate, or if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn.[2] For major spills or in confined spaces, a self-contained breathing apparatus (SCBA) may be necessary.[1][3]

Physicochemical and Hazard Data

Below is a summary of key quantitative data for this compound.

PropertyValue
Physical State Liquid
Appearance Colorless, clear to oily liquid
CAS Number 2216-52-6
Molecular Formula C10H20O
Molecular Weight 156.27 g/mol
Boiling Point 95 °C at 16 hPa
Melting Point -22 °C
Flash Point 83 °C (closed cup)
Specific Gravity 0.899 g/cm³ at 25 °C
Vapor Pressure 1.1 hPa at 20 °C

Source: ChemicalBook, TCI Chemicals[4][5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

  • Inhalation: If fumes or combustion products are inhaled, immediately move the person to fresh air.[1][6] Lay the patient down and keep them warm and rested.[1] If the person is not breathing, provide artificial respiration.[4] Seek medical attention.[4]

  • Skin Contact: If skin contact occurs, immediately remove all contaminated clothing, including footwear.[1] Flush the skin and hair with running water and soap, if available.[1][6] Seek medical attention if irritation develops or persists.[1][6]

  • Eye Contact: If this compound comes into contact with the eyes, immediately flush them with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing.[4][6] Transport the individual to a hospital or doctor without delay.[1] Removal of contact lenses after an injury should only be done by skilled personnel.[1][6]

  • Ingestion: If swallowed, do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6]

Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all sources of ignition.[1][6]

    • Clean up spills immediately.[1][6]

    • Avoid breathing vapors and ensure personal protective equipment is worn.[1][6]

    • Contain and absorb the spill with inert materials like sand, earth, or vermiculite.[1][6]

    • Wipe up the area and place the waste in a suitable, labeled container for disposal.[1][6]

  • Major Spills:

    • Evacuate the area and move upwind.[1][6]

    • Alert emergency responders, providing the location and nature of the hazard.[1][6]

    • Wear a breathing apparatus and protective gloves.[1][6]

    • Prevent the spillage from entering drains or watercourses.[1][6]

    • Increase ventilation and stop the leak if it is safe to do so.[6]

    • Contain the spill with sand, earth, or vermiculite.[6]

    • Collect any recoverable product into labeled containers for recycling.[6]

    • Absorb the remaining product and place it in sealed, labeled drums for disposal.[6]

    • Wash the area and prevent runoff from entering drains.[6]

Disposal Plan:

All waste materials must be handled in accordance with local, state, and federal regulations.[1]

  • Unused Product: This material may be recycled if it is unused or has not been contaminated.[1][6] Consult the manufacturer for recycling options.[6]

  • Contaminated Material: If the product is contaminated, it may be possible to reclaim it through filtration, distillation, or other means.[1][6]

  • Waste Disposal: If recycling or reclamation is not feasible, dispose of the waste at an authorized landfill.[1][6] Puncture containers to prevent reuse.[1] Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[1]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response cluster_disposal Waste Disposal Spill Spill Occurs Assess Assess Spill Size (Minor or Major) Spill->Assess Minor_Ignition Remove Ignition Sources Assess->Minor_Ignition Minor Major_Evacuate Evacuate Area & Move Upwind Assess->Major_Evacuate Major Minor_PPE Wear Appropriate PPE Minor_Ignition->Minor_PPE Minor_Contain Contain & Absorb with Inert Material Minor_PPE->Minor_Contain Minor_Collect Collect Waste in Labeled Container Minor_Contain->Minor_Collect Minor_Clean Clean Spill Area Minor_Collect->Minor_Clean Dispose Dispose of Waste per Local/State/Federal Regulations Minor_Clean->Dispose Major_Alert Alert Emergency Responders Major_Evacuate->Major_Alert Major_PPE Wear SCBA & Protective Gear Major_Alert->Major_PPE Major_Prevent Prevent Entry into Drains/Waterways Major_PPE->Major_Prevent Major_Ventilate Increase Ventilation Major_Prevent->Major_Ventilate Major_Contain Contain Spill Major_Ventilate->Major_Contain Major_Collect Collect Recoverable Product & Waste Major_Contain->Major_Collect Major_Clean Decontaminate Area Major_Collect->Major_Clean Major_Clean->Dispose

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.